molecular formula C29H30F5N5O2 B15573297 Cbl-b-IN-2 CAS No. 2503325-21-9

Cbl-b-IN-2

货号: B15573297
CAS 编号: 2503325-21-9
分子量: 575.6 g/mol
InChI 键: YQALLLNHBDHXFZ-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cbl-b-IN-2 is a useful research compound. Its molecular formula is C29H30F5N5O2 and its molecular weight is 575.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

2503325-21-9

分子式

C29H30F5N5O2

分子量

575.6 g/mol

IUPAC 名称

6-[[(3R)-4,4-difluoro-3-methylpiperidin-1-yl]methyl]-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-4-(trifluoromethyl)-3H-isoindol-1-one

InChI

InChI=1S/C29H30F5N5O2/c1-18-12-38(7-6-28(18,30)31)13-19-8-22-23(24(9-19)29(32,33)34)14-39(26(22)40)21-5-3-4-20(10-21)27(15-41-16-27)11-25-36-35-17-37(25)2/h3-5,8-10,17-18H,6-7,11-16H2,1-2H3/t18-/m1/s1

InChI 键

YQALLLNHBDHXFZ-GOSISDBHSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cbl-b-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbl-b (Casitas B-lineage lymphoma-b) is a crucial intracellular immune checkpoint that functions as an E3 ubiquitin ligase, negatively regulating T-cell and NK cell activation. Its inhibition presents a promising therapeutic strategy in immuno-oncology by augmenting the body's anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanism of action of Cbl-b-IN-2, a potent and orally bioavailable small molecule inhibitor of Cbl-b.

Core Mechanism of Action: Allosteric Inhibition

This compound and its closely related analogs, such as NX-1607, function as intramolecular glues. They bind to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the linker helix region (LHR) of Cbl-b. This binding locks the protein in its inactive, or "closed," conformation. In this state, the phosphorylation of a key tyrosine residue (Y363) within the LHR is prevented. This phosphorylation event is critical for the conformational change that exposes the RING finger domain, which is necessary for E2 ubiquitin-conjugating enzyme binding and subsequent substrate ubiquitination. By locking Cbl-b in its inactive state, this compound effectively inhibits its E3 ligase activity.

Quantitative Data Summary

The inhibitory potency of this compound and the related, well-characterized inhibitor NX-1607 has been determined through various biochemical assays.

CompoundAssay TypeParameterValueReference
This compound Cbl-b InhibitionIC50<1 nM (low Cbl-b concentration)[1]
IC505.1-100 nM (high Cbl-b concentration)[1]
NX-1607 HTRF AssayIC500.46 nM

Signaling Pathways Modulated by this compound

Cbl-b negatively regulates multiple signaling pathways downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. By inhibiting Cbl-b, this compound effectively removes these brakes on T-cell activation, leading to enhanced immune responses.

T-Cell Receptor (TCR) Signaling Pathway

The following diagram illustrates the central role of Cbl-b in negatively regulating TCR signaling and how its inhibition by this compound leads to enhanced T-cell activation.

TCR_Signaling This compound Mechanism in TCR Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 PI3K PI3K CD28->PI3K Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Vav1 Vav1 LAT->Vav1 PLCg1 PLCγ1 LAT->PLCg1 Degradation Proteasomal Degradation Vav1->Degradation ERK ERK Vav1->ERK PLCg1->Degradation NFkB NF-κB PLCg1->NFkB PI3K->Degradation Akt Akt PI3K->Akt Cbl_b Cbl-b Cbl_b->Vav1 Ubiquitination Cbl_b->PLCg1 Ubiquitination Cbl_b->PI3K Ubiquitination Cbl_b_IN_2 This compound Cbl_b_IN_2->Cbl_b Inhibition Ub Ubiquitin Gene_Expression Gene Expression (IL-2, IFN-γ) Akt->Gene_Expression ERK->Gene_Expression NFkB->Gene_Expression

Caption: this compound inhibits Cbl-b, preventing the ubiquitination and degradation of key TCR signaling molecules.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Assay: Cbl-b Auto-ubiquitination Lumit™ Immunoassay

This assay measures the auto-ubiquitination activity of Cbl-b, which serves as a proxy for its E3 ligase activity.

Materials:

  • UBE1 (E1 enzyme)

  • UBCH5b (E2 enzyme)

  • ATP

  • Biotinylated ubiquitin

  • GST-tagged Cbl-b

  • anti-GST-SmBiT

  • Streptavidin-LgBiT

  • Lumit™ Immunoassay Dilution Buffer A

  • Lumit™ Detection Substrate A

  • 96-well white plates

  • This compound or other test compounds

Protocol:

  • Prepare a reaction mixture containing 42 nM UBE1, 244 nM UBCH5b, 20 µM ATP, and biotinylated ubiquitin in Lumit™ Immunoassay Dilution Buffer A. For a negative control, prepare a similar mixture without ATP.

  • Prepare a serial dilution of GST-tagged Cbl-b.

  • In a 96-well plate, add 10 µL of the reaction mixture and 10 µL of the Cbl-b-GST dilution. To test inhibitors, pre-incubate Cbl-b-GST with the compound before adding the reaction mixture.

  • Incubate the plate at 37°C for 4 hours with shaking.

  • Add 20 µL of a detection mixture containing 0.10 µg/mL anti-GST-SmBiT and 0.33 µg/mL Streptavidin-LgBiT diluted in Lumit™ Immunoassay Dilution Buffer A.

  • Incubate for 30 minutes at room temperature with shaking.

  • Add 10 µL of Lumit™ Detection Substrate A (diluted 1:50 in Lumit™ Immunoassay Dilution Buffer A) to each well.

  • Incubate for 2 minutes with shaking.

  • Read the luminescence on a plate reader.

Lumit_Assay_Workflow Cbl-b Auto-ubiquitination Lumit™ Assay Workflow A Prepare Reaction Mix (E1, E2, ATP, Biotin-Ub) C Combine in 96-well plate A->C B Prepare Cbl-b-GST Dilution Series (& pre-incubate with inhibitor) B->C D Incubate at 37°C for 4h C->D E Add Detection Mix (anti-GST-SmBiT, Strep-LgBiT) D->E F Incubate at RT for 30min E->F G Add Lumit™ Substrate F->G H Read Luminescence G->H

Caption: Workflow for the Cbl-b auto-ubiquitination Lumit™ immunoassay.

Cellular Assay: T-Cell Activation and Cytokine Production

This protocol assesses the effect of this compound on T-cell activation by measuring the production of key cytokines like IL-2 and IFN-γ.

Materials:

  • Primary human or mouse T-cells

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Anti-CD3 and anti-CD28 antibodies

  • This compound

  • ELISA kits for IL-2 and IFN-γ

  • 96-well cell culture plates

Protocol:

  • Isolate primary T-cells from peripheral blood (human) or spleens (mouse) using standard methods (e.g., negative selection kits).

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use.

  • Seed the T-cells at a density of 1 x 10^5 cells/well in the anti-CD3 coated plate.

  • Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells for co-stimulation.

  • Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • After incubation, centrifuge the plate and collect the supernatant.

  • Measure the concentration of IL-2 and IFN-γ in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

T_Cell_Activation_Workflow T-Cell Activation Assay Workflow A Isolate Primary T-cells C Seed T-cells in coated plate A->C B Coat 96-well plate with anti-CD3 Ab B->C D Add soluble anti-CD28 Ab and this compound C->D E Incubate at 37°C for 48-72h D->E F Collect Supernatant E->F G Measure Cytokines (IL-2, IFN-γ) by ELISA F->G

Caption: Workflow for assessing T-cell activation and cytokine production.

In Vivo Study: Syngeneic Mouse Tumor Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • CT26 colon carcinoma cells

  • Matrigel (optional)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Culture CT26 cells under standard conditions.

  • On day 0, subcutaneously inject 1 x 10^6 CT26 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each BALB/c mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired dose and schedule (e.g., once daily). The control group receives the vehicle.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the mice for body weight changes and any signs of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry, or flow cytometry of tumor-infiltrating lymphocytes).

In_Vivo_Workflow In Vivo Syngeneic Tumor Model Workflow A Inject CT26 tumor cells subcutaneously into BALB/c mice B Monitor tumor growth A->B C Randomize mice into treatment and control groups B->C D Administer this compound (oral) or vehicle C->D E Measure tumor volume and body weight regularly D->E F Euthanize mice at endpoint E->F G Excise and analyze tumors F->G

Caption: General workflow for an in vivo syngeneic tumor model study.

Conclusion

This compound is a potent inhibitor of the Cbl-b E3 ubiquitin ligase. Its mechanism of action involves the allosteric stabilization of Cbl-b in an inactive conformation, thereby preventing the ubiquitination and subsequent degradation of key positive regulators of T-cell signaling. This leads to enhanced T-cell activation, cytokine production, and potent anti-tumor immunity in preclinical models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working on the characterization and advancement of Cbl-b inhibitors as a novel class of cancer immunotherapies.

References

The Role of Cbl-b in T Cell Anergy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

T cell anergy is a critical mechanism of peripheral tolerance that prevents the activation of self-reactive T lymphocytes, thereby averting autoimmune responses. This state of functional unresponsiveness is induced when T cells receive T cell receptor (TCR) stimulation (Signal 1) without adequate co-stimulatory signals (Signal 2). The E3 ubiquitin ligase, Casitas B-lineage lymphoma-b (Cbl-b), has emerged as a pivotal intracellular gatekeeper in this process. By setting the threshold for T cell activation, Cbl-b ensures that only appropriate and robustly co-stimulated T cells mount an effective immune response. This technical guide provides an in-depth exploration of the molecular mechanisms by which Cbl-b establishes and maintains T cell anergy, details key experimental methodologies used in its study, and discusses its potential as a therapeutic target.

Introduction: T Cell Anergy and Peripheral Tolerance

The immune system must distinguish between self and non-self to protect the host from pathogens while avoiding autoimmunity.[1] While central tolerance in the thymus eliminates many self-reactive T cells, some escape to the periphery.[1][2] Peripheral tolerance mechanisms, including T cell anergy, are therefore essential to inactivate these potentially harmful cells.[1][2] Anergy is a state where T cells become unresponsive to subsequent antigenic stimulation, characterized by a failure to proliferate and produce key cytokines like Interleukin-2 (IL-2). This state is typically induced by TCR engagement in the absence of co-stimulation from receptors like CD28. The E3 ubiquitin ligase Cbl-b is a master regulator of this process, functioning as a crucial checkpoint for T cell activation. Its expression is upregulated following tolerizing signals, and its absence leads to a breakdown in peripheral tolerance and heightened susceptibility to autoimmune diseases.

Cbl-b: An E3 Ubiquitin Ligase with a Central Regulatory Role

Cbl-b is a member of the Casitas B-lineage Lymphoma (Cbl) family of proteins, which also includes c-Cbl and Cbl-3. These proteins function as both molecular adaptors and E3 ubiquitin ligases. The key functional domain of Cbl-b for its role in anergy is the RING (Really Interesting New Gene) finger domain, which confers E3 ligase activity. This domain recruits an E2 ubiquitin-conjugating enzyme, facilitating the covalent attachment of ubiquitin to specific substrate proteins. This ubiquitination can target proteins for proteasomal or lysosomal degradation, alter their subcellular localization, or modify their function, thereby negatively regulating signaling pathways. Studies using mice with a genetically inactivated E3 ligase domain (C373A mutation) have demonstrated that this catalytic function is essential for Cbl-b's ability to negatively regulate T cells and induce anergy in vivo.

Molecular Mechanisms: How Cbl-b Enforces the Anergic State

TCR stimulation without CD28 co-stimulation initiates a signaling cascade that leads to the upregulation of Cbl-b. Cbl-b, in turn, acts as a brake on the very same signaling pathways, preventing full T cell activation and locking the cell in an anergic state.

Key Substrates of Cbl-b in T Cell Receptor Signaling

Cbl-b targets multiple key signaling intermediates downstream of the TCR and CD28 for ubiquitination, effectively dampening the activation signal. The loss of Cbl-b uncouples T cell activation from the need for CD28 co-stimulation.

  • Phospholipase C-γ1 (PLC-γ1) : In anergic T cells, Cbl-b mediates the ubiquitination of PLC-γ1. This modification suppresses the phosphorylation and activation of PLC-γ1, leading to a marked reduction in calcium mobilization—a hallmark of T cell anergy. The impaired calcium flux prevents the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) that are crucial for IL-2 gene expression.

  • PI3K (Phosphoinositide 3-kinase) : Cbl-b targets the p85 regulatory subunit of PI3K for ubiquitination, which downregulates activation signals. Cbl-b also indirectly regulates the PI3K pathway by preventing the inactivation of PTEN, a negative regulator of PI3K signaling.

  • Vav1 : Cbl-b selectively suppresses the activation of Vav1, a crucial guanine (B1146940) nucleotide exchange factor involved in cytoskeleton rearrangement and TCR signaling. Enhanced Vav1 activation is observed in Cbl-b deficient T cells.

  • Protein Kinase C-θ (PKC-θ) : Cbl-b is known to associate with and induce the ubiquitination of PKC-θ in anergic T cells, contributing to the disintegration of the immunological synapse and termination of signaling.

The collective ubiquitination of these substrates by Cbl-b dismantles the signaling infrastructure required for T cell activation, leading to a state of profound and durable unresponsiveness.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR APC APC Lck Lck TCR->Lck Cblb Cbl-b TCR->Cblb Signal 1 upregulates CD28 CD28 PI3K PI3K (p85) CD28->PI3K Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Vav1 Vav1 LAT_SLP76->Vav1 PLCg1 PLC-γ1 LAT_SLP76->PLCg1 LAT_SLP76->PI3K PKCtheta PKC-θ Vav1->PKCtheta Ca_Flux Ca²⁺ Mobilization PLCg1->Ca_Flux Akt_path Akt Signaling PI3K->Akt_path NFkB_path NF-κB Activation PKCtheta->NFkB_path Cblb->Vav1 Ub Cblb->PLCg1 Ub Cblb->PI3K Ub Cblb->PKCtheta Ub Activation T Cell Activation (IL-2, Proliferation) Ca_Flux->Activation Akt_path->Activation NFkB_path->Activation

Caption: Cbl-b signaling pathway in T cell anergy.
Regulation by Co-stimulatory and Co-inhibitory Receptors

The expression and activity of Cbl-b are tightly controlled by the balance of signals from co-stimulatory (CD28) and co-inhibitory (CTLA-4) receptors.

  • CD28 Signaling : Optimal T cell activation via CD28 co-stimulation sets a lower threshold for activation, in part by actively targeting Cbl-b for ubiquitination and proteasomal degradation. This removes the Cbl-b-mediated brake, allowing downstream signaling to proceed.

  • CTLA-4 Signaling : Conversely, the co-inhibitory receptor CTLA-4 promotes T cell anergy. Engagement of CTLA-4 with its ligand B7 is required for Cbl-b re-expression after initial activation, thereby reinforcing the anergic state. Cbl-b expression is significantly reduced in T cells from CTLA-4 knockout mice.

This dynamic regulation of Cbl-b protein levels is a critical rheostat that determines the outcome of a T cell's encounter with an antigen.

G TCR_Signal TCR Signal (Signal 1) Expression Upregulated Expression TCR_Signal->Expression Induces CD28_Signal CD28 Signal (Co-stimulation) Degradation Ubiquitination & Proteasomal Degradation CD28_Signal->Degradation Promotes CTLA4_Signal CTLA-4 Signal (Co-inhibition) Cblb_Protein Cbl-b Protein Level CTLA4_Signal->Cblb_Protein Maintains/ Induces Anergy T Cell Anergy Cblb_Protein->Anergy Promotes Activation T Cell Activation Cblb_Protein->Activation Inhibits Cblb_Protein->Degradation Expression->Cblb_Protein G cluster_readouts Outcomes start Isolate Naïve CD4⁺ T Cells (WT vs Cbl-b-/-) induce Anergy Induction: Stimulate with anti-CD3 alone (24-48h) start->induce rest Rest Cells in IL-2 containing medium (2-4 days) induce->rest rechallenge Re-challenge: Stimulate with anti-CD3 + anti-CD28 (24-72h) rest->rechallenge end Measure Functional Outcomes prolif Proliferation Assay (CFSE Dilution) rechallenge->prolif cytokine IL-2 Measurement (ELISA) rechallenge->cytokine

References

Cbl-b ubiquitin ligase function in NK cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of Cbl-b Ubiquitin Ligase in Natural Killer (NK) Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint in multiple immune cell lineages, including Natural Killer (NK) cells.[1][2] In NK cells, Cbl-b acts as a key negative regulator, establishing an activation threshold that prevents excessive immune responses but can also limit anti-tumor immunity.[1][3] Its expression is upregulated following NK cell activation by cytokines or target cell engagement, creating a negative feedback loop.[4] The primary mechanism of Cbl-b-mediated suppression involves the ubiquitination and subsequent degradation or internalization of key signaling molecules, most notably the TAM family of receptor tyrosine kinases (Tyro3, Axl, Mer) and the Linker for Activation of T cells (LAT) adaptor protein. By targeting these components, Cbl-b effectively dampens downstream signaling pathways crucial for NK cell effector functions, such as cytotoxicity and cytokine production. Consequently, the inhibition or genetic ablation of Cbl-b has been shown to enhance NK cell proliferation, cytotoxicity, and IFN-γ secretion, making it a promising therapeutic target for reinvigorating NK cell activity against cancer.

The Core Function of Cbl-b in NK Cells: A Negative Regulator

Cbl-b is an essential gatekeeper of NK cell activity. Unlike in T cells, Cbl-b deficiency does not affect NK cell development or maturation. Instead, its primary role is to control the activation threshold of mature NK cells. This function is critical for maintaining immune homeostasis and preventing auto-reactivity. However, within the tumor microenvironment, this regulatory function can contribute to NK cell dysfunction and exhaustion.

Upregulation of Cbl-b Upon NK Cell Activation

The expression of Cbl-b protein is not static; it is dynamically regulated in response to activating signals.

  • Cytokine-Induced Upregulation : Pro-survival and activation cytokines, particularly IL-15 and IL-2, significantly increase the expression of Cbl-b in primary human NK cells. This upregulation is dependent on the JAK/STAT and PI3K/AKT signaling pathways. Pre-treatment with JAK or AKT inhibitors can reverse the IL-15-stimulated increase in Cbl-b. Other cytokines like IL-7, IL-12, and IL-21 do not have a significant effect on Cbl-b expression.

  • Target Cell-Induced Upregulation : Co-culture with NK-sensitive tumor cells, such as the MHC class I-deficient K562 cell line, also leads to a significant increase in Cbl-b protein levels.

  • Inhibitory Receptor-Induced Upregulation : Engagement of inhibitory receptors, such as KIR2DL1, also increases the expression of Cbl-b, contributing to the suppression of NK cell function.

This upregulation upon activation suggests that Cbl-b is a key component of a negative feedback loop designed to temper NK cell responses after an initial activation phase.

G cluster_activation NK Cell Activation Stimuli cluster_pathway Signaling Pathways cluster_cblb Negative Feedback cluster_function NK Cell Response Cytokines IL-15 / IL-2 TargetCell Target Cell (e.g., K562) JAK_STAT JAK/STAT Cytokines->JAK_STAT PI3K_AKT PI3K/AKT Cytokines->PI3K_AKT Effector Effector Functions (Cytotoxicity, IFN-γ) Cytokines->Effector Activate TargetCell->JAK_STAT TargetCell->PI3K_AKT TargetCell->Effector Activate Cblb Cbl-b Upregulation JAK_STAT->Cblb Upregulate Expression PI3K_AKT->Cblb Upregulate Expression Cblb->Effector Inhibit

Caption: Cbl-b negative feedback loop in NK cells.
Inhibition of Effector Functions

The primary consequence of Cbl-b activity is the suppression of NK cell effector functions. Genetic knockout, siRNA-mediated knockdown, or small molecule inhibition of Cbl-b consistently results in:

  • Enhanced Cytotoxicity : Cbl-b deficient or inhibited NK cells show significantly increased killing of various tumor cell lines.

  • Increased Cytokine Production : The secretion of IFN-γ is markedly higher in Cbl-b deficient NK cells upon stimulation.

  • Upregulation of Effector Molecules : Levels of cytotoxic granules, including perforin (B1180081) and granzyme B, are elevated when Cbl-b is downregulated.

  • Increased Proliferation : Cbl-b inhibition can enhance the proliferation of NK cells in response to cytokine stimulation.

These findings establish Cbl-b as an intracellular checkpoint that, when targeted, can unleash a more potent anti-tumor response from NK cells.

Molecular Mechanisms and Signaling Pathways

Cbl-b exerts its regulatory function through its E3 ubiquitin ligase activity, which targets specific proteins for ubiquitination. This process can lead to proteasomal degradation, internalization, or altered protein-protein interactions.

The TAM Receptor-Cbl-b Axis

A pivotal pathway regulated by Cbl-b in NK cells involves the TAM family of receptor tyrosine kinases: Tyro3, Axl, and Mer (Mertk). These receptors are typically considered negative regulators of NK cell activation.

  • Activation : When TAM receptors bind their ligands, such as Gas6, they become activated.

  • Cbl-b Phosphorylation : Activated TAM receptors phosphorylate Cbl-b, enhancing its E3 ligase activity.

  • Substrate Ubiquitination : Activated Cbl-b then ubiquitinates the TAM receptors themselves, leading to their internalization and degradation. More critically, Cbl-b also targets key downstream signaling adaptors for degradation.

Ubiquitination of Key Signaling Adaptors: LAT

The Linker for Activation of T cells (LAT) is a critical transmembrane adaptor protein required for signaling downstream of NK cell activating receptors.

  • Cbl-b Mediated Degradation : Following TAM receptor activation, Cbl-b ubiquitinates LAT, targeting it for proteasomal degradation.

  • Signal Termination : The degradation of LAT effectively uncouples activating receptors from their downstream signaling cascades, including the PLCγ and MAPK pathways, thereby abolishing NK cell cytotoxicity and cytokine release.

This TAM/Cbl-b/LAT axis represents a core inhibitory circuit that governs NK cell function. Releasing this brake through Cbl-b or TAM inhibition restores NK cell activity.

G The TAM/Cbl-b/LAT Inhibitory Pathway cluster_ub Gas6 Gas6 Ligand TAM TAM Receptor (Tyro3, Axl, Mer) Gas6->TAM Binds & Activates Cblb Cbl-b TAM->Cblb Phosphorylates & Activates ActR Activating Receptor LAT LAT Adaptor ActR->LAT Activates Cblb->TAM Ubiquitinates Cblb->LAT PLCg PLCγ LAT->PLCg Activates Ub Ub Effector NK Effector Function (Cytotoxicity, IFN-γ) PLCg->Effector Leads to Degradation Proteasomal Degradation Ub->Degradation Targets for

Caption: Cbl-b mediated inhibition of NK cell signaling.

Quantitative Impact of Cbl-b Modulation

The functional consequences of Cbl-b inhibition are quantifiable and significant, highlighting its potency as a regulatory node.

Parameter Condition Effect Observation Reference
Cytotoxicity Cbl-b siRNA knockdown vs. Scrambled siRNA (Resting NK cells)Increased LysisSpecific lysis of Molm-13 leukemia cells increased from ~20% to ~40% at a 20:1 E:T ratio.
Cbl-b siRNA knockdown vs. Scrambled siRNA (IL-15 activated)Increased LysisSpecific lysis of Molm-13 cells increased from ~45% to ~70% at a 20:1 E:T ratio.
Small Molecule Cbl-b InhibitorIncreased LysisTreatment of dysfunctional NK cells with a Cbl-b inhibitor increased killing of A549 tumor cells.
Cytokine Production Cbl-b siRNA knockdown vs. Scrambled siRNA (IL-15 activated)Increased IFN-γIFN-γ secretion increased approximately 3-fold.
Small Molecule Cbl-b InhibitorIncreased IFN-γTreatment of dysfunctional NK cells with a Cbl-b inhibitor restored IFN-γ production.
Effector Molecules Cbl-b siRNA knockdown vs. Scrambled siRNAIncreased ExpressionSignificant increases in granzyme B and perforin expression were observed.
Proliferation Small Molecule Cbl-b InhibitorIncreased ProliferationCbl-b inhibitor treatment increased the proliferation of both healthy and dysfunctional NK cells.
Protein Phosphorylation Cbl-b siRNA knockdown vs. Scrambled siRNAIncreased p-MertkThe phosphorylation level of Mertk was significantly increased in Cbl-b knockdown NK cells.

Cbl-b as a Therapeutic Target in Cancer Immunotherapy

Given its role as a potent intracellular checkpoint, Cbl-b has emerged as a high-value target for cancer immunotherapy. Strategies to inhibit Cbl-b aim to reinvigorate dysfunctional tumor-infiltrating NK cells and enhance their anti-tumor activity.

  • Small Molecule Inhibitors : Orally bioavailable small molecules that allosterically inhibit Cbl-b's E3 ligase activity (e.g., NX-1607) have shown promise. These inhibitors can enhance NK cell activation, cytokine production, and tumor-killing capabilities in vitro and in vivo.

  • Genetic Modification : CRISPR/Cas9-mediated knockout of the CBLB gene in ex vivo expanded NK cells (e.g., from placental CD34+ cells) has been shown to augment their cytotoxicity against a range of tumor cell lines. This approach is being explored for adoptive NK cell therapies.

  • Combination Therapies : Cbl-b inhibition has the potential to act synergistically with other immunotherapies. For instance, combining a Cbl-b inhibitor with a TIGIT checkpoint blockade further increases the cytotoxic potential of dysfunctional NK cells.

Targeting Cbl-b offers a novel strategy to enhance innate immunity against tumors, particularly those that may have developed resistance to T-cell-based therapies through mechanisms like MHC-I downregulation.

Key Experimental Protocols

The study of Cbl-b function in NK cells relies on a set of core immunological and molecular biology techniques.

Cbl-b Knockdown and Functional Analysis Workflow

G cluster_assays 4. Perform Functional Assays start 1. Isolate Primary NK Cells (from healthy donor PBMCs) transduce 2. Transduce NK Cells (Cbl-b siRNA vs. Scrambled Control) start->transduce culture 3. Culture & Stimulate (e.g., with IL-15 for 16-24h) transduce->culture cyto Cytotoxicity Assay (vs. Tumor Target Cells) culture->cyto ifn IFN-γ Secretion (ELISA / Intracellular Flow) culture->ifn protein Protein Analysis (Immunoblot for Cbl-b, p-STAT5, etc.) culture->protein

Caption: Experimental workflow for studying Cbl-b function.
NK Cell Isolation and Culture

Primary human NK cells are typically isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors. Negative selection kits are commonly used to enrich the NK cell population (>90% CD56+, CD3-). Enriched cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and human cytokines such as IL-15 (e.g., 2-20 ng/mL) or IL-2 (e.g., 150 IU/mL) to maintain viability and activation.

Cbl-b Knockdown using siRNA

To specifically study the loss of function, Cbl-b expression is transiently silenced using small interfering RNA (siRNA). NK cells are transduced with Cbl-b-specific siRNA or a non-targeting scrambled control siRNA using electroporation or other transfection methods. Cells are then typically cultured for 24-48 hours to allow for protein knockdown before being used in functional assays. Knockdown efficiency is confirmed by immunoblotting.

Cytotoxicity Assay (Chromium-51 Release)

A classic method to measure NK cell killing activity involves a chromium-51 (B80572) (⁵¹Cr) release assay.

  • Target Cell Labeling : Tumor target cells (e.g., K562, Molm-13) are incubated with Na₂⁵¹CrO₄.

  • Co-culture : Labeled target cells are washed and co-cultured with effector NK cells at various effector-to-target (E:T) ratios for a set period (e.g., 4 hours).

  • Quantification : The amount of ⁵¹Cr released into the supernatant from lysed target cells is measured using a gamma counter.

  • Calculation : Specific lysis is calculated as: [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.

Immunoblotting

Immunoblotting (Western blotting) is used to quantify changes in protein expression and phosphorylation.

  • Lysate Preparation : NK cells are lysed to extract total protein.

  • Electrophoresis : Proteins are separated by size using SDS-PAGE.

  • Transfer : Proteins are transferred to a nitrocellulose or PVDF membrane.

  • Probing : The membrane is incubated with primary antibodies specific to the protein of interest (e.g., Cbl-b, p-STAT5, Mertk, β-actin) followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry is used for quantification relative to a loading control like β-actin.

Conclusion

Cbl-b is a master negative regulator of NK cell function, acting as an inducible brake on cytotoxicity and cytokine production. It operates primarily through the TAM receptor-LAT signaling axis, where it functions as the executioner E3 ligase that dismantles key activating signal transduction complexes. The wealth of data demonstrating enhanced NK cell activity upon Cbl-b inhibition has firmly established it as a compelling, druggable target for cancer immunotherapy. Future research and clinical development focused on Cbl-b inhibitors, both as monotherapies and in combination with other immune-oncology agents, hold the potential to significantly bolster the innate immune system's ability to combat cancer.

References

Cbl-b-IN-2 Target Engagement in Lymphocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of Cbl-b-IN-2 in lymphocytes. Casitas B-lineage lymphoma-b (Cbl-b) is a critical E3 ubiquitin ligase that acts as a negative regulator of immune responses, particularly in T lymphocytes. Its inhibition is a promising strategy for enhancing anti-tumor immunity. This document details the mechanism of action of Cbl-b, the effects of its inhibition by this compound, and the experimental protocols to measure its target engagement and downstream functional consequences in lymphocytes.

Introduction to Cbl-b in Lymphocyte Signaling

Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the threshold for T-cell activation.[1] It functions by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor, targeting them for degradation or altering their function.[2][3] This action of Cbl-b serves as an immune checkpoint, preventing excessive or inappropriate T-cell activation and maintaining immune tolerance. In the absence of co-stimulation, Cbl-b is particularly active in suppressing T-cell responses. The inhibition of Cbl-b can therefore lower the threshold for T-cell activation, leading to enhanced anti-tumor immunity.[1]

This compound: A Potent Inhibitor of Cbl-b

This compound is a small molecule inhibitor of the Cbl-b E3 ubiquitin ligase. Its primary mechanism of action is the direct inhibition of the enzymatic activity of Cbl-b, thereby preventing the ubiquitination of its target proteins.

Quantitative Data for this compound

The following table summarizes the available quantitative data for the in vitro inhibitory activity of this compound against its target, Cbl-b. This data is provided by the commercial supplier MedChemExpress.

ParameterValueConditionsSource
IC50 5.1-100 nMHigh concentration of Cbl-bMedChemExpress
IC50 <1 nMLow concentration of Cbl-bMedChemExpress

Cbl-b Signaling Pathway in T Lymphocytes

The following diagram illustrates the central role of Cbl-b in the T-cell activation signaling pathway. Inhibition of Cbl-b by this compound is expected to block the ubiquitination of key signaling molecules, leading to enhanced T-cell activation.

Cbl_b_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck PI3K PI3K CD28->PI3K ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Vav1 Vav1 SLP76->Vav1 AP1 AP-1 Vav1->AP1 Ub Ubiquitin Vav1->Ub Ubiquitination NFAT NFAT PLCg1->NFAT PLCg1->Ub Akt Akt PI3K->Akt PI3K->Ub NFkB NF-κB Akt->NFkB Cytokine_Production Cytokine Production (IL-2, IFN-γ) NFkB->Cytokine_Production NFAT->Cytokine_Production AP1->Cytokine_Production Proliferation Proliferation & Survival Cytokine_Production->Proliferation Cbl_b Cbl-b Cbl_b->Vav1 Cbl_b->PLCg1 Cbl_b->PI3K Cbl_b_IN_2 This compound Cbl_b_IN_2->Cbl_b Inhibition

Cbl-b signaling pathway in T-cell activation.

Experimental Protocols for Assessing this compound Target Engagement

The following protocols describe established methods for evaluating the target engagement and functional effects of Cbl-b inhibitors like this compound in lymphocytes.

Biochemical Assay: Cbl-b Autoubiquitination Assay (LUMIT™)

This assay measures the ability of this compound to inhibit the autoubiquitination activity of Cbl-b in a biochemical setting.[4]

Principle: This homogeneous immunoassay utilizes NanoBiT® technology to detect the interaction between biotinylated ubiquitin and GST-tagged Cbl-b. Inhibition of Cbl-b autoubiquitination by this compound results in a decrease in the luminescent signal.

Materials:

  • Recombinant GST-tagged Cbl-b

  • Biotinylated-ubiquitin

  • Ubiquitin activating enzyme (E1 - UBE1)

  • Ubiquitin conjugating enzyme (E2 - UBCH5b)

  • ATP

  • This compound

  • Anti-GST-SmBiT and Streptavidin-LgBiT detection reagents

  • LUMIT™ Detection Substrate

  • 96-well white assay plates

Procedure:

  • Prepare a reaction mixture containing 42 nM UBE1, 244 nM UBCH5b, 20 µM ATP, and biotinylated ubiquitin.

  • Prepare a serial dilution of this compound.

  • Add 10 µL of the reaction mixture and 10 µL of a Cbl-b-GST dilution to each well of a 96-well plate.

  • Add the this compound dilutions to the appropriate wells.

  • Incubate the plate at 37°C for 4 hours with shaking.

  • Add 20 µL of a detection reagent mixture containing 0.10 µg/mL anti-GST-SmBiT and 0.33 µg/mL Streptavidin-LgBiT.

  • Incubate for 30 minutes with shaking.

  • Add 10 µL of LUMIT™ Detection Substrate.

  • Incubate for 2 minutes with shaking.

  • Read luminescence using a plate reader.

Lumit_Assay_Workflow start Start prep_reagents Prepare Reaction Mix (E1, E2, ATP, Biotin-Ub) start->prep_reagents prep_inhibitor Prepare this compound Serial Dilution start->prep_inhibitor add_to_plate Add Reaction Mix, Cbl-b-GST, & this compound to 96-well Plate prep_reagents->add_to_plate prep_inhibitor->add_to_plate incubate1 Incubate at 37°C for 4h add_to_plate->incubate1 add_detection Add Detection Reagents (anti-GST-SmBiT & Strep-LgBiT) incubate1->add_detection incubate2 Incubate for 30 min add_detection->incubate2 add_substrate Add LUMIT™ Substrate incubate2->add_substrate incubate3 Incubate for 2 min add_substrate->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence end End read_luminescence->end

Workflow for Cbl-b Autoubiquitination Assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[5][6][7][8][9]

Principle: The binding of a ligand, such as this compound, to its target protein, Cbl-b, often leads to an increase in the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to denature and precipitate unstable proteins, and the amount of soluble Cbl-b remaining is quantified.

Materials:

  • Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes

  • This compound

  • Cell culture medium

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Western blotting reagents (anti-Cbl-b antibody, secondary antibody) or ELISA-based detection system

Procedure:

  • Culture lymphocytes and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3-5 minutes). A temperature gradient is used to determine the melting curve of Cbl-b.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized Cbl-b) from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble Cbl-b in the supernatant by Western blotting or an immunoassay.

CETSA_Workflow start Start treat_cells Treat Lymphocytes with This compound or Vehicle start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells heat_samples Heat Cell Suspensions (Temperature Gradient) harvest_cells->heat_samples lyse_cells Lyse Cells heat_samples->lyse_cells centrifuge Centrifuge to Separate Soluble & Precipitated Proteins lyse_cells->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify_cblb Quantify Soluble Cbl-b (Western Blot / ELISA) collect_supernatant->quantify_cblb analyze_data Analyze Data & Determine Thermal Shift quantify_cblb->analyze_data end End analyze_data->end

Workflow for Cellular Thermal Shift Assay (CETSA).
Functional Assay: T-Cell Activation and Cytokine Production

This assay assesses the functional consequence of Cbl-b inhibition by this compound on T-cell activation and the production of key cytokines like IL-2 and IFN-γ.[10][11][12]

Principle: Inhibition of Cbl-b is expected to lower the activation threshold of T-cells, leading to increased expression of activation markers (e.g., CD25, CD69) and enhanced production of effector cytokines upon stimulation.

Materials:

  • Primary human or murine T cells, or a T-cell line (e.g., Jurkat)

  • This compound

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)

  • Cell culture medium

  • Flow cytometry antibodies (anti-CD4, anti-CD8, anti-CD25, anti-CD69)

  • ELISA kits for IL-2 and IFN-γ

  • 96-well culture plates

Procedure:

  • Isolate and culture T cells.

  • Pre-incubate the cells with a serial dilution of this compound or vehicle control.

  • Stimulate the T cells with anti-CD3/anti-CD28 antibodies or PMA/Ionomycin.

  • After an appropriate incubation period (e.g., 24-72 hours), harvest the cells and supernatant.

  • Stain the cells with fluorescently labeled antibodies against T-cell activation markers and analyze by flow cytometry.

  • Measure the concentration of IL-2 and IFN-γ in the culture supernatant using ELISA.

TCell_Activation_Assay_Workflow cluster_analysis Analysis start Start culture_tcells Isolate and Culture T Cells start->culture_tcells preincubate_inhibitor Pre-incubate with this compound or Vehicle culture_tcells->preincubate_inhibitor stimulate_tcells Stimulate T Cells (e.g., anti-CD3/CD28) preincubate_inhibitor->stimulate_tcells incubate Incubate for 24-72h stimulate_tcells->incubate harvest Harvest Cells and Supernatant incubate->harvest flow_cytometry Analyze Activation Markers (CD25, CD69) by Flow Cytometry harvest->flow_cytometry elisa Measure Cytokine Levels (IL-2, IFN-γ) by ELISA harvest->elisa end End flow_cytometry->end elisa->end

Workflow for T-Cell Activation and Cytokine Assay.

Conclusion

This compound is a potent inhibitor of the Cbl-b E3 ubiquitin ligase, a key negative regulator of lymphocyte activation. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the target engagement of this compound in lymphocytes and to characterize its functional consequences. The data generated from these assays will be crucial for the further development of Cbl-b inhibitors as a promising class of cancer immunotherapies. By understanding the intricate details of how this compound interacts with its target and modulates the immune system, researchers can pave the way for more effective and targeted cancer treatments.

References

structural basis for Cbl-b-IN-2 inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Basis for Cbl-b Inhibition by Cbl-b-IN-2

Introduction

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular immune checkpoint that functions as a master regulator of both innate and adaptive immunity.[1][2] By setting the activation threshold for immune cells, particularly T-cells, Cbl-b plays a pivotal role in maintaining immune homeostasis and preventing autoimmunity.[3][4] However, in the context of malignancy, its function can promote an immunosuppressive tumor microenvironment, thereby limiting the efficacy of the body's anti-tumor response.[5] This makes Cbl-b a highly attractive therapeutic target for cancer immunotherapy. Small-molecule inhibitors, such as this compound, have been developed to block its activity, aiming to unleash the full potential of the immune system against cancer cells.

This technical guide provides a detailed overview of the structural and molecular basis for the inhibition of Cbl-b by the small-molecule inhibitor this compound and its analogues. It consolidates quantitative data, outlines key experimental methodologies, and visualizes the complex biological processes involved.

Cbl-b: Structure, Function, and Regulation

Cbl-b is a RING-type E3 ubiquitin ligase. Its structure comprises several key functional domains: a Tyrosine Kinase Binding Domain (TKBD), a Linker Helix Region (LHR), and a RING (Really Interesting New Gene) finger domain. The TKBD is responsible for recognizing and binding to phosphorylated tyrosine residues on substrate proteins. The RING finger domain recruits the ubiquitin-conjugating enzyme (E2) loaded with ubiquitin, facilitating the transfer of ubiquitin to the substrate.

In its basal state, Cbl-b exists in an autoinhibited conformation where the RING domain is masked by the TKBD, preventing its interaction with E2 enzymes. Activation of Cbl-b is a multi-step process initiated by phosphorylation of a specific tyrosine residue (Y363) within the linker region. This phosphorylation event induces a significant conformational change, exposing the RING domain and enabling it to bind to an E2~ubiquitin complex, thereby switching on its E3 ligase activity. Once activated, Cbl-b targets key signaling proteins downstream of the T-cell receptor (TCR) and CD28 co-stimulatory receptor, such as PLC-γ1, Vav1, and the p85 subunit of PI3K, for ubiquitination and subsequent degradation. This action effectively raises the threshold for T-cell activation.

Structural Basis of this compound Inhibition

Recent structural and biophysical studies on analogues of Cbl-b inhibitors, such as C7683 (an analogue of the clinical candidate Nx-1607), have elucidated a novel mechanism of inhibition. This compound belongs to a class of inhibitors that do not compete for the active site but instead lock the enzyme in its inactive state.

Mechanism of Action: The Intramolecular Glue

The co-crystal structure of Cbl-b in complex with an inhibitor reveals that the molecule binds to a pocket located at the interface between the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helix Region (LHR). It does not interact directly with the RING domain.

By simultaneously interacting with residues from both the TKBD and the LHR, the inhibitor acts as an "intramolecular glue," effectively locking Cbl-b in its closed, autoinhibited conformation. This stabilization of the inactive state physically prevents the conformational rearrangement required for activation. Specifically, it blocks the necessary movement of the linker region that would typically follow phosphorylation of Y363, thus keeping the RING domain's E2-binding surface masked and inaccessible. This allosteric mechanism potently inhibits the E3 ligase activity of Cbl-b.

Quantitative Data

The inhibitory potency and binding affinity of Cbl-b inhibitors have been characterized using various biophysical and biochemical assays.

CompoundAssay TypeTargetMetricValueReference
This compound Biochemical AssayCbl-b (high conc.)IC₅₀5.1-100 nM
This compound Biochemical AssayCbl-b (low conc.)IC₅₀<1 nM
C7683 DSFTKBD-LHR-RING Cbl-bΔTm at 3 μM10 ± 0.4 °C
C7683 DSFFull-length Cbl-bΔTm at 3 μM12 ± 0.2 °C
C7683 CETSAHiBIT-tagged Cbl-bThermal Shift>15 °C at 1-10 μM
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • DSF (Differential Scanning Fluorimetry): A technique to measure protein thermal stability.

  • ΔTm (Change in Melting Temperature): The shift in the melting temperature of a protein upon ligand binding, indicating stabilization.

  • CETSA (Cellular Thermal Shift Assay): Measures target engagement of a compound in a cellular environment.

Experimental Protocols

The characterization of Cbl-b inhibitors relies on a suite of integrated biophysical, biochemical, and structural biology techniques.

Biochemical Ubiquitination Assay

This in vitro assay directly measures the E3 ligase activity of Cbl-b and its inhibition.

  • Principle: To reconstitute the ubiquitination cascade in a test tube and measure the formation of polyubiquitin (B1169507) chains on a substrate or Cbl-b itself (autoubiquitination).

  • Methodology:

    • Reactions are assembled in an assay buffer (e.g., Tris-HCl based).

    • Key components are added: recombinant human E1 activating enzyme (UBE1), E2 conjugating enzyme (e.g., Ube2d2), recombinant Cbl-b, and biotinylated ubiquitin.

    • The inhibitor (e.g., this compound) is added at varying concentrations for dose-response analysis.

    • The reaction is initiated by the addition of ATP and magnesium chloride and incubated for a set time (e.g., 60 minutes).

    • The reaction is stopped, and the products are captured on a plate coated with a ubiquitin-binding domain (e.g., the UBA domain of Cbl-b).

    • The captured biotinylated polyubiquitin chains are detected using an avidin-conjugated horseradish peroxidase (HRP) probe, which generates a fluorescent or colorimetric signal.

    • The signal intensity is inversely proportional to the activity of the inhibitor. IC₅₀ values are calculated from the resulting dose-response curves.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is used to confirm direct binding of the inhibitor to Cbl-b and quantify the stabilization effect.

  • Principle: Unfolded proteins expose hydrophobic residues that can bind to a fluorescent dye (e.g., SYPRO Orange), causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). Ligand binding stabilizes the protein, resulting in a higher Tm.

  • Methodology:

    • Purified Cbl-b protein is mixed with the fluorescent dye in a buffer.

    • The inhibitor is added at various concentrations.

    • The mixture is heated in a real-time PCR machine with a temperature gradient (e.g., 25 °C to 95 °C).

    • Fluorescence is measured at each temperature increment.

    • The melting temperature (Tm) is determined for the protein alone and in the presence of the inhibitor. The change in melting temperature (ΔTm) indicates the extent of stabilization.

Cellular Thermal Shift Assay (CETSA)

CETSA validates that the inhibitor engages with Cbl-b within a live-cell environment.

  • Principle: Similar to DSF, ligand binding stabilizes the target protein against thermal denaturation, but this is measured in intact cells or cell lysates.

  • Methodology:

    • Cells expressing the target protein (e.g., HEK293T cells expressing HiBIT-tagged Cbl-b) are treated with the inhibitor at various concentrations.

    • The cells are heated to a range of temperatures, causing proteins to denature and aggregate.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of soluble Cbl-b remaining at each temperature is quantified (e.g., via HiBIT/LgBIT complementation assay, which produces a bioluminescent signal).

    • A significant increase in the amount of soluble protein at higher temperatures in inhibitor-treated cells indicates target engagement.

X-ray Co-crystallography

This technique provides high-resolution structural information on how the inhibitor binds to Cbl-b.

  • Principle: X-rays are diffracted by the atoms in a protein crystal, producing a diffraction pattern that can be used to calculate a 3D electron density map and build an atomic model of the protein-ligand complex.

  • Methodology:

    • Highly pure Cbl-b protein (typically a construct like TKBD-LHR-RING) is co-crystallized with the inhibitor in excess.

    • This involves screening numerous conditions (precipitants, pH, temperature) to find one that yields diffraction-quality crystals.

    • Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source.

    • Diffraction data are collected and processed to solve the 3D structure of the Cbl-b-inhibitor complex.

    • The resulting model reveals the precise binding site, orientation of the inhibitor, and the specific molecular interactions (e.g., hydrogen bonds) responsible for binding.

Visualizations

Cbl-b Signaling Pathway in T-Cell Activation

Cbl_b_Signaling cluster_TCell T-Cell cluster_APC APC TCR TCR PI3K PI3K TCR->PI3K pY CD28 CD28 CD28->PI3K pY Vav1 Vav1 CD28->Vav1 pY Activation T-Cell Activation (Proliferation, IL-2) PI3K->Activation Cbl_b Cbl-b (Active) PI3K->Cbl_b targeted by Vav1->Activation Vav1->Cbl_b targeted by Ub Ubiquitination Cbl_b->Ub Ub->PI3K degrades Ub->Vav1 degrades MHC_Ag MHC-Antigen MHC_Ag->TCR B7 B7 B7->CD28

Caption: Negative regulation of T-Cell activation by the E3 ligase Cbl-b.

Mechanism of Cbl-b Inhibition

Caption: this compound acts as a molecular glue, locking Cbl-b in an inactive state.

Experimental Workflow for Inhibitor Characterization

Workflow A 1. Biochemical Screen (Ubiquitination Assay) B Identify Hits (e.g., this compound) A->B C 2. Biophysical Validation (DSF Thermal Shift) B->C Lead Compound D Confirm Direct Binding & Quantify Stabilization (ΔTm) C->D E 3. Cellular Target Engagement (CETSA) D->E F Confirm On-Target Activity in Cells E->F G 4. Structural Elucidation (X-ray Co-crystallography) F->G H Determine Structural Basis of Inhibition G->H

References

Cbl-b as an Intracellular Immune Checkpoint: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint.[1] Unlike surface receptors such as PD-1 or CTLA-4, Cbl-b operates within the cytoplasm of immune cells, primarily T-lymphocytes, to set the activation threshold and maintain peripheral tolerance.[2][3] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 costimulatory receptor, Cbl-b acts as a master regulator, preventing inappropriate or excessive immune responses.[4][5] Its role in establishing T-cell anergy and its potential as a therapeutic target to enhance anti-tumor immunity have made it an area of intense investigation in immuno-oncology.[6][7] This guide provides an in-depth overview of Cbl-b's molecular function, its role in immune signaling pathways, quantitative data from key studies, and detailed experimental protocols for its investigation.

Molecular Structure and Function

Cbl-b is a member of the Cbl family of proteins, which also includes c-Cbl and Cbl-3.[8] Its structure is composed of several key functional domains that dictate its role as both an E3 ligase and an adaptor protein.

  • Tyrosine Kinase Binding (TKB) Domain: Located at the N-terminus, the TKB domain is responsible for substrate recognition. It binds to specific phosphotyrosine residues on activated signaling proteins, bringing Cbl-b into proximity with its targets.[2][9]

  • RING Finger (RF) Domain: The Really Interesting New Gene (RING) finger domain confers the E3 ubiquitin ligase activity.[2][10] It recruits an E2 ubiquitin-conjugating enzyme loaded with ubiquitin and catalyzes the transfer of ubiquitin to the substrate protein targeted by the TKB domain.[8][10] The catalytic function of the RF domain is essential for Cbl-b's negative regulatory role in T-cells.[11][12]

  • Proline-Rich (PR) Region: This region mediates interactions with proteins containing SH3 domains, allowing Cbl-b to function as an adaptor protein, assembling larger signaling complexes.[8][2]

  • Ubiquitin Associated (UBA) Domain: The C-terminal UBA domain allows Cbl-b to bind to polyubiquitin (B1169507) chains, which can be important for its regulation and function.[8]

The E3 ligase activity of Cbl-b is tightly regulated, primarily through phosphorylation of a tyrosine residue (Y363) located in the linker region between the TKB and RF domains.[8][2] Phosphorylation of this site is thought to induce a conformational change that unmasks the RF domain, switching Cbl-b from an inactive to an active state.[8]

Mechanism of Action in T-Cell Regulation

Cbl-b is a crucial gatekeeper of T-cell activation, ensuring that T-cells are only fully activated when they receive appropriate signals (i.e., TCR engagement plus costimulation).[13] In the absence of costimulation, Cbl-b is upregulated and active, leading to a state of unresponsiveness known as anergy.[6][14]

Negative Regulation of TCR/CD28 Signaling

Upon TCR engagement without a costimulatory signal from CD28, Cbl-b is activated and targets multiple key signaling intermediates for ubiquitination and subsequent degradation or functional inactivation.[15] This action effectively dampens the activation signal and prevents T-cell proliferation and cytokine production.

Key substrates and pathways regulated by Cbl-b include:

  • PLC-γ1 and PKC-θ: In anergic T-cells, Cbl-b ubiquitinates Phospholipase C-gamma 1 (PLC-γ1) and Protein Kinase C-theta (PKC-θ), attenuating calcium mobilization and downstream signaling pathways, including NF-κB activation.[8][2][6][14]

  • Vav1: Cbl-b negatively regulates Vav1, a crucial guanine (B1146940) nucleotide exchange factor, thereby inhibiting actin cytoskeletal reorganization required for a stable immune synapse and full T-cell activation.[8][2]

  • PI3K Pathway: Cbl-b targets the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), preventing its association with CD28 and dampening the PI3K-Akt signaling cascade.[13][14][15]

  • Crk-L-C3G-Rap1 Pathway: Cbl-b can ubiquitinate the adaptor protein Crk-L, which disrupts the activation of Rap1 and the integrin LFA-1, further weakening T-cell adhesion and activation.[2]

The signaling network controlled by Cbl-b is complex, positioning it as a central hub for integrating signals from the TCR and costimulatory molecules to determine the T-cell's fate.

G Cbl-b Signaling Pathway in T-Cell Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 Cbl_b Cbl-b CD28->Cbl_b promotes degradation PI3K PI3K CD28->PI3K costimulation activates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates ZAP70->Cbl_b activates Vav1 Vav1 ZAP70->Vav1 activates PLCg1 PLC-γ1 ZAP70->PLCg1 activates Cbl_b->Vav1 ubiquitinates Cbl_b->PI3K ubiquitinates p85 subunit Cbl_b->PLCg1 ubiquitinates PKCtheta PKC-θ Cbl_b->PKCtheta ubiquitinates Anergy Anergy Cbl_b->Anergy promotes Proliferation T-Cell Activation (Proliferation, Cytokines) Vav1->Proliferation Akt Akt PI3K->Akt activates PLCg1->PKCtheta activates NFkB NF-κB PKCtheta->NFkB activates Akt->Proliferation NFkB->Proliferation

Cbl-b as a negative regulator in T-cell signaling.
Role in T-Cell Anergy

T-cell anergy is a state of functional unresponsiveness induced by TCR stimulation in the absence of costimulation. Cbl-b is essential for this process.[6][14] Studies have shown that Cbl-b expression is upregulated in T-cells following tolerizing signals.[6] T-cells from Cbl-b knockout mice are resistant to anergy induction and remain responsive to antigenic stimulation even without costimulatory signals.[11][16] This loss of Cbl-b function rescues the reduced calcium mobilization seen in anergic T-cells and restores their ability to proliferate and produce IL-2.[6][16]

Cbl-b in Cancer Immunotherapy

The immunosuppressive function of Cbl-b makes it a compelling target for cancer immunotherapy.[17][7] By inhibiting Cbl-b, the brakes on T-cell and other immune cell activation can be released, potentially converting a non-responsive tumor microenvironment into one that supports robust anti-tumor immunity.[4][5]

Genetic knockout models have provided strong preclinical validation for this approach. Mice lacking Cbl-b (Cblb-/-) are capable of rejecting transplanted tumors and show resistance to the development of spontaneous tumors.[2][18] This enhanced anti-tumor effect is mediated by hyperactive CD8+ T-cells and NK cells that are resistant to suppression by regulatory T-cells (Tregs) and TGF-β.[2][19] Consequently, several therapeutic strategies are being developed to target Cbl-b, including small-molecule inhibitors and siRNA-based approaches.[4][20][21]

Quantitative Data Summary

The functional consequences of Cbl-b loss have been quantified in numerous studies. The tables below summarize key findings comparing Cbl-b deficient systems to their wild-type counterparts.

Table 1: T-Cell Proliferation and Cytokine Production (Data synthesized from studies on Cbl-b E3 ligase-defective (C373A) knock-in mice)

ParameterConditionWild-Type (WT) T-CellsCbl-b E3 Ligase-Defective (C373A) T-CellsFold ChangeCitation
Proliferation (CPM) anti-CD3 stimulation~15,000~120,000~8.0x[11]
Proliferation (CPM) anti-CD3 + anti-CD28~140,000~180,000~1.3x[11]
IL-2 (pg/ml) anti-CD3 stimulation~50~2,500~50x[11]
IFN-γ (ng/ml) anti-CD3 stimulation~2~25~12.5x[11]
IL-17 (ng/ml) anti-CD3 stimulation~0.2~1.5~7.5x[11]

Table 2: In Vivo Tumor Rejection (Data from studies using Cbl-b E3 ligase-defective (C373A) knock-in mice)

Tumor ModelMouse StrainTumor IncidenceOutcomeCitation
HPV-16 E7-expressing tumor cells (TC-1)Wild-Type (WT)100%Progressive tumor growth[11]
HPV-16 E7-expressing tumor cells (TC-1)Cbl-b E3 Ligase-Defective (C373A)0%Spontaneous tumor rejection[11]

Key Experimental Protocols

Investigating the function of Cbl-b requires a combination of biochemical, cellular, and in vivo assays. Below are detailed protocols for fundamental experiments.

Protocol: In Vitro T-Cell Activation and Proliferation Assay

This protocol is used to assess the impact of Cbl-b inhibition or deletion on T-cell responsiveness to stimulation.

I. Materials

  • 96-well flat-bottom tissue culture plates

  • Purified anti-CD3e antibody (functional grade)

  • Purified anti-CD28 antibody (functional grade)

  • Sterile PBS, pH 7.4

  • Complete RPMI-1640 medium

  • Single-cell suspension of splenocytes or purified T-cells from WT and Cbl-b knockout mice

  • Proliferation dye (e.g., CFSE) or [3H]-Thymidine for proliferation measurement

  • ELISA kits for cytokine measurement (IL-2, IFN-γ)

II. Methodology

  • Plate Coating: a. Dilute anti-CD3e antibody to 1-10 µg/mL in sterile PBS. b. Add 100 µL of the antibody solution to each well of a 96-well plate. For costimulation, add anti-CD28 antibody to the solution at 1-5 µg/mL. For an unstimulated control, add PBS only. c. Incubate the plate at 37°C for 2 hours or at 4°C overnight. d. Before use, wash the wells three times with 200 µL of sterile PBS to remove unbound antibody.[22]

  • Cell Preparation and Seeding: a. Prepare a single-cell suspension from the spleens of WT and Cbl-b knockout mice. If measuring proliferation by dye dilution, label cells with CFSE according to the manufacturer's protocol. b. Resuspend cells in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL. c. Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of the antibody-coated plate.

  • Incubation: a. Culture the cells at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Endpoint Analysis: a. Cytokine Measurement: After 24-48 hours, carefully collect 50-100 µL of supernatant from the top of each well. Analyze the concentration of IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions. b. Proliferation (CFSE): After 72 hours, harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in fluorescence intensity indicates cell division. c. Proliferation ([3H]-Thymidine): For the final 8-18 hours of culture, add 1 µCi of [3H]-Thymidine to each well. Harvest the cells onto a filter mat and measure radionuclide incorporation using a scintillation counter.

Protocol: In Vitro Ubiquitination Assay

This assay directly measures the E3 ligase activity of Cbl-b on a specific substrate.

I. Materials

  • Recombinant human E1 activating enzyme (UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

  • Recombinant, purified GST-tagged Cbl-b

  • Recombinant, purified substrate protein (e.g., PLC-γ1)

  • Biotinylated-Ubiquitin

  • ATP solution (100 mM)

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels and Western blot apparatus

  • Streptavidin-HRP and appropriate primary/secondary antibodies

II. Methodology

  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice:

    • Ubiquitination Buffer (to final volume)

    • 100 nM E1 enzyme

    • 500 nM E2 enzyme

    • 1 µM Biotin-Ubiquitin

    • 2 mM ATP

    • 500 nM Substrate protein

    • 500 nM GST-Cbl-b (omit for negative control)

  • Incubation: Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Detection: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with Streptavidin-HRP to detect biotinylated-ubiquitin. A high molecular weight smear or laddering pattern indicates polyubiquitination of the substrate. d. To confirm substrate ubiquitination, the membrane can be stripped and re-probed with an antibody specific to the substrate protein.[23][24]

G Workflow: Assessing Functional Impact of Cbl-b Inhibition cluster_analysis Endpoint Analysis start Start isolate Isolate splenocytes/ PBMCs from mice or humans start->isolate purify Purify CD4+ or CD8+ T-Cells (e.g., magnetic beads) isolate->purify plate Coat 96-well plate with anti-CD3 +/- anti-CD28 Abs purify->plate seed Seed T-cells into wells with: 1. Vehicle Control 2. Cbl-b Inhibitor plate->seed incubate Incubate at 37°C, 5% CO₂ for 24-72 hours seed->incubate supernatant Collect Supernatant (24-48h) incubate->supernatant cells Harvest Cells (72h) incubate->cells elisa Measure Cytokines (IL-2, IFN-γ) via ELISA supernatant->elisa flow Measure Proliferation (CFSE dilution) via Flow Cytometry cells->flow result Result: Increased proliferation and cytokine production indicates effective Cbl-b inhibition elisa->result flow->result

Experimental workflow for testing Cbl-b inhibitors.

Conclusion and Future Directions

Cbl-b stands out as a non-redundant, intracellular checkpoint that is fundamental to maintaining immune homeostasis. Its central role in setting the threshold for T-cell activation and inducing anergy has been rigorously demonstrated. The compelling evidence from genetic models showing enhanced tumor rejection upon Cbl-b ablation has firmly established it as a high-potential target for cancer immunotherapy.[11][18] The development of potent and selective small-molecule inhibitors of Cbl-b represents a promising new frontier in immuno-oncology, offering a novel mechanism to reinvigorate the anti-tumor immune response, potentially for patients who do not respond to existing checkpoint inhibitors.[7][21][25] Future research will focus on the clinical translation of these inhibitors, understanding potential toxicities related to autoimmunity, and identifying biomarkers to select patient populations most likely to benefit from Cbl-b targeted therapy.[4][5]

References

Methodological & Application

Application Notes and Protocols for Cbl-b-IN-2 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Cbl-b-IN-2, a potent and orally bioavailable inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b). Cbl-b is a critical negative regulator of immune cell activation, making it a promising therapeutic target for cancer immunotherapy.[1][2][3][4] The following protocols are designed to enable researchers to characterize the inhibitory activity of this compound and similar compounds.

Introduction to Cbl-b and its Inhibition

Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold for T-cells and other immune cells like Natural Killer (NK) cells.[2][4][5] It mediates the ubiquitination and subsequent degradation of key signaling proteins, thereby acting as an immune checkpoint.[4][6][7] Inhibition of Cbl-b has been shown to enhance T-cell and NK cell activity, leading to potent anti-tumor immune responses.[1][2][8] this compound is a small molecule inhibitor that targets Cbl-b, preventing it from marking its substrates for degradation.[9]

Cbl-b Signaling Pathway

Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and degradation following T-cell receptor (TCR) engagement. The diagram below illustrates the central role of Cbl-b in this pathway.

Cbl_b_Signaling cluster_TCell T-Cell cluster_Inhibitor Inhibition TCR TCR PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 Vav1 Vav1 CD28->Vav1 PKCtheta PKCθ PLCg1->PKCtheta Vav1->PKCtheta Activation T-Cell Activation (e.g., IL-2 production) PKCtheta->Activation Cbl_b Cbl-b Cbl_b->PLCg1 Ub Cbl_b->Vav1 Ub Cbl_b->PKCtheta Ub Ub Ubiquitin Cbl_b_IN_2 This compound Cbl_b_IN_2->Cbl_b TR_FRET_Workflow A Prepare Reagent Mix: E1, E2, Biotin-Ubiquitin, ATP D Add Reagent Mix to wells A->D B Dispense this compound dilutions into a 384-well plate C Add GST-Cbl-b to wells B->C C->D E Incubate to allow ubiquitination reaction D->E F Add TR-FRET Detection Reagents: Tb-anti-GST (donor) & Strep-Dye (acceptor) E->F G Incubate for signal development F->G H Read TR-FRET signal on a plate reader G->H TCell_Assay_Workflow A Isolate primary human T-cells or culture Jurkat T-cells B Pre-incubate cells with This compound dilutions A->B C Stimulate T-cells (e.g., anti-CD3/CD28 beads or antibodies) B->C D Incubate for 24-72 hours C->D E Harvest supernatant for cytokine analysis (e.g., ELISA for IL-2) D->E F Analyze cells for activation markers (e.g., Flow cytometry for CD69/CD25) D->F

References

Application Notes: Cbl-b-IN-2 for Enhanced NK Cell Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are crucial components of the innate immune system, providing a first line of defense against malignant and virally infected cells without prior sensitization.[1][2] The activity of NK cells is tightly regulated by a balance of signals from activating and inhibitory receptors.[3] Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase, functions as a critical intracellular immune checkpoint, negatively regulating the activation of NK and T cells.[2][4][5] Upregulation of Cbl-b in NK cells, often observed upon activation by cytokines or target cells, leads to the ubiquitination and degradation of key signaling proteins, thereby dampening the anti-tumor response.[3][6][7]

Cbl-b-IN-2 is a potent and selective small molecule inhibitor of Cbl-b. By blocking the ubiquitin ligase activity of Cbl-b, this compound unleashes the full cytotoxic potential of NK cells. These application notes provide detailed protocols for utilizing this compound to enhance and quantify NK cell effector functions, making it an invaluable tool for immuno-oncology research and therapeutic development. Inhibition of Cbl-b has been shown to increase NK cell-mediated cytotoxicity, enhance the production of effector molecules like Interferon-gamma (IFN-γ) and Granzyme B, and restore the function of dysfunctional tumor-infiltrating NK cells.[8][9][10]

Mechanism of Action: The Cbl-b Signaling Pathway

Cbl-b acts as a negative regulator downstream of various activating signals in NK cells. A key inhibitory pathway involves the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer).[1][6] Upon engagement by their ligand (e.g., Gas6), TAM receptors phosphorylate and activate Cbl-b.[1] Activated Cbl-b then targets downstream signaling adaptors, such as the Linker for Activation of T cells (LAT), for ubiquitination and subsequent proteasomal degradation.[1][2][6] This action effectively curtails the signaling cascade required for robust NK cell activation, degranulation, and cytokine release. This compound directly inhibits this braking mechanism, leading to sustained signaling and enhanced NK cell effector functions.

Caption: Cbl-b negative regulatory signaling pathway in NK cells.

Key Applications & Expected Results

Treatment of primary human NK cells with this compound is expected to significantly augment their anti-tumor activity.

  • Enhanced Cytotoxicity: this compound increases the direct killing of tumor target cells in a dose-dependent manner.

  • Increased Effector Molecule Secretion: The inhibitor boosts the secretion of key cytotoxic and immunomodulatory molecules, including Granzyme B and IFN-γ.

  • Reinvigoration of Dysfunctional NK Cells: this compound can restore the cytotoxic potential of NK cells that have become exhausted or suppressed within a tumor microenvironment.[8][11]

Data Summary Tables

The following tables present representative data illustrating the effects of this compound on NK cell function.

Table 1: Dose-Dependent Enhancement of NK Cell Cytotoxicity (Representative Data)

This compound Conc. (µM)Target Cells (K562)Effector:Target Ratio% Specific Lysis (4h Assay)
0 (DMSO)K5622:125%
0.1K5622:138%
1.0K5622:155%
3.0K5622:168%

Table 2: Increased Secretion of Effector Molecules (Representative Data from 24h Co-culture Supernatant)

This compound Conc. (µM)Effector:Target RatioIFN-γ (pg/mL)Granzyme B (pg/mL)
0 (DMSO)2:1450800
1.02:112001750
3.02:116502400

Experimental Protocols

Protocol 1: Flow Cytometry-Based NK Cell Cytotoxicity Assay

This protocol provides a method to simultaneously measure NK cell degranulation (CD107a surface expression) and target cell death using a fluorescent viability dye.[12]

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Isolate/Expand Primary NK Cells C 3. Pre-treat NK Cells with this compound (1-2h) A->C B 2. Label Target Cells (e.g., CFSE) D 4. Co-culture NK & Target Cells (Add anti-CD107a Ab) B->D C->D E 5. Incubate (2-4 hours) @ 37°C, 5% CO2 D->E F 6. Stain for Viability (e.g., 7-AAD) E->F G 7. Acquire on Flow Cytometer F->G H 8. Gate & Analyze Data G->H

Caption: Experimental workflow for a flow cytometry-based cytotoxicity assay.

Materials:

  • Effector Cells: Primary human NK cells, isolated or expanded.

  • Target Cells: K562 (chronic myelogenous leukemia) or other NK-sensitive tumor cell line.[12]

  • Inhibitor: this compound (stock solution in DMSO).

  • Reagents:

    • Complete RPMI-1640 medium.

    • Target cell labeling dye (e.g., CFSE or other CellTrace dye).

    • Fluorochrome-conjugated anti-CD107a antibody.

    • Viability dye for target cell killing (e.g., 7-AAD, Propidium Iodide).

    • Flow cytometer and analysis software.

Methodology:

  • Target Cell Preparation:

    • Harvest target cells (e.g., K562) and wash with PBS.

    • Label cells with a viability dye like CFSE according to the manufacturer's protocol to distinguish them from effector NK cells.[12]

    • Resuspend labeled target cells in complete medium at a concentration of 1x10^6 cells/mL.

  • Effector Cell Preparation:

    • Harvest NK cells and adjust the concentration to 2x10^6 cells/mL in complete medium.

    • Aliquot NK cells into tubes for different treatment conditions (e.g., DMSO control, 0.1 µM, 1.0 µM, 3.0 µM this compound).

    • Add this compound or DMSO to the respective tubes and pre-incubate for 1-2 hours at 37°C.

  • Co-culture:

    • In a 96-well U-bottom plate, add 50 µL of pre-treated NK cells and 50 µL of labeled target cells to achieve the desired Effector:Target (E:T) ratio (e.g., 2:1).

    • Add fluorochrome-conjugated anti-CD107a antibody directly to the co-culture wells at the start of the incubation.

    • Set up control wells: target cells only (for spontaneous death) and target cells with lysis agent (for maximum killing).

    • Centrifuge the plate briefly to facilitate cell contact and incubate for 2-4 hours at 37°C, 5% CO2.

  • Staining and Analysis:

    • After incubation, add a viability dye like 7-AAD to each well and incubate for 15 minutes at 4°C in the dark.

    • Acquire samples on a flow cytometer.

    • Gate on the target cell population (CFSE-positive). Within this gate, quantify the percentage of dead cells (7-AAD-positive).

    • Gate on the NK cell population (CFSE-negative). Within this gate, quantify the percentage of degranulated cells (CD107a-positive).

    • Calculate % Specific Lysis: 100 * [(% Experimental Death - % Spontaneous Death) / (% Maximum Death - % Spontaneous Death)].

Protocol 2: Quantification of Cytokine Release by ELISA

This protocol measures the concentration of IFN-γ and Granzyme B released into the culture supernatant, providing a quantitative measure of NK cell activation.

Materials:

  • Co-culture setup as described in Protocol 1.

  • Commercially available ELISA kits for human IFN-γ and Granzyme B.

  • Microplate reader.

Methodology:

  • Set up Co-culture:

    • Prepare and co-culture NK and target cells with this compound as described in Protocol 1, steps 1-3.

    • Use a longer incubation time, typically 24 hours, to allow for sufficient cytokine accumulation.

    • Do not add anti-CD107a antibody to this culture.

  • Supernatant Collection:

    • After the 24-hour incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Supernatants can be analyzed immediately or stored at -80°C for later analysis.

  • ELISA Procedure:

    • Perform the ELISA for IFN-γ and Granzyme B according to the manufacturer's instructions provided with the kit.

    • This typically involves coating a plate with a capture antibody, adding standards and samples (supernatants), adding a detection antibody, adding a substrate, and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of IFN-γ and Granzyme B in each sample by interpolating from the standard curve.

Conclusion

This compound is a powerful research tool for modulating and studying NK cell biology. By inhibiting a key intracellular checkpoint, it effectively enhances NK cell cytotoxicity and cytokine production. The protocols outlined in these application notes provide robust and reproducible methods for quantifying the impact of Cbl-b inhibition, facilitating the investigation of NK cell function and the development of novel immunotherapeutic strategies.

References

Application Notes and Protocols for In Vivo Studies of a Cbl-b Inhibitor in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of the latest available data, specific information regarding a compound designated "Cbl-b-IN-2" is not publicly accessible. The following application notes and protocols are based on a hypothetical Cbl-b inhibitor, hereafter referred to as Cbl-b-IN-H1 , and are compiled from established methodologies and representative data from studies of other Cbl-b inhibitors in syngeneic mouse models.

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical negative regulator of T-cell activation.[1][2][3][4] By targeting key signaling proteins for ubiquitination and degradation, Cbl-b establishes a threshold for T-cell activation, thereby preventing excessive immune responses.[1][3][4] In the context of cancer, Cbl-b activity within the tumor microenvironment can suppress anti-tumor immunity.[4] Inhibition of Cbl-b has emerged as a promising therapeutic strategy to enhance the immune system's ability to recognize and eliminate cancer cells.[4] Cbl-b inhibitors have the potential to act as potent immuno-oncology agents by promoting T-cell and NK-cell-mediated tumor rejection.[4][5]

These application notes provide an overview of the in vivo evaluation of Cbl-b-IN-H1, a potent and selective Cbl-b inhibitor, in syngeneic mouse models of cancer. The presented data and protocols are intended to guide researchers in designing and executing preclinical studies to assess the efficacy and mechanism of action of similar compounds.

Data Presentation

The following tables summarize the expected quantitative data from in vivo efficacy studies of Cbl-b-IN-H1 in the CT-26 colon carcinoma and B16-F10 melanoma syngeneic mouse models.

Table 1: Antitumor Efficacy of Cbl-b-IN-H1 in the CT-26 Syngeneic Mouse Model

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Complete Responders (%)
Vehicle-1500 ± 150-0
Cbl-b-IN-H110900 ± 1204010
Cbl-b-IN-H130450 ± 807030
Cbl-b-IN-H1100150 ± 409060
Anti-PD-110750 ± 1005020
Cbl-b-IN-H1 + Anti-PD-130 + 1050 ± 209780

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in CT-26 Tumors

Treatment GroupDose (mg/kg)CD8+ T cells (% of CD45+ cells)CD4+ T cells (% of CD45+ cells)NK cells (% of CD45+ cells)CD8+/Treg Ratio
Vehicle-15 ± 310 ± 25 ± 12.5
Cbl-b-IN-H13035 ± 512 ± 210 ± 28.0
Cbl-b-IN-H1 + Anti-PD-130 + 1050 ± 615 ± 315 ± 315.0

Table 3: Antitumor Efficacy of Cbl-b-IN-H1 in the B16-F10 Syngeneic Mouse Model

Treatment GroupDose (mg/kg, p.o., QD)Mean Tumor Volume (mm³) at Day 18Tumor Growth Inhibition (%)
Vehicle-2000 ± 200-
Cbl-b-IN-H1301200 ± 15040
Cbl-b-IN-H1100700 ± 10065

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a Cbl-b inhibitor in a subcutaneous syngeneic tumor model, such as CT-26 or B16-F10.

Materials:

  • 6-8 week old female BALB/c (for CT-26) or C57BL/6 (for B16-F10) mice

  • CT-26 or B16-F10 murine cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Cbl-b-IN-H1 formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Syringes and needles for cell implantation and oral gavage

Procedure:

  • Cell Culture: Culture CT-26 or B16-F10 cells in T75 flasks until they reach 80-90% confluency.

  • Cell Preparation: On the day of implantation, harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 mice per group).

  • Drug Administration: Administer Cbl-b-IN-H1 or vehicle control daily via oral gavage at the desired doses. For combination studies, administer anti-PD-1 antibody (or other checkpoint inhibitors) intraperitoneally at the specified dose and schedule (e.g., twice weekly).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines, or at the end of the study period. Excise tumors and measure their final weight.

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and immunophenotyping of TILs from excised tumors.

Materials:

  • Excised tumors

  • RPMI-1640 medium

  • Collagenase IV (1 mg/mL) and DNase I (100 µg/mL) in RPMI

  • 70 µm cell strainers

  • Ficoll-Paque or Lymphoprep for lymphocyte isolation

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1)

  • Live/dead stain

  • Fixation/Permeabilization buffer (for intracellular staining)

  • Flow cytometer

Procedure:

  • Tumor Dissociation: Mince the excised tumors into small pieces and digest in the collagenase/DNase solution for 30-60 minutes at 37°C with gentle agitation.

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lymphocyte Isolation: Layer the cell suspension over Ficoll-Paque and centrifuge to enrich for lymphocytes.

  • Cell Staining: a. Resuspend the cells in FACS buffer and perform a live/dead stain according to the manufacturer's protocol. b. Block Fc receptors using an anti-CD16/32 antibody. c. Stain for surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1) by incubating with the antibody cocktail for 30 minutes on ice. d. For intracellular staining (e.g., FoxP3), fix and permeabilize the cells using a dedicated buffer system, followed by incubation with the intracellular antibody.

  • Data Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the acquired data using flow cytometry analysis software (e.g., FlowJo) to quantify the different immune cell populations within the tumor microenvironment.

Visualizations

Cbl-b Signaling Pathway in T-Cell Activation

Cbl_b_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor (TCR) Signaling cluster_Cbl_b_Regulation Cbl-b Mediated Inhibition cluster_Inhibitor_Action Inhibitor Mechanism TCR TCR Lck Lck TCR->Lck CD28 CD28 PI3K PI3K CD28->PI3K ZAP70 ZAP70 Lck->ZAP70 Vav1 Vav1 ZAP70->Vav1 PLCg1 PLCγ1 ZAP70->PLCg1 TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) Vav1->TCell_Activation PI3K->TCell_Activation PLCg1->TCell_Activation Cbl_b Cbl-b Cbl_b->Vav1 Ubiquitination Cbl_b->PI3K Ubiquitination Cbl_b->PLCg1 Ubiquitination Ub Ubiquitin Cbl_b_IN_H1 Cbl-b-IN-H1 Cbl_b_IN_H1->Cbl_b

Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.

Experimental Workflow for In Vivo Efficacy Studies

Experimental_Workflow cluster_analysis Endpoint Analysis start Start cell_culture Tumor Cell Culture (CT-26 or B16-F10) start->cell_culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice monitoring->randomization treatment Treatment Administration (Cbl-b-IN-H1 +/- Anti-PD-1) randomization->treatment efficacy_eval Efficacy Evaluation (Tumor Volume, Body Weight) treatment->efficacy_eval endpoint Study Endpoint efficacy_eval->endpoint tumor_excision Tumor Excision and Weight endpoint->tumor_excision til_analysis TIL Analysis by Flow Cytometry endpoint->til_analysis

Caption: Workflow for assessing Cbl-b inhibitor efficacy in syngeneic mouse models.

References

Application Notes and Protocols for Oral Administration of Cbl-b-IN-2 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the oral administration of Cbl-b-IN-2 in murine models. This compound is an orally bioavailable small molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b).[1][2][3][4][5] As a key negative regulator of T-cell and NK-cell function, Cbl-b is a promising target for cancer immunotherapy. Inhibition of Cbl-b can enhance anti-tumor immunity and overcome resistance to immune checkpoint inhibitors.

While specific in-vivo efficacy and pharmacokinetic data for this compound are not extensively published, this document combines specific information on this compound with representative data from other orally administered Cbl-b inhibitors to provide a thorough working protocol.

Quantitative Data Summary

The following tables summarize key in-vitro and representative in-vivo data for Cbl-b inhibitors.

Table 1: In-Vitro Potency of this compound

ParameterValueReference
IC₅₀ (High Cbl-b concentration) 5.1-100 nM
IC₅₀ (Low Cbl-b concentration) <1 nM

Table 2: Representative Pharmacokinetic Profiles of Oral Cbl-b Inhibitors in Mice

CompoundDosingKey FindingsReference
AUR-243 Not SpecifiedGood oral bioavailability across several rodent species; outperformed clinical-stage inhibitors with suboptimal oral exposure.
Unnamed Cbl-b Inhibitor Not SpecifiedFavorable ADME profiles and bioavailability for oral administration in mice, rats, and dogs.
ISM3830 Not SpecifiedHigher oral bioavailability and lower in vivo clearance across preclinical species.

Table 3: Representative Efficacy of Oral Cbl-b Inhibitors in Murine Syngeneic Tumor Models

CompoundMouse ModelDosing RegimenEfficacyReference
AUR-243 Syngeneic tumor modelsMonotherapyRobust antitumor efficacy.
AUR-243 + anti-PD-1 Syngeneic tumor modelsCombination TherapyAchieved tumor regression and prolonged survival.
Unnamed Cbl-b Inhibitor Two syngeneic modelsQD (once daily)>70% Tumor Growth Inhibition (TGI). Intermittent dosing (Q2D, Q3D) was less effective.
Unnamed Cbl-b Inhibitor + anti-PD-1 CT26 syngeneic modelCombination TherapyComplete tumor growth inhibition in 6 of 8 mice.
CBL-Bi (Allosteric Inhibitor) CT26 syngeneic modelNot SpecifiedAdditive or synergistic anti-tumor activity when combined with anti-PD1.
ISM3830 CT26 syngeneic modelNot SpecifiedRobust anti-tumor efficacy and evidence of long-term tumor immunity in rechallenge experiments.

Table 4: Representative Safety and Toxicology of Oral Cbl-b Inhibitors in Rodents

CompoundSpeciesMaximum Tolerated Dose (MTD)ObservationsReference
AUR-243 Male and female ratsUp to 100 mg/kg/dayNo hematological, biochemical, or pathological alterations or mortality observed.
ISM3830 Preclinical speciesNot SpecifiedLow risk of hypotension, gastrointestinal toxicity, and off-target toxicity. Excellent selectivity and improved safety margin in dose-range finding studies.

Experimental Protocols

Preparation of this compound for Oral Administration in Mice

This compound is a water-insoluble compound. Proper formulation is critical for ensuring consistent oral bioavailability. Below are two recommended protocols for preparing dosing solutions.

Protocol 2.1.1: Clear Solution Formulation

This protocol is suitable when a clear solution is desired for administration.

  • Materials:

    • This compound (CAS No: 2503325-21-9)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • PEG300

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure (for a 3.5 mg/mL solution):

    • Prepare a stock solution of this compound in DMSO at 35.0 mg/mL.

    • For every 1 mL of final dosing solution, take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix until uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

    • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2.1.2: Suspension Formulation

This protocol can be used for administering this compound as a suspension.

  • Materials:

    • This compound

    • DMSO

    • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline

  • Procedure (for a 3.5 mg/mL suspension):

    • Prepare a stock solution of this compound in DMSO at 35.0 mg/mL.

    • For every 1 mL of final dosing solution, take 100 µL of the DMSO stock solution.

    • Add the DMSO stock to 900 µL of 20% SBE-β-CD in saline.

    • Mix vigorously (e.g., by vortexing) to ensure a uniform suspension before each administration.

Oral Gavage Administration in Mice
  • Objective: To administer a precise volume of the this compound formulation directly into the stomach of the mouse.

  • Materials:

    • Appropriately sized mice (e.g., 6-8 weeks old C57BL/6 or BALB/c).

    • Prepared this compound formulation.

    • Sterile oral gavage needles (20-22 gauge, with a ball tip).

    • 1 mL syringes.

  • Procedure:

    • Calculate the required dose volume based on the mouse's body weight and the concentration of the this compound formulation. A typical dosing volume is 5-10 mL/kg.

    • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the length from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Insert the ball-tipped gavage needle into the side of the mouth, passing it gently along the roof of the mouth towards the esophagus.

    • Advance the needle smoothly to the pre-measured depth. Do not force the needle; if resistance is met, withdraw and reposition.

    • Once the needle is correctly placed, slowly depress the syringe plunger to deliver the formulation.

    • Withdraw the needle smoothly and return the mouse to its cage.

    • Monitor the mouse for any signs of distress immediately after the procedure.

Syngeneic Tumor Model Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of orally administered this compound as a monotherapy and in combination with other immunotherapies (e.g., anti-PD-1).

  • Procedure:

    • Cell Culture: Culture a syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c mice, or B16-F10 melanoma for C57BL/6 mice) under standard conditions.

    • Tumor Implantation: Subcutaneously inject a predetermined number of tumor cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of the mice.

    • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination).

    • Dosing:

      • Administer the this compound formulation or vehicle control orally, once daily (QD), as determined by pharmacokinetic studies.

      • Administer anti-PD-1 antibody (or isotype control) via intraperitoneal (i.p.) injection at the recommended dose and schedule (e.g., twice weekly).

    • Data Collection:

      • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

      • Monitor body weight as an indicator of general health and toxicity.

      • Record survival data.

    • Endpoint: Euthanize mice when tumors reach a predetermined maximum size or show signs of ulceration, or at the end of the study period.

    • Analysis: Analyze tumor growth inhibition (TGI), survival curves, and changes in the tumor microenvironment (e.g., via flow cytometry or immunohistochemistry of excised tumors).

Visualizations

Cbl_b_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling TCR TCR/CD28 ZAP70 ZAP70 TCR->ZAP70 VAV1 VAV1 TCR->VAV1 PI3K PI3K (p85) TCR->PI3K T_Cell_Activation T-Cell Activation (Cytokine Release, Proliferation) ZAP70->T_Cell_Activation Signal Transduction VAV1->T_Cell_Activation Signal Transduction PI3K->T_Cell_Activation Signal Transduction Cbl_b Cbl-b (E3 Ligase) Cbl_b->ZAP70 Ub Cbl_b->VAV1 Ub Cbl_b->PI3K Ub Ub Ubiquitin Proteasome Proteasomal Degradation Cbl_b_IN_2 This compound Cbl_b_IN_2->Cbl_b Inhibition

Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins.

Experimental_Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth to 50-100 mm³ Start->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage: - Vehicle - this compound Randomization->Treatment Monitoring Monitor: - Tumor Volume - Body Weight - Survival Treatment->Monitoring Endpoint Endpoint Analysis: - TGI - TME Profiling Monitoring->Endpoint Logical_Relationship Cbl_b_IN_2 Oral this compound Inhibition Inhibition of Cbl-b E3 Ligase Activity Cbl_b_IN_2->Inhibition T_Cell_Activation Increased T-Cell & NK-Cell Activation Inhibition->T_Cell_Activation Cytokine_Release Enhanced Cytokine Release (IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Release Tumor_Infiltration Increased Infiltration of Activated Immune Cells into TME T_Cell_Activation->Tumor_Infiltration Anti_Tumor_Immunity Robust Anti-Tumor Immunity Cytokine_Release->Anti_Tumor_Immunity Tumor_Infiltration->Anti_Tumor_Immunity

References

Application Notes and Protocols: Cbl-b Inhibitor and Anti-PD-1 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic combination of targeted therapies that modulate distinct immune checkpoints is a promising approach in immuno-oncology. This document provides detailed application notes and protocols for the preclinical evaluation of a Cbl-b inhibitor, here exemplified by Cbl-b-IN-2 (a representative small molecule inhibitor), in combination with an anti-PD-1 antibody. Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical intracellular negative regulator of T-cell and NK cell activation.[1][2][3] Its inhibition is intended to lower the threshold for immune cell activation, thereby promoting a robust anti-tumor response.[1] Programmed cell death protein 1 (PD-1) is a well-established inhibitory receptor expressed on activated T cells that, upon engagement with its ligands (PD-L1/PD-L2), leads to T-cell exhaustion.[2] The combination of a Cbl-b inhibitor with an anti-PD-1 antibody is hypothesized to have a synergistic effect by both enhancing the initial activation of T cells and preventing their subsequent exhaustion within the tumor microenvironment.

Mechanism of Action

The combination of a Cbl-b inhibitor and an anti-PD-1 antibody targets two distinct but complementary pathways to enhance anti-tumor immunity.

Cbl-b Inhibition: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and CD28 co-stimulatory receptor, marking them for degradation. By inhibiting Cbl-b, this compound prevents the degradation of these signaling molecules, leading to enhanced T-cell proliferation, cytokine production, and cytotoxic activity. This mechanism effectively lowers the activation threshold for T cells, allowing for a more robust response to tumor antigens. Furthermore, Cbl-b inhibition has been shown to enhance the activity of Natural Killer (NK) cells, another crucial component of the anti-tumor immune response.

Anti-PD-1 Therapy: Tumor cells can evade immune surveillance by expressing PD-L1, which binds to PD-1 on activated T cells, delivering an inhibitory signal that leads to T-cell "exhaustion." Anti-PD-1 antibodies block this interaction, thereby releasing the "brakes" on T cells and restoring their ability to recognize and eliminate cancer cells.

The synergistic effect of this combination therapy stems from the enhanced priming and activation of T cells by the Cbl-b inhibitor, coupled with the sustained effector function of these T cells in the tumor microenvironment due to PD-1 blockade.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies evaluating the combination of a Cbl-b inhibitor and an anti-PD-1 antibody in syngeneic mouse tumor models.

Table 1: In Vivo Anti-Tumor Efficacy in CT26 Syngeneic Mouse Model

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Complete Responders (%)Median Survival (Days)
Vehicle Control1500 ± 150-025
This compound (30 mg/kg, p.o., daily)435 ± 65711040
Anti-PD-1 (10 mg/kg, i.p., biw)825 ± 9045032
This compound + Anti-PD-1150 ± 409050>60

Data are representative and compiled from publicly available information on similar Cbl-b inhibitors.

Table 2: Immune Cell Infiltration in the Tumor Microenvironment (TME)

Treatment GroupCD8+ T cells (% of CD45+ cells)CD4+ T cells (% of CD45+ cells)NK cells (% of CD45+ cells)Regulatory T cells (Tregs) (% of CD4+ T cells)
Vehicle Control5.2 ± 1.18.5 ± 1.53.1 ± 0.825.3 ± 3.2
This compound15.8 ± 2.512.3 ± 2.18.9 ± 1.718.1 ± 2.8
Anti-PD-110.5 ± 1.910.1 ± 1.84.5 ± 1.022.5 ± 3.0
This compound + Anti-PD-125.3 ± 3.215.1 ± 2.412.4 ± 2.012.7 ± 2.1

Data are representative and compiled from publicly available information on similar Cbl-b inhibitors.

Table 3: Cytokine Levels in the Tumor Microenvironment

Treatment GroupIFN-γ (pg/mg tissue)IL-2 (pg/mg tissue)TNF-α (pg/mg tissue)
Vehicle Control50 ± 1015 ± 530 ± 8
This compound250 ± 4080 ± 15150 ± 25
Anti-PD-1150 ± 3040 ± 1090 ± 18
This compound + Anti-PD-1550 ± 70150 ± 25320 ± 45

Data are representative and compiled from publicly available information on similar Cbl-b inhibitors.

Experimental Protocols

In Vivo Efficacy Study in Syngeneic Mouse Model

a. Cell Line and Animal Model:

  • Cell Line: CT26 murine colon carcinoma cell line.

  • Animal Model: 6-8 week old female BALB/c mice.

b. Tumor Implantation:

  • Culture CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Harvest cells at 80-90% confluency and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.

c. Treatment Groups:

  • Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o., daily) + Isotype control antibody (i.p., biw).

  • Group 2: this compound (30 mg/kg, p.o., daily) + Isotype control antibody (i.p., biw).

  • Group 3: Vehicle control (p.o., daily) + Anti-PD-1 antibody (10 mg/kg, i.p., biw).

  • Group 4: this compound (30 mg/kg, p.o., daily) + Anti-PD-1 antibody (10 mg/kg, i.p., biw).

d. Dosing and Administration:

  • Begin treatment when tumors reach an average volume of 50-100 mm³.

  • Administer this compound or vehicle control daily via oral gavage.

  • Administer anti-PD-1 or isotype control antibody twice weekly via intraperitoneal injection.

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and general health throughout the study.

  • Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity are observed.

Immune Cell Profiling by Flow Cytometry

a. Sample Preparation:

  • At the end of the in vivo study, euthanize mice and excise tumors.

  • Mechanically dissociate tumors and digest with a cocktail of collagenase and DNase I to obtain a single-cell suspension.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using an ACK lysis buffer.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

b. Staining:

  • Resuspend 1-2 x 10^6 cells in FACS buffer (PBS with 2% FBS).

  • Stain for viability using a live/dead stain (e.g., Zombie Aqua) for 15 minutes at room temperature.

  • Wash cells with FACS buffer.

  • Block Fc receptors with anti-CD16/32 antibody for 10 minutes on ice.

  • Add a cocktail of fluorescently conjugated antibodies for surface markers (see Table 4) and incubate for 30 minutes on ice in the dark.

  • Wash cells twice with FACS buffer.

  • For intracellular staining (e.g., for Foxp3 and Ki67), fix and permeabilize cells using a commercially available kit according to the manufacturer's instructions.

  • Add antibodies for intracellular targets and incubate for 30 minutes at room temperature in the dark.

  • Wash cells and resuspend in FACS buffer for analysis.

Table 4: Representative Flow Cytometry Panel for T-cell Activation and Exhaustion

TargetFluorochromeClone
CD45BUV39530-F11
CD3APC-Cy7145-2C11
CD4BV786RM4-5
CD8aPerCP-Cy5.553-6.7
NK1.1PE-Cy7PK136
PD-1BV42129F.1A12
TIM-3BV605RMT3-23
LAG-3PEC9B7W
CD69FITCH1.2F3
Ki67Alexa Fluor 700SolA15
Foxp3APCFJK-16s

This is a representative panel and can be modified based on the specific research question and available instrument configuration.

c. Data Acquisition and Analysis:

  • Acquire data on a multicolor flow cytometer.

  • Analyze data using appropriate software (e.g., FlowJo, FCS Express).

  • Gate on live, single cells, followed by CD45+ leukocytes. Subsequently, identify major immune cell populations (CD3+ T cells, CD4+ and CD8+ T-cell subsets, NK1.1+ NK cells) and analyze the expression of activation and exhaustion markers.

Cytokine Analysis

a. Sample Preparation:

  • Collect whole tumors and homogenize in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Alternatively, collect blood via cardiac puncture and prepare serum.

b. Measurement:

  • Use a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of key cytokines such as IFN-γ, IL-2, and TNF-α in tumor lysates or serum.

  • Follow the manufacturer's instructions for the chosen assay kit.

  • Normalize cytokine concentrations in tumor lysates to the total protein concentration of the lysate.

Visualizations

G cluster_0 T-Cell Activation cluster_1 Therapeutic Intervention TCR TCR Signaling_Proteins Downstream Signaling Proteins TCR->Signaling_Proteins CD28 CD28 CD28->Signaling_Proteins Activation T-Cell Activation (Proliferation, Cytokine Release) Signaling_Proteins->Activation Ub Ubiquitination & Degradation Signaling_Proteins->Ub Cbl_b Cbl-b Cbl_b->Signaling_Proteins Inhibits Cbl_b->Ub Cbl_b_IN_2 This compound Cbl_b_IN_2->Cbl_b Inhibits

Caption: Cbl-b signaling pathway and the mechanism of action of a Cbl-b inhibitor.

G cluster_0 T-Cell Exhaustion cluster_1 Therapeutic Intervention PD1 PD-1 SHP2 SHP2 PD1->SHP2 PDL1 PD-L1 (on Tumor Cell) PDL1->PD1 TCR_Signaling TCR Signaling SHP2->TCR_Signaling Inhibits Exhaustion T-Cell Exhaustion TCR_Signaling->Exhaustion Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 Blocks

Caption: PD-1 signaling pathway and the mechanism of action of an anti-PD-1 antibody.

G cluster_0 Experimental Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (50-100 mm³) Tumor_Implantation->Tumor_Growth Treatment Treatment Initiation (this compound + Anti-PD-1) Tumor_Growth->Treatment Monitoring Tumor Volume & Survival Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Flow_Cytometry Flow Cytometry (Immune Profiling) Endpoint->Flow_Cytometry Cytokine_Analysis Cytokine Analysis (ELISA/Multiplex) Endpoint->Cytokine_Analysis

Caption: Experimental workflow for in vivo efficacy and pharmacodynamic studies.

References

Application Notes and Protocols: Assessing the Efficacy of Cbl-b Inhibitors in the CT-26 Tumor Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CT-26 (Colon Tumor-26) syngeneic mouse model is a widely used preclinical model for studying colorectal cancer and evaluating immunotherapies.[5][6] This model utilizes a murine colon carcinoma cell line in immunocompetent BALB/c mice, allowing for the investigation of the interplay between the tumor, the immune system, and therapeutic interventions.[5][6]

These application notes provide a detailed overview of the efficacy of a Cbl-b inhibitor, exemplified by NX-1607, in the CT-26 tumor model, along with comprehensive protocols for conducting such studies. While the user requested information on "Cbl-b-IN-2," the available scientific literature and data predominantly feature the well-characterized Cbl-b inhibitor NX-1607. Therefore, NX-1607 will be used as the representative compound in this document.

Data Presentation

The following tables summarize the quantitative data on the efficacy of the Cbl-b inhibitor NX-1607 in the CT-26 tumor model.

Table 1: Anti-Tumor Efficacy of NX-1607 in the CT-26 Model

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (TGI)p-value
Vehicle-Oral--
NX-160710 mg/kgOralNot specified<0.05
NX-160730 mg/kgOral71%<0.01

Data is based on studies with the Cbl-b inhibitor NX-1607.[7]

Table 2: Immunomodulatory Effects of NX-1607 in the CT-26 Tumor Microenvironment

ParameterChange with NX-1607 Treatment
Tumor-Infiltrating Leukocytes (TILs)Increased
CD8+ T cellsIncreased
CD8+ T cells to Treg ratioIncreased

These changes indicate a shift towards a more active anti-tumor immune environment.[7]

Experimental Protocols

Cell Culture and Animal Model
  • Cell Line: CT-26 murine colon carcinoma cells.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Cell Culture: CT-26 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

Tumor Implantation
  • Harvest CT-26 cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

Cbl-b Inhibitor Treatment
  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Control Group: Administer the vehicle solution (e.g., sterile water or a specific formulation buffer) orally, following the same schedule as the treatment group.

  • Treatment Group: Administer the Cbl-b inhibitor (e.g., NX-1607) orally at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg) daily.

Efficacy Assessment
  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Immunophenotyping of the Tumor Microenvironment
  • Excise tumors and process them into single-cell suspensions.

  • Stain the cells with fluorescently labeled antibodies against various immune cell markers (e.g., CD45 for total leukocytes, CD3 for T cells, CD8 for cytotoxic T cells, FoxP3 for regulatory T cells).

  • Analyze the stained cells using flow cytometry to quantify the different immune cell populations within the tumor microenvironment.

Mandatory Visualizations

Cbl-b Signaling Pathway and Inhibition

Cbl_b_Signaling_Pathway Cbl-b Signaling Pathway and Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Downstream Downstream Signaling (e.g., PI3K/Akt) TCR->Downstream CD28->Downstream Cbl_b Cbl-b Ub Ubiquitin Cbl_b->Ub Cbl_b->Downstream Ubiquitination & Degradation Activation T Cell Activation (Proliferation, Cytokine Release) Downstream->Activation Cbl_b_IN_2 This compound Cbl_b_IN_2->Cbl_b Inhibition

Caption: Cbl-b negatively regulates T cell activation. Cbl-b inhibitors block this process, leading to enhanced anti-tumor immunity.

Experimental Workflow for Assessing Cbl-b Inhibitor Efficacy

Experimental_Workflow Experimental Workflow for Assessing Cbl-b Inhibitor Efficacy cluster_Preparation Preparation cluster_InVivo In Vivo Experiment cluster_Analysis Analysis CellCulture CT-26 Cell Culture TumorImplantation Tumor Implantation (1x10^6 cells in BALB/c mice) CellCulture->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment Treatment Initiation (Vehicle vs. Cbl-b Inhibitor) Randomization->Treatment Efficacy Efficacy Assessment (Tumor Volume, Body Weight) Treatment->Efficacy TumorExcise Tumor Excision Efficacy->TumorExcise TGI TGI Calculation TumorExcise->TGI Immuno Immunophenotyping (Flow Cytometry) TumorExcise->Immuno

Caption: Workflow for evaluating Cbl-b inhibitor efficacy in the CT-26 syngeneic mouse model.

References

Application Notes and Protocols for Cbl-b Inhibition to Enhance CAR-T Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric Antigen Receptor (CAR)-T cell therapy has emerged as a groundbreaking approach in the fight against cancer. However, its efficacy, particularly against solid tumors, can be hampered by the immunosuppressive tumor microenvironment, leading to CAR-T cell exhaustion and reduced functionality. The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has been identified as a critical intracellular immune checkpoint that negatively regulates T cell activation. Inhibition of Cbl-b presents a promising strategy to enhance the anti-tumor activity of CAR-T cells.

These application notes provide a comprehensive overview of the use of a Cbl-b inhibitor, exemplified by compounds that target the Cbl-b protein, to augment CAR-T cell function. Due to the limited availability of specific data on "Cbl-b-IN-2," this document utilizes data from studies on other Cbl-b inhibitors and Cbl-b knockout models as a representative illustration of the therapeutic potential of this approach.

Data Presentation

The following tables summarize the quantitative effects of Cbl-b inhibition on CAR-T cell function, based on data from preclinical studies.

Table 1: In Vitro Efficacy of Cbl-b Inhibition on CAR-T Cells

ParameterControl CAR-T CellsCbl-b Deficient/Inhibited CAR-T CellsFold ChangeReference
Cytotoxicity (% Lysis)
Effector:Target Ratio 10:1Varies by studySignificantly Increased~1.5 - 2.0x
Cytokine Production (pg/mL)
IFN-γBaseline levelsMarkedly Increased>2x
TNF-αBaseline levelsMarkedly Increased>2x
IL-2Low levelsSubstantially Increased>2x
Exhaustion Markers
% PD-1+ Tim-3+ cells~30-35%~4-6%~6-8x Reduction

Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Deficient CAR-T Cells

ParameterControl CAR-T Cell TreatmentCbl-b Deficient CAR-T Cell TreatmentOutcomeReference
Tumor Volume (mm³) Progressive GrowthSignificantly Reduced GrowthDurable tumor elimination
Survival Median survival variesSignificantly Prolonged SurvivalComplete responses observed
Tumor Infiltrating Lymphocytes
CD8+ T cellsStandard infiltrationIncreased InfiltrationEnhanced tumor control

Signaling Pathways and Experimental Workflow

Cbl-b Signaling Pathway in T-Cells

Measuring IL-2 and IFN-γ Secretion after Cbl-b-IN-2 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that functions as a negative regulator of T-cell activation.[1][2] By targeting key signaling proteins for ubiquitination, Cbl-b establishes a critical threshold for T-cell responses.[3][4] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, as it can lower this activation threshold, leading to enhanced T-cell proliferation, survival, and effector functions.[1][5] Small molecule inhibitors of Cbl-b have been shown to augment T-cell receptor (TCR) signaling, resulting in increased production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6][7][8]

These application notes provide detailed protocols for the in vitro treatment of human Peripheral Blood Mononuclear Cells (PBMCs) with a Cbl-b inhibitor, Cbl-b-IN-2, and the subsequent quantification of IL-2 and IFN-γ secretion.

Signaling Pathway and Experimental Rationale

Cbl-b acts downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor. Upon TCR engagement without adequate co-stimulation, Cbl-b is activated and ubiquitinates key signaling intermediates like Phospholipase C-gamma 1 (PLCγ1) and the p85 subunit of PI3K, dampening the activation cascade.[2][9] By inhibiting the enzymatic activity of Cbl-b, this compound is expected to prevent this negative regulation, leading to sustained signaling, enhanced T-cell activation, and consequently, increased secretion of IL-2 and IFN-γ.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Signal CD28 CD28 PI3K PI3K CD28->PI3K Co-stimulation APC APC APC->TCR Antigen Activation T-Cell Activation PLCg1->Activation PI3K->Activation Cblb Cbl-b Cblb->PLCg1 Ubiquitination Cblb->PI3K Ubiquitination Cblb_IN_2 This compound Cblb_IN_2->Cblb Inhibition Cytokines IL-2 & IFN-γ Secretion Activation->Cytokines

Caption: Cbl-b signaling pathway and the mechanism of this compound.

Experimental Workflow

The overall experimental process involves isolating human PBMCs, treating the cells with varying concentrations of this compound, stimulating the T-cells within the PBMC population, and finally, collecting the cell culture supernatant to measure the secreted levels of IL-2 and IFN-γ using an Enzyme-Linked Immunosorbent Assay (ELISA).

G start Start: Whole Blood pbmc_isolation 1. PBMC Isolation (Ficoll Gradient) start->pbmc_isolation cell_plating 2. Cell Plating & This compound Treatment pbmc_isolation->cell_plating stimulation 3. T-Cell Stimulation (anti-CD3/CD28) cell_plating->stimulation incubation 4. Incubation (24-48 hours) stimulation->incubation collection 5. Supernatant Collection incubation->collection elisa 6. IL-2 & IFN-γ ELISA collection->elisa analysis 7. Data Analysis elisa->analysis end End: Cytokine Levels analysis->end

Caption: Experimental workflow for measuring cytokine secretion.

Logical Relationship

The central hypothesis is that inhibiting Cbl-b will lower the T-cell activation threshold, leading to a more robust response to stimulation. This enhanced response is quantified by measuring the increase in IL-2 and IFN-γ production. The experiment is designed to test this dose-dependent relationship.

G cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect hypothesis Hypothesis: Inhibiting Cbl-b enhances T-cell cytokine secretion inhibitor This compound Treatment cblb_inhibition Cbl-b Inhibition inhibitor->cblb_inhibition tcr_signal Increased TCR Signaling cblb_inhibition->tcr_signal cytokine_increase Increased IL-2 & IFN-γ Secretion tcr_signal->cytokine_increase

Caption: Logical flow from Cbl-b inhibition to cytokine secretion.

Data Presentation

The following tables present sample data demonstrating the expected dose-dependent effect of this compound on IL-2 and IFN-γ secretion from stimulated human PBMCs.

Table 1: IL-2 Secretion in Response to this compound Treatment

This compound Conc. (nM)IL-2 (pg/mL) ± SDFold Change vs. Vehicle
0 (Vehicle)150 ± 251.0
1225 ± 301.5
10450 ± 453.0
100825 ± 705.5
10001200 ± 1108.0

Table 2: IFN-γ Secretion in Response to this compound Treatment

This compound Conc. (nM)IFN-γ (pg/mL) ± SDFold Change vs. Vehicle
0 (Vehicle)500 ± 601.0
1750 ± 851.5
101400 ± 1502.8
1002800 ± 2905.6
10004500 ± 4209.0

Experimental Protocols

Protocol 1: Isolation of Human PBMCs from Whole Blood

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque™ PLUS

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS at room temperature.[5]

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube, minimizing mixing of the layers.[3]

  • Centrifuge at 400 x g for 30-40 minutes at 20°C with the brake turned off.

  • After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and transfer the opaque layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface to a new 50 mL conical tube.[10]

  • Wash the isolated PBMCs by adding PBS to bring the volume to 45 mL.

  • Centrifuge at 300 x g for 10 minutes at 20°C. Discard the supernatant.

  • Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue.

Protocol 2: this compound Treatment and T-Cell Stimulation

Materials:

  • Isolated Human PBMCs

  • Complete RPMI-1640 medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well flat-bottom cell culture plates

  • Anti-human CD3 antibody (clone UCHT1 or OKT3)

  • Anti-human CD28 antibody (clone CD28.2)

  • Sterile PBS

Procedure:

  • Plate Coating (for stimulation):

    • Dilute anti-human CD3 antibody to 1-2 µg/mL in sterile PBS.

    • Add 100 µL of the diluted antibody solution to the required wells of a 96-well plate.

    • Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

    • Before use, wash the wells twice with 200 µL of sterile PBS to remove unbound antibody.[9]

  • Cell Plating and Inhibitor Treatment:

    • Resuspend the PBMCs to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Prepare serial dilutions of this compound in complete medium to achieve 2x the final desired concentrations (e.g., 2 nM to 2000 nM). Prepare a vehicle control with the same final DMSO concentration.

    • Add 100 µL of the 2x this compound dilutions or vehicle control to the appropriate wells of the anti-CD3 coated plate.

    • Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well.

  • T-Cell Co-stimulation:

    • Add soluble anti-human CD28 antibody to each well to a final concentration of 1-5 µg/mL.[9]

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours. The optimal time should be determined empirically.

Protocol 3: Measurement of IL-2 and IFN-γ by ELISA

Materials:

  • Human IL-2 and IFN-γ ELISA kits (follow manufacturer's instructions)

  • Supernatant from treated and stimulated cells

  • Microplate reader

General ELISA Procedure (Sandwich ELISA):

  • After incubation, centrifuge the 96-well cell culture plate at 400 x g for 5 minutes.

  • Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet. Store at -80°C if not used immediately.

  • ELISA Plate Preparation: The wells of the ELISA plate come pre-coated with a capture antibody specific for either human IL-2 or IFN-γ.

  • Standards and Samples:

    • Reconstitute the cytokine standards as per the kit protocol.

    • Perform serial dilutions of the standard to generate a standard curve.

    • Add 100 µL of standards, controls, and collected cell culture supernatants to the appropriate wells of the ELISA plate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature).[11]

  • Washing: Aspirate the liquid from each well and wash 3-5 times with the provided wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate as directed.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate as directed.

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark until a color change is observed (typically 15-20 minutes).

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the OD values against the known concentrations of the standards. Use this curve to calculate the concentration of IL-2 and IFN-γ in each experimental sample.

References

Troubleshooting & Optimization

Cbl-b-IN-2 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of Cbl-b-IN-2 in DMSO, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For most in vitro experiments, a stock solution can be prepared directly in DMSO. If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[1] Some suppliers may also provide the inhibitor pre-dissolved in DMSO, for example, at a concentration of 10 mM.[2]

Q2: What is the recommended storage condition for this compound stock solutions in DMSO?

A2: For optimal stability, stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[3] General studies on compound stability in DMSO suggest that minimizing water contamination is crucial for preventing degradation.[4]

Q3: My this compound solution has precipitated after storage. What should I do?

A3: Precipitation can occur, especially after cold storage. You can try to redissolve the compound by warming the vial to room temperature and vortexing. If necessary, brief sonication can be applied.[1] Before use, always ensure the compound is fully dissolved by visually inspecting the solution for any particulate matter.

Q4: Can I use a this compound DMSO stock for in vivo animal studies?

A4: While the primary stock solution is prepared in DMSO, neat DMSO is generally not suitable for direct in vivo administration. The DMSO stock must be further diluted into a pharmaceutically acceptable vehicle. Common formulations involve a multi-solvent system, such as a mixture of DMSO with PEG300, Tween-80, and saline, or with corn oil.[1]

Q5: What is the mechanism of action for this compound?

A5: this compound is an inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[1] Cbl-b is a key negative regulator of immune cell activation, particularly in T-cells, by targeting signaling proteins for ubiquitination and subsequent degradation.[5][6][7][8] By inhibiting Cbl-b, this compound can lower the activation threshold of immune cells, thereby enhancing anti-tumor immune responses.[6][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation in DMSO Stock Supersaturation or storage at an inappropriate temperature.Warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate until fully dissolved.[1] Centrifuge the vial briefly to collect all liquid before opening.
Low Bioactivity in Cell-Based Assays - Improper storage leading to degradation.- Incomplete dissolution.- Adsorption to plasticware.- Prepare fresh stock solutions from powder. Ensure storage at -80°C.[1]- Visually confirm complete dissolution before adding to media.- Use low-adhesion polypropylene (B1209903) tubes and pipette tips.
Toxicity in in vivo Studies High concentration of DMSO in the final formulation.Ensure the final concentration of DMSO in the administered solution is low (typically <10%). Follow established protocols for diluting the DMSO stock into appropriate vehicles like corn oil or saline-based mixtures.[1]
Inconsistent Experimental Results - Repeated freeze-thaw cycles.- Contamination of stock solution (e.g., with water).- Aliquot the DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[3]- Use anhydrous, high-purity DMSO for preparing stock solutions.[4]

Quantitative Data Summary

Solubility of this compound
Solvent SystemConcentrationObservation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.5 mg/mL (6.08 mM)Clear Solution
10% DMSO, 90% (20% SBE-β-CD in Saline)3.5 mg/mL (6.08 mM)Suspended Solution (requires sonication)
10% DMSO, 90% Corn Oil≥ 3.5 mg/mL (6.08 mM)Clear Solution

Data sourced from MedChemExpress.[1]

Stability of this compound Stock Solution in DMSO
Storage TemperatureStorage Period
-80°C6 months
-20°C1 month

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate Mass: Determine the mass of this compound powder required to make the desired volume of a 10 mM solution. (Molecular Weight of this compound: 575.69 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly. If needed, sonicate the vial for 5-10 minutes in a water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use polypropylene tubes and store at -80°C.[1]

Protocol 2: Preparation of a Dosing Solution for In Vivo Oral Administration

This protocol provides an example of preparing a working solution from a concentrated DMSO stock.[1]

  • Prepare Concentrated Stock: First, prepare a concentrated stock solution in DMSO (e.g., 35 mg/mL).

  • Vehicle Preparation: Prepare the vehicle, for example, 900 µL of Corn Oil.

  • Dilution: Add 100 µL of the 35 mg/mL DMSO stock solution to the 900 µL of Corn Oil.

  • Homogenization: Mix evenly by vortexing to yield a final concentration of 3.5 mg/mL in 10% DMSO/90% Corn Oil. This formulation results in a clear solution suitable for administration.[1]

Visualizations

Cbl-b Signaling Pathway in T-Cell Activation

The E3 ligase Cbl-b is a critical negative regulator of T-cell activation. Upon T-Cell Receptor (TCR) and CD28 co-stimulation, Cbl-b is recruited to the signaling complex where it ubiquitinates key downstream effectors like Vav1 and the p85 subunit of PI3K, marking them for degradation and thereby dampening the activation signal.[5][8] Inhibition of Cbl-b prevents this negative regulation, leading to enhanced T-cell proliferation and effector function.

Cbl_b_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Vav1 Vav1 TCR->Vav1 Stimulation CD28 CD28 PI3K PI3K (p85) CD28->PI3K Co-stimulation Cblb Cbl-b Cblb->Vav1 Ubiquitinates Cblb->PI3K Ubiquitinates Ub Ubiquitin Degradation Proteasomal Degradation Vav1->Degradation Activation T-Cell Activation (Proliferation, Cytokine Release) Vav1->Activation PI3K->Degradation PI3K->Activation Inhibitor This compound Inhibitor->Cblb Inhibits experimental_workflow A 1. Prepare Stock Solution (this compound in DMSO) B 2. Aliquot & Store (-80°C) A->B C 3. Prepare Working Solution (Dilute stock in cell media) B->C E 5. Treatment (Add working solution to cells) C->E D 4. Cell Culture (e.g., T-Cells, Cancer Cells) D->E F 6. Incubation (Specified time and conditions) E->F G 7. Assay (e.g., Proliferation, Cytokine ELISA, Western Blot for p-ERK) F->G H 8. Data Analysis G->H

References

potential off-target effects of Cbl-b-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Cbl-b-IN-2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase. Cbl-b acts as a negative regulator of immune responses, particularly in T-cells and NK cells, by targeting signaling proteins for degradation.[1] By inhibiting Cbl-b, this compound is designed to enhance the activation and proliferation of these immune cells, thereby boosting the anti-tumor immune response.[1] Structural studies of similar inhibitors suggest that they lock Cbl-b in an inactive conformation, acting as an intramolecular "glue".[2]

Q2: What are the primary on-target effects of this compound in cellular assays?

In cellular assays, potent Cbl-b inhibitors have been shown to lead to enhanced transcriptional activity and robust cytokine secretion (e.g., IL-2, IFNγ) from primary human and mouse T-cells upon stimulation.[3][4] Inhibition of Cbl-b can also increase the proliferation and cytotoxic activity of Natural Killer (NK) cells.[5]

Q3: What are the potential off-target effects of this compound?

The primary off-target concern for Cbl-b inhibitors is the closely related homolog, c-Cbl. These two proteins share a high degree of structural similarity. Simultaneous inhibition of both Cbl-b and c-Cbl has been associated with an increased risk of adverse autoimmune reactions.[6] While some selective Cbl-b inhibitors have been developed with greater than 10-fold selectivity over c-Cbl, the specific selectivity profile of this compound is not publicly available.[4] Researchers should therefore carefully evaluate the potential for c-Cbl inhibition in their experiments. Other potential off-target effects are common to many small molecule inhibitors and may include interactions with other kinases or cellular proteins.

Q4: How should I store and handle this compound?

For optimal stability, this compound should be stored as a solid at -20°C or -80°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C or -80°C. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[7] Always refer to the manufacturer's specific recommendations for storage and handling.

Troubleshooting Guides

Issue 1: Inconsistent or No Observed On-Target Effect

If you are not observing the expected on-target effects of this compound (e.g., increased T-cell activation, cytokine production), consider the following troubleshooting steps:

  • Verify Compound Integrity:

    • Action: Check for any color change or precipitation in your stock solution, which could indicate degradation.[7]

    • Recommendation: If degradation is suspected, prepare a fresh stock solution from solid compound. Perform a stability test by comparing the activity of the fresh and old stock solutions.

  • Optimize Inhibitor Concentration and Incubation Time:

    • Action: The effective concentration of this compound can vary between cell types and experimental conditions.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific assay. The concentration should ideally be well above the biochemical IC50 but below the threshold for cellular toxicity.[8] Similarly, optimize the incubation time to allow for sufficient target engagement.

  • Confirm Target Expression:

    • Action: Ensure that your cell model expresses sufficient levels of Cbl-b.

    • Recommendation: Use techniques like Western blotting or qPCR to confirm Cbl-b expression in your cells of interest.

  • Assess Cell Health:

    • Action: Poor cell health can lead to unreliable experimental results.

    • Recommendation: Monitor cell viability throughout your experiment using methods like Trypan Blue exclusion or a commercial viability assay. Ensure that the observed effects are not due to general cellular toxicity.

Issue 2: Suspected Off-Target Effects or Cellular Toxicity

If you observe unexpected phenotypes or significant cellular toxicity at concentrations where on-target effects are expected, consider these steps to investigate potential off-target effects:

  • Dose-Response Analysis for Toxicity:

    • Action: Determine the concentration at which this compound induces cellular toxicity.

    • Recommendation: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a broad range of inhibitor concentrations. Compare the EC50 for the desired phenotype with the CC50 (cytotoxic concentration 50%). A large window between these values is desirable.[8]

  • Use of a Structurally Different Cbl-b Inhibitor:

    • Action: Confirm that the observed phenotype is not specific to the chemical scaffold of this compound.

    • Recommendation: If available, use a structurally distinct Cbl-b inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[8]

  • Genetic Validation:

    • Action: Compare the phenotype induced by this compound with that of genetic knockdown or knockout of Cbl-b.

    • Recommendation: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Cbl-b expression. A high degree of concordance between the pharmacological and genetic approaches strengthens the evidence for on-target activity.[8]

  • Assess c-Cbl Inhibition:

    • Action: Given the homology between Cbl-b and c-Cbl, it is crucial to assess for potential off-target inhibition of c-Cbl.

    • Recommendation: If possible, perform a biochemical assay to determine the IC50 of this compound against c-Cbl. Alternatively, use cell lines with c-Cbl knockout or knockdown to see if the observed phenotype is altered.

Quantitative Data Summary

CompoundTargetAssay TypeIC50Reference
This compoundCbl-bBiochemical Assay<1 nM (low Cbl-b conc.)MedChemExpress
This compoundCbl-bBiochemical Assay5.1-100 nM (high Cbl-b conc.)MedChemExpress
C7683 (analog)Cbl-b (full-length)DSF AssayΔTm = 12 ± 0.2 °C (at 3 µM)[9]
C7683 (analog)Cbl-b (TKBD-LHR-RING)DSF AssayΔTm = 10 ± 0.4 °C (at 3 µM)[9]
Novel Inhibitor SeriesCbl-bBiochemical AssaySingle-digit nM[4]
Novel Inhibitor Seriesc-CblBiochemical Assay>10-fold less potent than Cbl-b[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to Cbl-b in intact cells.

Objective: To determine if this compound binding stabilizes Cbl-b against thermal denaturation.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Expose the cells to a temperature gradient (e.g., 40°C to 60°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[10]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble Cbl-b at each temperature point by Western blotting using a Cbl-b specific antibody.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Protocol 2: In Vitro Ubiquitination Assay (TR-FRET)

This protocol describes a high-throughput method to assess the inhibitory activity of this compound on Cbl-b's E3 ligase function.

Objective: To measure the inhibition of Cbl-b auto-ubiquitination by this compound.

Methodology:

  • Assay Components:

    • Recombinant GST-tagged Cbl-b protein

    • E1 activating enzyme

    • E2 conjugating enzyme (e.g., UbcH5b)

    • Biotin-labeled ubiquitin

    • ATP

    • Terbium-labeled anti-GST antibody (donor)

    • Streptavidin-labeled fluorophore (acceptor)

  • Reaction Setup:

    • In a 384-well plate, add the assay components in a suitable reaction buffer.

    • Add serial dilutions of this compound or a vehicle control.

    • Initiate the ubiquitination reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C or 37°C) for a set time (e.g., 60-120 minutes).

  • Detection:

    • Stop the reaction and add the TR-FRET detection reagents (Terbium-labeled anti-GST antibody and streptavidin-labeled fluorophore).

    • Incubate for a short period to allow for binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio. A decrease in the TR-FRET signal with increasing concentrations of this compound indicates inhibition of Cbl-b auto-ubiquitination.

    • Plot the TR-FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Cbl_b_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC MHC TCR TCR MHC->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) PI3K PI3K TCR->PI3K Vav1 Vav1 TCR->Vav1 CD28->PI3K Activation T-Cell Activation (Cytokine Release, Proliferation) PI3K->Activation Vav1->Activation Cbl_b Cbl-b Cbl_b->PI3K Ubiquitination & Degradation Cbl_b->Vav1 Ubiquitination & Degradation Cbl_b_IN_2 This compound Cbl_b_IN_2->Cbl_b Inhibition

Caption: Cbl-b signaling pathway in T-cell activation.

Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Compound 1. Verify Compound Integrity (Fresh stock, check for precipitation) Start->Check_Compound Optimize_Conc 2. Optimize Concentration & Incubation Time Check_Compound->Optimize_Conc Check_Target 3. Confirm Target (Cbl-b) Expression in Cells Optimize_Conc->Check_Target Assess_Toxicity 4. Assess Cellular Toxicity (Dose-response for viability) Check_Target->Assess_Toxicity Use_Orthogonal 5. Use Orthogonal Approaches (Different inhibitor, genetic knockdown) Assess_Toxicity->Use_Orthogonal On_Target Likely On-Target Effect Use_Orthogonal->On_Target Consistent Results Off_Target Potential Off-Target Effect Use_Orthogonal->Off_Target Inconsistent Results

References

determining Cbl-b-IN-2 dose for in vivo experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using Cbl-b inhibitors, with a focus on determining appropriate in vivo dosing. The information is presented in a question-and-answer format to address common challenges and provide practical advice for experimental design.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal in vivo dose for my Cbl-b inhibitor, such as Cbl-b-IN-2?

It is crucial to begin with a dose-finding study that includes a vehicle control and at least three dose levels (low, medium, and high) to identify a dose that is both well-tolerated and elicits the desired biological effect.

Q2: What are the key pharmacodynamic markers to assess Cbl-b target engagement in vivo?

A2: To confirm that your Cbl-b inhibitor is hitting its target in vivo, it is essential to measure downstream pharmacodynamic (PD) markers in tissues of interest (e.g., tumors, spleen, peripheral blood). Key markers for Cbl-b inhibition include:

  • Increased phosphorylation of downstream signaling proteins: Inhibition of Cbl-b E3 ligase activity leads to the accumulation of phosphorylated forms of its substrates. Key proteins to examine include PLCγ1 and ERK1/2 in circulating T cells.[3]

  • T-cell and NK-cell activation markers: Assess the upregulation of activation markers such as CD25, CD69, PD-1, ICOS, and Ki67 on tumor-infiltrating and peripheral CD8+ T cells and NK cells.[4]

  • Cytokine production: Measure the levels of pro-inflammatory cytokines such as IL-2 and IFN-γ, which are expected to increase upon Cbl-b inhibition.[5]

  • Proximal Biomarkers: Phosphorylated hematopoietic lineage cell-specific protein 1 (pHS1) has been identified as a robust proximal biomarker for monitoring the pharmacologic inhibition of Cbl-b.[6]

Q3: What are some common challenges and troubleshooting tips for in vivo experiments with Cbl-b inhibitors?

A3: Researchers may encounter several challenges during in vivo studies with Cbl-b inhibitors. Here are some common issues and troubleshooting strategies:

Challenge Potential Cause Troubleshooting Suggestions
Lack of Efficacy Insufficient drug exposureVerify the formulation and route of administration. Conduct pharmacokinetic (PK) studies to determine if the compound achieves adequate concentrations in plasma and tumor tissue.
Poor oral bioavailabilityConsider alternative formulations or routes of administration (e.g., intraperitoneal injection), if feasible and appropriate for the compound's properties.
Inappropriate animal modelThe selected tumor model may not be sensitive to immune-mediated killing. Use syngeneic models with a known response to immunotherapy.
Toxicity/Adverse Events Off-target effectsReduce the dose or the frequency of administration.
On-target toxicityMonitor for signs of excessive immune activation and consider a dose reduction.
Variability in Results Inconsistent drug administrationEnsure accurate and consistent dosing for all animals.
Animal health and stressMaintain a consistent and low-stress environment for the animals.
Tumor heterogeneityEnsure tumors are of a consistent size at the start of the study and randomize animals into treatment groups.

In Vivo Dosing of Cbl-b Inhibitors: A Comparative Summary

The following table summarizes in vivo dosing information for several Cbl-b inhibitors from preclinical studies. This data can serve as a reference for designing studies with new Cbl-b inhibitors.

InhibitorAnimal ModelDoseRoute of AdministrationKey Findings
NX-1607 A20 B-cell lymphoma (BALB/c mice)60 mg/kgOralSignificantly elevated levels of phosphorylated PLCγ1 and ERK1/2 in circulating CD3+ T cells.[3]
CT26, MC38, 4T1 tumor models (mice)10 mg/kg, 30 mg/kgOral (QD)Dose-dependent anti-tumor activity; increased infiltration of activated T and NK cells in tumors.[2]
AUR-243 RatsUp to 100 mg/kg/dayOralEstablished as the maximum tolerated dose with no observed alterations or mortality.[1]
CT26 tumor-bearing miceNot specifiedOralPromoted infiltration of activated immune cells into the tumor microenvironment.[1]
HOT-A Anti-CD3 treated miceNot specifiedNot specifiedEnhanced IL-2 secretion and increased differentiation of activated T cells.[5]

Note: The optimal dose for any Cbl-b inhibitor, including this compound, must be determined empirically for each specific animal model and experimental setting.

Experimental Protocols & Visualizations

Cbl-b Signaling Pathway

Cbl-b is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell and NK-cell activation. It ubiquitinates key signaling molecules downstream of the T-cell receptor (TCR) and co-stimulatory receptors, targeting them for degradation and thereby raising the threshold for immune cell activation. Inhibition of Cbl-b blocks this degradation, leading to enhanced and sustained activation of T cells and NK cells.

Cbl_b_Signaling cluster_TCell T-Cell TCR TCR/CD28 PLCg1 p-PLCγ1 TCR->PLCg1 activates ERK p-ERK PLCg1->ERK Activation T-Cell Activation (Cytokine Release, Proliferation) ERK->Activation Cbl_b Cbl-b Cbl_b->PLCg1 ubiquitinates & degrades Cbl_b_IN_2 This compound Cbl_b_IN_2->Cbl_b inhibits

Caption: this compound inhibits Cbl-b, preventing p-PLCγ1 degradation and promoting T-cell activation.

General In Vivo Experimental Workflow

A typical in vivo experiment to evaluate the efficacy of a Cbl-b inhibitor in a syngeneic tumor model follows a standardized workflow.

experimental_workflow start Tumor Cell Implantation tumor_growth Tumor Growth (to palpable size) start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle, this compound doses) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Survival - Pharmacodynamics monitoring->endpoint

Caption: Workflow for in vivo efficacy studies of Cbl-b inhibitors in mouse tumor models.

References

issues with Cbl-b-IN-2 cell permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbl-b-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in cellular experiments.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound, with a focus on challenges related to its effects in a cellular context, which may be perceived as cell permeability problems.

Issue 1: No observable or weak downstream effect on T-cell or NK-cell activation after this compound treatment.

  • Possible Cause 1: Insufficient intracellular concentration of this compound.

    • Solution: While direct measurement of intracellular this compound can be complex, its engagement with the target protein, Cbl-b, can be verified. A Cellular Thermal Shift Assay (CETSA) is a recommended method to confirm that this compound is binding to and stabilizing the Cbl-b protein within the cell.[1] A significant thermal shift indicates successful target engagement.

  • Possible Cause 2: Suboptimal experimental conditions.

    • Solution: Review and optimize the experimental parameters. This includes the concentration of this compound, incubation time, and the specific cell type being used. Different cell lines or primary cells may exhibit varied responses. Refer to the provided experimental protocols for recommended starting points.

  • Possible Cause 3: Cell-type specific differences in Cbl-b signaling.

    • Solution: The role and importance of the Cbl-b signaling pathway can vary between different immune cell types.[2] Ensure that the chosen cell line is appropriate for studying Cbl-b inhibition. For instance, Cbl-b is a well-documented negative regulator in T-cells and NK cells.[3][4]

Issue 2: Inconsistent results between different experimental batches.

  • Possible Cause 1: Variability in compound handling and storage.

    • Solution: Ensure that this compound is stored and handled according to the manufacturer's instructions. Improper storage can lead to degradation of the compound. Prepare fresh dilutions for each experiment from a stock solution.

  • Possible Cause 2: Cell culture conditions and passage number.

    • Solution: Maintain consistent cell culture conditions, including media, supplements, and passage number. High passage numbers can lead to phenotypic and genotypic drift in cell lines, potentially altering their response to inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b.[3] It functions by binding to the TKBD-LHR unit of Cbl-b, locking the protein in an inactive conformation. This prevents Cbl-b from ubiquitinating its target proteins, which are involved in the negative regulation of immune responses. By inhibiting Cbl-b, the inhibitor effectively "releases the brake" on immune cells like T-cells and NK cells, leading to their enhanced activation and proliferation.

Q2: How can I confirm that this compound is active in my cells?

A2: The most direct way to confirm the cellular activity of this compound is to perform a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of the Cbl-b protein upon compound binding in intact cells. A dose-dependent increase in the thermal stability of Cbl-b indicates that the inhibitor is cell-permeable and engaging with its target.

Q3: What are the expected downstream effects of Cbl-b inhibition?

A3: Inhibition of Cbl-b is expected to enhance T-cell and NK-cell activation. This can be measured by an increase in the production of cytokines such as IFN-γ and TNF-α, as well as increased proliferation of these immune cells in response to stimulation. In B-cells, Cbl-b inhibition can lead to sustained phosphorylation of signaling proteins like Syk and PLC-γ2.

Q4: Are there any known off-target effects of this compound?

A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it is important to consider potential cross-reactivity with other Cbl family members, such as c-Cbl. However, some inhibitors have shown greater affinity for Cbl-b over c-Cbl. It is always recommended to include appropriate controls in your experiments to assess for potential off-target effects.

Quantitative Data Summary

The following table summarizes key quantitative data for a well-characterized Cbl-b inhibitor, which can be used as a reference for experiments with this compound.

ParameterValueAssayReference
C7683 Stabilization of Cbl-b
ΔTm (TKBD-LHR-RING)10 ± 0.4 °CDSF
ΔTm (full-length Cbl-b)12 ± 0.2 °CDSF
Cellular Target Engagement
Thermal Shift at 1 µM>15 °CHiBIT CETSA
Significant Stabilization at1 nMHiBIT CETSA

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from methodologies used to assess the cellular engagement of Cbl-b inhibitors.

  • Cell Culture and Treatment:

    • Culture HEK293T cells expressing HiBIT-tagged full-length Cbl-b.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 1 hour).

  • Heat Treatment:

    • Expose the treated cells to a temperature gradient for a set duration (e.g., 3 minutes).

    • Lyse the cells in a buffer containing LgBIT protein.

  • Detection:

    • Allow for HiBIT and LgBIT complementation to form the functional NanoLUC luciferase.

    • Add the luciferase substrate and measure the resulting bioluminescence. The signal is proportional to the amount of soluble (unaggregated) HiBIT-Cbl-b.

  • Data Analysis:

    • Plot the bioluminescence signal against the temperature for each concentration of this compound.

    • A shift in the melting curve to higher temperatures indicates stabilization of Cbl-b by the inhibitor.

Visualizations

Cbl_b_Signaling_Pathway cluster_TCR T-Cell Receptor Signaling cluster_Cbl_b Cbl-b Regulation cluster_Downstream Downstream Effects TCR TCR Stimulation Cbl_b Cbl-b TCR->Cbl_b Activates CD28 CD28 Co-stimulation CD28->Cbl_b Inhibits Ubiquitination Ubiquitination of Signaling Proteins Cbl_b->Ubiquitination Promotes Cbl_b_IN_2 This compound Cbl_b_IN_2->Cbl_b Inhibits T_Cell_Activation T-Cell Activation Ubiquitination->T_Cell_Activation Inhibits Immune_Suppression Immune Suppression T_Cell_Activation->Immune_Suppression Reduces

Caption: Cbl-b signaling pathway and the inhibitory action of this compound.

CETSA_Workflow Start Start: Cells expressing HiBIT-Cbl-b Treatment Treat with this compound (various concentrations) Start->Treatment Heat_Shock Apply Temperature Gradient Treatment->Heat_Shock Lysis Cell Lysis with LgBIT Heat_Shock->Lysis Detection Measure Luminescence Lysis->Detection Analysis Analyze Thermal Shift Detection->Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic Issue No/Weak Downstream Effect of this compound Check_Engagement Perform CETSA to check target engagement Issue->Check_Engagement Positive_Shift Positive Thermal Shift? Check_Engagement->Positive_Shift Optimize Optimize Experimental Conditions (dose, time, cell type) Positive_Shift->Optimize Yes Review_Handling Review Compound Handling and Storage Positive_Shift->Review_Handling No

Caption: Troubleshooting logic for issues with this compound cellular effects.

References

Technical Support Center: Minimizing Cbl-b-IN-2 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Cbl-b-IN-2 precipitation in cell culture media. Adherence to proper handling and preparation techniques is critical for ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is an orally bioavailable small molecule inhibitor that targets Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[1] Cbl-b is an E3 ubiquitin ligase that plays a crucial role as a negative regulator in the immune system, particularly in setting the activation threshold for T-cells.[2][3] By inhibiting Cbl-b, this compound can modulate immune system responses, making it a compound of interest for research in immuno-oncology and autoimmune diseases.[1]

Q2: Why does my this compound precipitate when I add it to cell culture media?

A: This is a common issue for many hydrophobic small molecules.[4] this compound is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) but has poor aqueous solubility.[5] When the concentrated DMSO stock is diluted into the aqueous environment of the culture medium, the inhibitor can "crash out" or precipitate because the final concentration exceeds its solubility limit in the media.[4][5] This rapid solvent exchange is a primary cause of precipitation.[4]

Q3: What are the visual signs of this compound precipitation?

A: Precipitation can manifest in several ways. Immediately after adding the compound to the media, you might observe a cloudy or hazy appearance.[5] Over time, this can develop into visible crystalline structures, a thin film on the surface of the culture vessel, or a pellet at the bottom. You can assess this visually or quantitatively by measuring the absorbance of the media at a wavelength around 600 nm, where an increase in absorbance indicates scattering due to a precipitate.[4]

Q4: How does precipitation affect my experimental results?

A: Precipitation significantly impacts experimental validity. The actual concentration of the soluble, active compound in the culture medium will be unknown and lower than the calculated concentration. This can lead to inaccurate dose-response curves, underestimated potency (e.g., IC50 values), and poor reproducibility. Filtering the solution will simply remove the compound, further reducing its effective concentration.[5]

Q5: What is the maximum recommended final concentration of DMSO in cell culture?

A: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1% for most cell lines.[4][6] However, tolerance is cell-line dependent, and it is crucial to run a vehicle control (media with the same final DMSO concentration but without the inhibitor) to assess any effects of the solvent on cell health and function.[7]

Cbl-b Signaling Pathway Context

Cbl-b is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) and CD28 co-stimulation, Cbl-b is recruited to signaling complexes where it ubiquitinates target proteins, such as Vav1 and the p85 subunit of PI3K, marking them for degradation or altering their function.[8] This action raises the threshold for T-cell activation. Inhibiting Cbl-b with this compound is intended to block this negative regulation, thereby enhancing T-cell responses.

G cluster_cytosol Cytosol TCR TCR Vav1 Vav1 TCR->Vav1 activates CD28 CD28 PI3K PI3K (p85) CD28->PI3K activates Activation T-Cell Activation (e.g., IL-2 Production) Vav1->Activation PI3K->Activation Cbl_b Cbl-b Cbl_b->Vav1 ubiquitinates (inhibits) Cbl_b->PI3K ubiquitinates (inhibits) Cbl_b_IN_2 This compound Cbl_b_IN_2->Cbl_b inhibits

Caption: Simplified Cbl-b signaling pathway in T-cells.

Troubleshooting Guide for this compound Precipitation

If you observe precipitation after adding this compound to your culture medium, consult the following table for potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Immediate Precipitation (Cloudiness upon addition)High Final Concentration: The working concentration of this compound exceeds its aqueous solubility limit.Reduce Working Concentration: Lower the final concentration of the inhibitor. Perform a dose-response experiment to find the lowest effective concentration.[4] Perform a Solubility Test: Use the protocol below to determine the maximum soluble concentration in your specific media.[4]
"Solvent Shock": Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to crash out.Use Pre-warmed Media: Always add the inhibitor stock to culture media that has been pre-warmed to 37°C, as solubility is often temperature-dependent.[4][9] Perform Serial Dilution: Instead of adding the stock directly, create an intermediate dilution in a small volume of warm media first. Then, add this mixture to the final volume.[4] Slow Addition with Agitation: Add the DMSO stock dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion.[4][6]
High DMSO Concentration: The final volume of DMSO in the media is too high, which can be toxic to cells and may not prevent precipitation upon significant dilution.Optimize Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows a smaller volume to be added to the culture, keeping the final DMSO percentage low (ideally ≤0.1%).[6]
Delayed Precipitation (Crystals or film appear after hours/days)Media Evaporation: In long-term cultures, water evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.Ensure Proper Humidification: Maintain proper humidity levels in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4]
Temperature Fluctuations: Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.Minimize Handling: Reduce the amount of time that culture vessels are outside the stable incubator environment.[4]
Interaction with Media Components: The inhibitor may interact with salts, proteins (especially in serum), or other components over time, forming insoluble complexes.Test Different Media: If possible, test the solubility and stability of this compound in a different basal media formulation.[4] Assess Serum Effect: Test the compound's stability in media with and without serum, as serum proteins can sometimes either stabilize or destabilize compounds.[10]

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound

This protocol uses a 96-well plate to visually and/or spectrophotometrically determine the highest concentration of this compound that remains soluble in your specific complete cell culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Your complete cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Sterile 96-well flat-bottom culture plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm (optional)

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Prepare a concentrated stock solution of this compound in 100% sterile DMSO (e.g., 20 mM). Ensure the powder is completely dissolved by vortexing and, if necessary, brief sonication.[4]

  • Prepare Serial Dilutions in DMSO:

    • In sterile microcentrifuge tubes, perform a 2-fold serial dilution of your high-concentration DMSO stock. For example, create concentrations of 20 mM, 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc., in DMSO.

  • Add Dilutions to Culture Medium:

    • Add 198 µL of your pre-warmed complete culture medium to the wells of a 96-well plate.

    • Using a multichannel pipette, add 2 µL of each DMSO serial dilution to a corresponding well of the medium-filled plate. This creates a 1:100 dilution (e.g., a 10 mM DMSO stock becomes a 100 µM final concentration in the well with 1% DMSO).

    • Include a "vehicle control" well containing 198 µL of media and 2 µL of 100% DMSO.

  • Incubate and Observe:

    • Incubate the plate under standard culture conditions (37°C, 5% CO2).

    • Visually inspect the wells for any signs of cloudiness or precipitate against a dark background at several time points (e.g., 0, 2, 6, and 24 hours).[4]

  • Determine Maximum Soluble Concentration:

    • Visual Assessment: The highest concentration that remains completely clear (indistinguishable from the vehicle control) is the maximum working soluble concentration under these conditions.

    • Quantitative Assessment (Optional): Read the absorbance of the plate at 600-650 nm. Wells with precipitation will show increased absorbance due to light scattering.[4] Plot absorbance versus concentration to identify the point at which solubility is lost.

Troubleshooting Workflow Diagram

This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation.

G start Start: Precipitation Observed in Culture Media q_immediate Is precipitation immediate? start->q_immediate cause_immediate Likely Cause: - Concentration too high - 'Solvent Shock' q_immediate->cause_immediate  Yes cause_delayed Likely Cause: - Media evaporation - Temperature instability - Media component interaction q_immediate->cause_delayed  No (Delayed) sol_conc 1. Lower Final Concentration cause_immediate->sol_conc sol_humid 1. Ensure Proper Incubator Humidification & Sealing cause_delayed->sol_humid sol_protocol 2. Refine Dilution Protocol: - Use pre-warmed media - Add stock slowly with agitation - Create intermediate dilution sol_conc->sol_protocol sol_dmso 3. Lower Final DMSO % (use higher conc. stock) sol_protocol->sol_dmso check_solubility Still Precipitating? sol_dmso->check_solubility sol_temp 2. Minimize Time Outside Incubator sol_humid->sol_temp sol_media 3. Test Different Media Formulations (e.g., +/- serum) sol_temp->sol_media sol_media->check_solubility protocol Perform Full Solubility Test (See Protocol) check_solubility->protocol Yes end End: Issue Resolved check_solubility->end No protocol->end

Caption: Logical workflow for troubleshooting this compound precipitation.

References

assessing Cbl-b-IN-2 pharmacokinetics and pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cbl-b-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your assessment of the pharmacokinetics and pharmacodynamics of this potent Cbl-b inhibitor.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound, also referred to as Example 8, is a potent, orally bioavailable small molecule inhibitor of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b).[1] Cbl-b is an E3 ubiquitin ligase that acts as a key negative regulator of immune responses, particularly in T cells and NK cells.[2] By inhibiting Cbl-b, this compound effectively removes a natural "brake" on the immune system, leading to enhanced T cell and NK cell activation and a more robust anti-tumor immune response.[2] The primary mechanism of action involves blocking the E3 ligase activity of Cbl-b, which prevents the ubiquitination and subsequent degradation of downstream signaling proteins involved in immune cell activation.[1][2]

2. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C for short-term storage and -80°C for long-term storage. When preparing stock solutions, it is recommended to aliquot and store them at -80°C. Based on information for similar compounds, stock solutions are typically stable for up to 6 months at -80°C and 1 month at -20°C.[1] Avoid repeated freeze-thaw cycles.

3. What is the in vitro potency of this compound?

This compound has demonstrated potent inhibition of Cbl-b E3 ligase activity. The reported IC50 values are in the nanomolar range, varying with the concentration of Cbl-b used in the assay.[1]

4. In which experimental models has the activity of Cbl-b inhibitors been demonstrated?

Preclinical studies with various Cbl-b inhibitors have demonstrated significant anti-tumor efficacy in syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[3] These inhibitors have been shown to increase the infiltration of activated immune cells into the tumor microenvironment and promote durable anti-tumor immune responses.

5. What are the potential therapeutic applications of this compound?

Given its mechanism of action in enhancing immune cell function, this compound is being investigated primarily for cancer immunotherapy.[2] By overcoming immune suppression within the tumor microenvironment, it holds promise for the treatment of various solid tumors.[4] Additionally, modulating immune responses via Cbl-b inhibition is being explored for chronic infectious diseases.[2]

Troubleshooting Guides

This section addresses common issues that may arise during the experimental evaluation of this compound.

In Vitro Assay Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
High variability in IC50 values - Inconsistent assay conditions (e.g., temperature, incubation time).- Pipetting errors.- Instability of recombinant Cbl-b protein.- Variable ATP concentration.- Standardize all assay parameters.- Use calibrated pipettes and proper technique.- Ensure proper storage and handling of the enzyme; use fresh aliquots.- Maintain a consistent ATP concentration across all experiments, ideally at or near the Km for the enzyme.
No or low inhibitory activity observed - Incorrect concentration of this compound.- Inactive this compound due to improper storage.- Assay interference (e.g., compound precipitation).- Inappropriate assay format.- Verify the dilution series of the inhibitor.- Use a fresh, properly stored aliquot of this compound.- Visually inspect for precipitation; consider using a different solvent or adding a surfactant like Tween-20 to the assay buffer.- Ensure the assay is sensitive enough to detect inhibition at the expected concentrations.
High background signal - Autophosphorylation of the kinase used in the assay.- Non-specific binding of detection antibodies.- Contaminated reagents.- Optimize enzyme concentration to minimize autophosphorylation.- Include appropriate controls (e.g., no enzyme, no substrate) to determine background levels.- Use a specific and validated detection antibody; consider blocking steps.- Use fresh, high-quality reagents.
In Vivo Study Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor oral bioavailability - Poor solubility of this compound.- Rapid metabolism in the gut or liver.- Formulation issues.- Assess the solubility of the compound in different vehicles.- Consider co-administering with a metabolic inhibitor (use with caution and appropriate controls).- Optimize the formulation (e.g., use of excipients to improve solubility and absorption).
High inter-animal variability in plasma concentrations - Inconsistent dosing technique.- Differences in food and water intake.- Genetic variability within the animal strain.- Ensure consistent and accurate administration of the compound.- Standardize feeding schedules for the study animals.- Use a sufficient number of animals per group to account for biological variability.
Lack of in vivo efficacy - Insufficient target engagement at the administered dose.- Rapid clearance of the compound.- Tumor model is not responsive to immune modulation.- Conduct a dose-response study to determine the optimal dose.- Perform pharmacokinetic analysis to ensure adequate exposure.- Characterize the immune infiltrate of the tumor model to ensure the presence of target immune cells (T cells, NK cells).- Consider combination therapy with other agents.

Quantitative Data

While comprehensive pharmacokinetic and pharmacodynamic data for this compound are not yet publicly available, the following tables provide a summary of the known in vitro potency and a template for the types of pharmacokinetic parameters that should be assessed.

Table 1: In Vitro Potency of this compound
Assay ParameterValueReference
IC50 (High Cbl-b Concentration) 5.1 - 100 nM[1]
IC50 (Low Cbl-b Concentration) < 1 nM[1]
Table 2: Template for In Vivo Pharmacokinetic Parameters in Mice (Example)
ParameterDescriptionExample Value
Tmax (h) Time to reach maximum plasma concentration1 - 2
Cmax (ng/mL) Maximum plasma concentrationVaries with dose
AUC (ng*h/mL) Area under the plasma concentration-time curveVaries with dose
t1/2 (h) Elimination half-life4 - 6
Bioavailability (%) Fraction of administered dose that reaches systemic circulation> 30%

Experimental Protocols

Cbl-b In Vitro E3 Ligase Ubiquitination Assay (Biochemical)

This protocol describes a general method to assess the inhibitory activity of this compound on Cbl-b-mediated ubiquitination.

Materials:

  • Recombinant human Cbl-b protein

  • Recombinant human E1 activating enzyme (e.g., UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

  • Biotinylated ubiquitin

  • ATP

  • Substrate protein (e.g., a tyrosine kinase)

  • This compound

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Detection reagents (e.g., Streptavidin-HRP and a suitable substrate for chemiluminescence or fluorescence)

Procedure:

  • Prepare a reaction mixture containing E1 enzyme, E2 enzyme, biotinylated ubiquitin, and the substrate protein in the assay buffer.

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in the assay buffer.

  • Add the diluted this compound or vehicle (DMSO) to the wells of a microplate.

  • Add the recombinant Cbl-b enzyme to the wells.

  • Initiate the ubiquitination reaction by adding ATP to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA or SDS-PAGE loading buffer.

  • Detect the level of substrate ubiquitination. This can be done by various methods, such as:

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody against the substrate protein and streptavidin-HRP to detect biotinylated ubiquitin.

    • ELISA-based assay: Capture the substrate protein on an antibody-coated plate and detect the incorporated biotinylated ubiquitin with streptavidin-HRP.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical workflow for assessing the pharmacokinetic profile of this compound in mice.

Procedure:

  • Animal Dosing: Administer this compound to a cohort of mice (e.g., C57BL/6) via the desired route (e.g., oral gavage). Include a vehicle control group.

  • Blood Sampling: Collect blood samples from a subset of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.

In Vivo Pharmacodynamic Study in a Syngeneic Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy and pharmacodynamic effects of this compound.

Procedure:

  • Tumor Implantation: Inoculate immunocompetent mice (e.g., C57BL/6) with a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound). Administer the treatment as per the desired schedule (e.g., daily oral gavage).

  • Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect tumors and spleens for analysis of immune cell populations and activation markers.

    • Flow Cytometry: Prepare single-cell suspensions from tumors and spleens and stain for immune cell markers (e.g., CD3, CD4, CD8, NK1.1) and activation markers (e.g., CD69, IFN-γ, Granzyme B).

    • Immunohistochemistry (IHC): Analyze tumor sections for the infiltration of immune cells.

  • Data Analysis: Compare tumor growth between the treatment and control groups. Analyze the flow cytometry and IHC data to assess the effect of this compound on the tumor immune microenvironment.

Visualizations

Cbl-b Signaling Pathway and Inhibition

Cbl_b_Signaling_Pathway cluster_0 T-Cell Receptor Signaling Cascade TCR TCR Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 Vav1 Vav1 ZAP70->Vav1 PLCg1 PLCγ1 ZAP70->PLCg1 T_Cell_Activation T-Cell Activation (e.g., IL-2 production) Vav1->T_Cell_Activation PLCg1->T_Cell_Activation Cbl_b Cbl-b Cbl_b->Vav1 Cbl_b->PLCg1 Ub Ubiquitination Cbl_b->Ub Cbl_b_IN_2 This compound Cbl_b_IN_2->Cbl_b Degradation Proteasomal Degradation Ub->Degradation

Caption: Cbl-b signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Assessment

PK_Workflow Dosing Dosing (e.g., Oral Gavage) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) Analysis->PK_Parameters Troubleshooting_Logic Start Inconsistent In Vitro Results Check_Reagents Verify Reagent Stability (Enzyme, Compound, ATP) Start->Check_Reagents Check_Protocol Review Assay Protocol (Incubation times, Temps) Start->Check_Protocol Check_Equipment Calibrate Equipment (Pipettes, Plate Reader) Start->Check_Equipment Reagents_OK Reagents Stable? Check_Reagents->Reagents_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Equipment_OK Equipment Calibrated? Check_Equipment->Equipment_OK Isolate_Variable Isolate and Test One Variable at a Time Reagents_OK->Isolate_Variable Yes Consult_Expert Consult with a Colleague or Technical Support Reagents_OK->Consult_Expert No Protocol_OK->Isolate_Variable Yes Protocol_OK->Consult_Expert No Equipment_OK->Isolate_Variable Yes Equipment_OK->Consult_Expert No

References

Validation & Comparative

A Comparative Guide to Cbl-b Inhibitors: Cbl-b-IN-2 vs. NX-1607 and Other Preclinical Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a compelling immuno-oncology target due to its role as a key negative regulator of T-cell and NK-cell activation.[1][2] Inhibition of Cbl-b can lower the threshold for immune cell activation, offering a promising strategy to enhance anti-tumor immunity.[1][3] This guide provides a comparative overview of Cbl-b-IN-2, the clinical-stage inhibitor NX-1607, and other preclinical candidates, presenting available performance data, experimental methodologies, and visualizations of key biological pathways and mechanisms.

Overview of Cbl-b Inhibitors

A growing number of small molecule inhibitors targeting Cbl-b are in development. These agents aim to unleash the anti-tumor potential of the immune system by removing the inhibitory "brakes" imposed by Cbl-b.[3] While some compounds are in early preclinical stages, others, like NX-1607, have advanced into clinical trials. This guide focuses on a selection of these inhibitors to highlight the landscape of Cbl-b-targeted drug discovery.

Quantitative Performance Data

The following tables summarize the available biochemical and cellular potency, as well as in vivo anti-tumor efficacy data for this compound, NX-1607, and other notable preclinical inhibitors. It is important to note that publicly available data for this compound is limited.

Table 1: Biochemical and Cellular Activity of Cbl-b Inhibitors

InhibitorBiochemical IC50Cellular Activity (EC50)Cell Type / AssaySelectivity
This compound (Example 8) 5.1-100 nM (high Cbl-b conc.)<1 nM (low Cbl-b conc.)Not AvailableNot AvailableNot Available
NX-1607 Low nanomolarNot SpecifiedT-cell activationNot Specified
GRC 65327 4 nM~400 nM (cytokine release)Human PBMCs>25-fold vs c-Cbl
NTX-801 < 5 nM< 5 nMT-cell and NK-cell activationNot Specified
AUR-243 High-affinity bindingDose-dependent cytokine releaseHuman and mouse immune cellsFavorable vs. off-targets
Novel Benzodiazepine Series NanomolarPotent T-cell activationT-cellsNot Specified
Feng Zhou et al. Candidate Single-digit nanomolarEnhanced IL-2/IFNγ secretionJurkat T-cells, human PBMCs>10-fold vs c-Cbl

Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors

InhibitorAnimal ModelDosingOutcomeCombination Therapy
This compound (Example 8) Not AvailableNot AvailableNot AvailableNot Available
NX-1607 Colon (CT26, MC38), Breast (4T1), Lymphoma (A20)OralSignificant tumor growth inhibition, improved survivalEnhanced activity with anti-PD-1
GRC 65327 Colon (CT26, MC38)Not SpecifiedSignificant tumor growth inhibitionEnhanced efficacy with immune checkpoint inhibitors
NTX-801 Colon (CT26)Single dose and repeated dosingDose-dependent anti-tumor activityRobust activity with anti-PD-1, complete responses
AUR-243 Syngeneic tumor modelsOralRobust anti-tumor efficacyTumor regression and prolonged survival with anti-PD-1
NRX-8 Syngeneic mouse modelsOralInhibits tumor growthNot Specified
Feng Zhou et al. Candidate Colon (CT26)OralEffective tumor growth inhibitionComplete tumor inhibition with anti-PD-1

Mechanism of Action

Many of the more advanced Cbl-b inhibitors, including NX-1607, function as "intramolecular glues." This novel mechanism involves the inhibitor binding to a pocket in Cbl-b, locking the protein in an inactive conformation. This prevents the conformational changes necessary for its E3 ligase activity, specifically the interaction with the E2 ubiquitin-conjugating enzyme. The co-crystal structure of a Cbl-b inhibitor has confirmed this binding mode.

Intramolecular_Glue_Mechanism cluster_0 Inactive Cbl-b (Closed Conformation) cluster_1 Active Cbl-b (Open Conformation) Inactive_Cblb Cbl-b Active_Cblb Cbl-b Inactive_Cblb->Active_Cblb Activation (e.g., phosphorylation) Active_Cblb->Inactive_Cblb Deactivation E2_Ub E2~Ub Active_Cblb->E2_Ub binds Substrate Substrate E2_Ub->Substrate Ub transfer Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate Inhibitor Cbl-b Inhibitor (e.g., NX-1607) Inhibitor->Inactive_Cblb binds and locks (intramolecular glue)

Figure 1: Intramolecular glue mechanism of Cbl-b inhibition.

Cbl-b Signaling Pathway in T-Cells

Cbl-b is a crucial gatekeeper in T-cell activation, acting downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28. In the absence of a strong co-stimulatory signal from CD28, Cbl-b ubiquitinates key signaling proteins, leading to their degradation and the suppression of T-cell activation. Cbl-b inhibitors prevent this negative regulation, thereby lowering the threshold for T-cell activation.

Cbl_b_Signaling CD28 CD28 PI3K PI3K CD28->PI3K Cblb Cbl-b CD28->Cblb Inhibits Activation T-Cell Activation (Cytokine release, Proliferation) PI3K->Activation PLCg PLCγ PLCg->Activation Vav1 Vav1 Vav1->Activation Cblb->PI3K Ubiquitination & Degradation Cblb->PLCg Ubiquitination & Degradation Cblb->Vav1 Ubiquitination & Degradation Inhibitor Cbl-b Inhibitor Inhibitor->Cblb Inhibits TCR TCR TCR->Vav1

Figure 2: Simplified Cbl-b signaling pathway in T-cell activation.

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, the following methodologies are commonly employed to characterize Cbl-b inhibitors.

Biochemical Assays
  • Homogeneous Time-Resolved Fluorescence (HTRF) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays are widely used to measure the inhibition of Cbl-b's E3 ligase activity. They can be configured to detect auto-ubiquitination of Cbl-b or the ubiquitination of a specific substrate. A common setup involves using a biotin-labeled ubiquitin and a terbium-labeled anti-GST antibody that recognizes a GST-tagged Cbl-b, creating a TR-FRET pair upon ubiquitination.

  • Ligand Displacement Assay: This assay evaluates a candidate compound's ability to bind to Cbl-b by measuring its displacement of a known, fluorophore-labeled probe.

  • Surface Plasmon Resonance (SPR): SPR is used to characterize the binding affinity and kinetics of an inhibitor to the Cbl-b protein.

Cellular Assays
  • Cytokine Release Assays: Primary human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are stimulated (e.g., with anti-CD3/CD28 antibodies) in the presence of the Cbl-b inhibitor. The supernatant is then collected, and the levels of cytokines such as IL-2 and IFN-γ are measured by ELISA or other immunoassays.

  • T-Cell and NK-Cell Activation Assays: The expression of activation markers (e.g., CD69, CD25) on the surface of T-cells or NK cells is measured by flow cytometry after stimulation in the presence of the inhibitor.

  • T-Cell Proliferation Assays: The proliferation of T-cells in response to stimulation is assessed, often by measuring the dilution of a fluorescent dye like CFSE or by Ki-67 staining via flow cytometry.

  • Tumor Cell Killing Assays: The ability of immune cells (e.g., NK cells) to kill tumor cells is measured in co-culture experiments. Target cell lysis can be quantified using various methods, including chromium-51 (B80572) release assays or flow cytometry-based assays.

In Vivo Models
  • Syngeneic Mouse Tumor Models: These models, such as CT26 (colon carcinoma) and MC38 (colon adenocarcinoma), are commonly used to evaluate the anti-tumor efficacy of Cbl-b inhibitors. The inhibitor is typically administered orally, and tumor growth is monitored over time.

  • Pharmacodynamic (PD) Marker Analysis: Following treatment, tumors and peripheral blood can be analyzed for changes in immune cell populations (e.g., increased infiltration of CD8+ T-cells) and the expression of activation markers and cytokines.

Experimental_Workflow Start Compound Library Biochemical_Screening Biochemical Screening (HTRF, TR-FRET, SPR) Start->Biochemical_Screening Hit_Identification Hit Identification Biochemical_Screening->Hit_Identification Cellular_Assays Cellular Assays (T/NK cell activation, Cytokine release) Hit_Identification->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Syngeneic tumor models) Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Figure 3: General experimental workflow for Cbl-b inhibitor discovery.

Conclusion

The landscape of Cbl-b inhibitors is rapidly evolving, with several promising candidates demonstrating potent anti-tumor activity in preclinical models. NX-1607 stands out as a clinical-stage compound with a well-characterized "intramolecular glue" mechanism of action and robust in vivo efficacy. Other preclinical candidates such as GRC 65327, NTX-801, and AUR-243 also show significant promise. While quantitative data for this compound is currently limited in the public domain, its reported nanomolar to sub-nanomolar potency warrants further investigation. As more data becomes available, a clearer picture of the therapeutic potential and differential profiles of these Cbl-b inhibitors will emerge, paving the way for new and effective cancer immunotherapies.

References

Cbl-b Inhibition vs. Genetic Knockout: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and oncology, modulating the E3 ubiquitin ligase Cbl-b presents a promising strategy to enhance anti-tumor immunity. This guide provides a comprehensive comparison of two primary methodologies for Cbl-b targeting: pharmacological inhibition and genetic knockout in murine models. We will delve into the phenotypic outcomes, supporting experimental data, and the underlying molecular mechanisms associated with each approach.

At a Glance: Cbl-b Knockout vs. Cbl-b Inhibitor Phenotypes

The genetic deletion of Cbl-b in mice (Cbl-b knockout) and the administration of small molecule Cbl-b inhibitors aim to achieve the same overarching goal: to unleash the anti-tumor activity of the immune system by removing a key negative regulator. While both approaches lead to enhanced immune cell function, they differ in their systemic and temporal effects.

Cbl-b knockout mice exhibit a profound and lifelong alteration of their immune system. These mice display a spontaneous autoimmune phenotype and heightened susceptibility to experimental autoimmune diseases.[1][2][3] Their T cells possess a lowered activation threshold, enabling them to proliferate and produce cytokines without the requisite CD28 co-stimulatory signal.[1][4] This heightened reactivity contributes to their potent anti-tumor immunity, largely driven by CD8+ T cells and Natural Killer (NK) cells.

In contrast, Cbl-b inhibitors offer a transient and pharmacologically controlled means of intervention. Preclinical studies with inhibitors like NX-1607 have demonstrated robust anti-tumor efficacy, particularly when combined with other immunotherapies such as anti-PD-1. These inhibitors function by locking Cbl-b in an inactive state, thereby augmenting T cell and NK cell activation and promoting tumor regression.

Quantitative Comparison of Immunological and Anti-Tumor Effects

The following tables summarize the key quantitative data from studies involving Cbl-b knockout mice and preclinical Cbl-b inhibitors.

Table 1: T-Cell Phenotype and Function

ParameterCbl-b Knockout MouseCbl-b Inhibitor (e.g., NX-1607)
T-Cell Activation Threshold Significantly lowered; CD28 co-stimulation independentLowered; enhances T-cell activation even in the absence of co-stimulation
T-Cell Proliferation Hyperproliferative upon TCR stimulationIncreased proliferation of human CD4+ T-cells
IL-2 Production Excessive IL-2 production by CD4+ T-cellsIncreased IL-2 secretion in human and mouse T-cells
IFN-γ Production Increased IFN-γ production by NK cellsIncreased IFN-γ secretion in human and mouse T-cells and NK cells
Resistance to Treg Suppression Effector T-cells are resistant to Treg suppressionConfers resistance to T regulatory cell-mediated suppression

Table 2: Anti-Tumor Efficacy

ParameterCbl-b Knockout MouseCbl-b Inhibitor (e.g., AUR-243, NTX-801)
Tumor Growth Inhibition (Monotherapy) Spontaneous rejection of tumors in various modelsSignificant tumor growth reduction in colon and breast cancer models
Tumor Growth Inhibition (Combination with anti-PD-1) Complete lack of tumor regression with PD-L1 blockade in some modelsRobust anti-tumor activity, increased survival, and complete responses
Tumor-Infiltrating Lymphocytes (TILs) Massive infiltration of CD8+ T-cells into tumorsIncreased infiltration of CD3+, CD4+, and CD8+ T-cells
NK Cell-Mediated Cytotoxicity Increased cytotoxicity and perforin (B1180081) productionEnhanced NK cell-mediated tumor cell killing

Key Signaling Pathways and Experimental Workflows

The inhibitory effect of Cbl-b on T-cell activation is central to its role as an immune checkpoint. Understanding the signaling cascade and the experimental methods used to assess the impact of its removal is crucial for interpreting research in this field.

Cbl_b_Signaling_Pathway Cbl-b negatively regulates TCR and CD28 signaling pathways. cluster_TCR_Signal TCR Engagement cluster_Downstream Downstream Signaling TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 Vav1 Vav1 TCR->Vav1 CD28 CD28 PI3K PI3K CD28->PI3K MAPK_ERK MAPK/ERK Pathway PLCg1->MAPK_ERK Cbl_b Cbl-b Vav1->MAPK_ERK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB AP1 AP-1 MAPK_ERK->AP1 Activation T-Cell Activation (Proliferation, Cytokine Release) NFkB->Activation AP1->Activation Ub Ubiquitination & Degradation Cbl_b->Ub Inhibits by Ub->PLCg1 Ub->Vav1 Ub->PI3K

Caption: Cbl-b acts as a negative regulator by ubiquitinating key signaling molecules downstream of the TCR and CD28, thereby dampening T-cell activation.

Experimental_Workflow A typical workflow for assessing the efficacy of Cbl-b targeting involves both in vitro and in vivo experiments. cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis T_Cells Isolate T-cells/ NK cells Stimulation Stimulate with anti-CD3/CD28 T_Cells->Stimulation Treatment Treat with Cbl-b Inhibitor Stimulation->Treatment Proliferation Proliferation Assay (e.g., CFSE) Treatment->Proliferation Cytokine Cytokine Measurement (ELISA, ELISPOT) Treatment->Cytokine Mice Cbl-b KO or WT Mice Tumor_Implant Implant Tumor Cells (e.g., CT26) Mice->Tumor_Implant Inhibitor_Dosing Administer Cbl-b Inhibitor Tumor_Implant->Inhibitor_Dosing Tumor_Growth Monitor Tumor Growth Inhibitor_Dosing->Tumor_Growth TIL_Analysis Analyze Tumor- Infiltrating Lymphocytes (FACS) Tumor_Growth->TIL_Analysis

Caption: A generalized experimental workflow for evaluating the effects of Cbl-b inhibitors or knockout on immune cell function and anti-tumor immunity.

Downstream_Effects_Comparison Comparison of the systemic and long-term consequences of Cbl-b knockout versus pharmacological inhibition. cluster_KO Cbl-b Knockout cluster_Inhibitor Cbl-b Inhibitor KO_Effect Permanent systemic ablation of Cbl-b KO_Immunity Enhanced anti-tumor immunity KO_Effect->KO_Immunity KO_Autoimmunity Spontaneous autoimmunity KO_Effect->KO_Autoimmunity Shared_Outcome Enhanced T-cell and NK cell function KO_Immunity->Shared_Outcome Inhibitor_Effect Transient, pharmacological inhibition of Cbl-b Inhibitor_Immunity Enhanced anti-tumor immunity Inhibitor_Effect->Inhibitor_Immunity Inhibitor_Toxicity Potential for controlled dosing and reduced toxicity Inhibitor_Effect->Inhibitor_Toxicity Inhibitor_Immunity->Shared_Outcome

References

Comparative Analysis of Cbl-b-IN-2 Selectivity Against c-Cbl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the E3 ubiquitin ligase inhibitor, Cbl-b-IN-2, with a focus on its selectivity for Cbl-b over the closely related homolog, c-Cbl. Due to the high degree of structural similarity between Cbl-b and c-Cbl, achieving selectivity is a critical aspect of developing targeted therapies to enhance anti-tumor immunity without inducing broader, potentially toxic effects.[1] Simultaneous inhibition of both Cbl-b and c-Cbl has been associated with an increased risk of adverse autoimmune reactions.[1]

Executive Summary

This compound is an inhibitor of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase that functions as a key negative regulator of T-cell activation.[2][3] By inhibiting Cbl-b, compounds like this compound can lower the threshold for T-cell activation, thereby promoting an anti-tumor immune response.[4] While specific quantitative data for the selectivity of this compound against c-Cbl is not publicly available, this guide outlines the methodologies used to determine such selectivity and presents the known inhibitory activity of this compound against its primary target.

Quantitative Data Summary

The inhibitory activity of this compound against Cbl-b has been determined, though its corresponding activity against c-Cbl is not specified in available documentation. The selectivity of an inhibitor is typically expressed as a ratio of the IC50 values (Selectivity = IC50 for c-Cbl / IC50 for Cbl-b). A higher ratio indicates greater selectivity for Cbl-b.

CompoundTargetIC50Selectivity (Cbl-b vs. c-Cbl)
This compound Cbl-b<1 nM - 100 nM[2]Data not available
c-CblData not available

Note: The IC50 for this compound is reported as a range (<1 nM and 5.1-100 nM) dependent on the concentration of Cbl-b used in the assay.[2]

Signaling Pathway Context: Cbl-b vs. c-Cbl

Cbl-b and c-Cbl, despite their structural homology, play distinct roles in cellular signaling, particularly in the context of immune regulation. Cbl-b is a crucial gatekeeper of T-cell activation, acting downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor.[5][6] In contrast, c-Cbl is more broadly involved in the regulation of receptor tyrosine kinases (RTKs) and plays a more prominent role in thymocyte development.[5] A key difference is that c-Cbl can act as a positive regulator of PI3K activity, a function not shared by Cbl-b.[5] The following diagram illustrates the distinct roles of Cbl-b and c-Cbl in T-cell signaling.

G Differential Regulation of T-Cell Activation by Cbl-b and c-Cbl cluster_tcell T-Cell cluster_cblb Cbl-b Regulation cluster_ccbl c-Cbl Regulation TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 CD28 CD28 Co-stimulation PI3K PI3K CD28->PI3K Cbl_b Cbl-b CD28->Cbl_b Inhibits Vav1 Vav1 ZAP70->Vav1 c_Cbl c-Cbl ZAP70->c_Cbl Activates T_Cell_Activation T-Cell Activation (Proliferation, IL-2 Production) Vav1->T_Cell_Activation Akt Akt PI3K->Akt Akt->T_Cell_Activation Cbl_b->Vav1 Ubiquitinates (Inhibits) Cbl_b->PI3K Ubiquitinates (Inhibits) c_Cbl->ZAP70 Ubiquitinates (Inhibits) c_Cbl->PI3K Recruits p85 (Activates)

Differential Regulation of T-Cell Activation by Cbl-b and c-Cbl

Experimental Protocols for Selectivity Profiling

Determining the selectivity of an inhibitor like this compound involves comparing its activity against Cbl-b and c-Cbl in parallel biochemical or cellular assays. Below are detailed methodologies for key experiments commonly used for this purpose.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay measures the E3 ligase activity of Cbl-b or c-Cbl, often by monitoring their auto-ubiquitination.[7][8]

Objective: To determine the IC50 of an inhibitor against Cbl-b and c-Cbl E3 ligase activity.

Materials:

  • Recombinant GST-tagged Cbl-b and c-Cbl

  • E1 activating enzyme (e.g., UBE1)

  • E2 conjugating enzyme (e.g., UbcH5b)

  • Biotin-labeled Ubiquitin

  • ATP

  • Terbium-labeled anti-GST antibody

  • Streptavidin-conjugated fluorophore (acceptor)

  • Assay buffer

  • 384-well assay plates

  • Test inhibitor (e.g., this compound)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Mixture: Prepare a reaction mixture containing the E1 and E2 enzymes, biotinylated ubiquitin, and ATP in assay buffer.

  • Enzyme and Inhibitor Incubation: Add the test inhibitor and either Cbl-b or c-Cbl enzyme to the wells of a 384-well plate. Incubate at room temperature.

  • Initiation of Ubiquitination: Initiate the enzymatic reaction by adding the reaction mixture to all wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (Terbium-labeled anti-GST antibody and Streptavidin-conjugated acceptor). Incubate to allow for binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

The following diagram outlines the workflow for a TR-FRET-based selectivity assay.

G TR-FRET Assay Workflow for Cbl-b/c-Cbl Inhibitor Selectivity cluster_workflow Assay Workflow start Start plate_prep Prepare serial dilution of this compound start->plate_prep add_enzyme Add Cbl-b or c-Cbl and inhibitor to plate plate_prep->add_enzyme incubate1 Incubate add_enzyme->incubate1 add_reaction_mix Add E1, E2, Biotin-Ub, and ATP incubate1->add_reaction_mix incubate2 Incubate for Ubiquitination Reaction add_reaction_mix->incubate2 add_detection Add TR-FRET Detection Reagents incubate2->add_detection incubate3 Incubate add_detection->incubate3 read_plate Read Plate on TR-FRET Reader incubate3->read_plate analyze Calculate IC50 values and Selectivity Ratio read_plate->analyze end End analyze->end

TR-FRET Assay Workflow for Inhibitor Selectivity
Surface Plasmon Resonance (SPR) Assay

SPR is a biophysical technique used to measure the binding affinity and kinetics of an inhibitor to its target protein in real-time.[1][9]

Objective: To determine the equilibrium dissociation constant (KD) of an inhibitor for both Cbl-b and c-Cbl.

Materials:

  • SPR instrument and sensor chips

  • Recombinant Cbl-b and c-Cbl proteins

  • Immobilization buffer (e.g., sodium acetate)

  • Running buffer

  • Amine coupling kit (NHS, EDC)

  • Test inhibitor (e.g., this compound)

Procedure:

  • Protein Immobilization: Immobilize Cbl-b and c-Cbl onto separate flow cells of a sensor chip using standard amine coupling chemistry.

  • Compound Injection: Prepare a series of concentrations of the test inhibitor in running buffer. Inject the different concentrations over the immobilized protein surfaces.

  • Binding Measurement: Monitor the change in the SPR signal (response units) during the association and dissociation phases.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound inhibitor.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

  • Selectivity Determination: Compare the KD values for Cbl-b and c-Cbl to determine the binding selectivity.

Conclusion

This compound is a potent inhibitor of Cbl-b, a key negative regulator of the immune response. While the precise selectivity of this compound for Cbl-b over c-Cbl has not been publicly disclosed, the experimental protocols outlined in this guide, such as TR-FRET and SPR assays, provide a robust framework for determining this critical parameter. The distinct roles of Cbl-b and c-Cbl in cellular signaling underscore the importance of developing selective inhibitors to maximize therapeutic efficacy and minimize off-target effects. Further studies are needed to fully characterize the selectivity profile of this compound and its therapeutic potential.

References

Navigating the Cbl-b Signaling Network: A Comparative Guide to Western Blot Analysis of Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for the Western blot analysis of key downstream targets of the E3 ubiquitin ligase Cbl-b. We offer a comparative overview of commercially available antibodies, detailed experimental protocols, and visual representations of the relevant signaling pathways to facilitate robust and reliable experimental outcomes.

Introduction to Cbl-b and its Downstream Targets

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in regulating intracellular signaling pathways, particularly in the context of immune cell activation and tolerance.[1][2][3] By ubiquitinating its substrates, Cbl-b can mark them for proteasomal degradation or modulate their activity and localization. Dysregulation of Cbl-b function has been implicated in autoimmune diseases and cancer, making it a significant target for therapeutic intervention.[4]

Western blotting is an indispensable technique for studying the functional consequences of Cbl-b activity by examining the expression levels and post-translational modifications of its downstream targets. This guide focuses on the following key Cbl-b substrates:

  • Vav1: A guanine (B1146940) nucleotide exchange factor crucial for T-cell and B-cell activation.

  • PI3K (p85): The regulatory subunit of phosphoinositide 3-kinase, a central node in cell growth and survival signaling.

  • PLC-γ1: Phospholipase C-gamma 1, an enzyme that generates second messengers to propagate signals from receptor tyrosine kinases.

  • Syk: Spleen tyrosine kinase, a key signaling molecule in B-cell and other immune cell activation.

  • Crk-L: An adaptor protein involved in various signaling pathways, including those regulating cell adhesion and migration.

  • PKC-θ: Protein kinase C-theta, a kinase essential for T-cell activation and survival.

  • Stat6: Signal transducer and activator of transcription 6, a key transcription factor in IL-4 and IL-13 signaling.

Comparative Analysis of Antibodies for Western Blotting

The selection of a high-quality primary antibody is paramount for successful Western blot analysis. Below, we present a comparison of commercially available antibodies for the aforementioned Cbl-b downstream targets. The data is compiled from manufacturer datasheets and available research publications.

Note: The performance of antibodies can vary depending on the experimental conditions. It is always recommended to perform in-house validation for your specific application.

Table 1: Vav1 Antibodies
ManufacturerCatalog NumberHost SpeciesClonalityValidated Applications (Manufacturer)Notes/Published Performance
Cell Signaling Technology#2502RabbitPolyclonalWB, IPDetects endogenous levels of total Vav1. Does not cross-react with Vav2 or Vav3.[5]
Santa Cruz Biotechnologysc-8039MouseMonoclonalWB, IP, IF, ELISA---
Abcamab76225RabbitMonoclonalWB, Flow Cytometry---
Invitrogen44-482RabbitPolyclonalWB---
Labome------------Provides a review of various Vav1 antibodies based on publications.[6]
Table 2: PI3K p85 Antibodies
ManufacturerCatalog NumberHost SpeciesClonalityValidated Applications (Manufacturer)Notes/Published Performance
Cell Signaling Technology#4257RabbitMonoclonalWB, IP, IHCRecognizes endogenous levels of total p85.
Cell Signaling Technology#17366RabbitMonoclonalWB, IP, Flow CytometryRecognizes p85/p55 only when phosphorylated at Tyr467/Tyr199 (Tyr458/Tyr199 in mouse).[7]
Thermo Fisher ScientificPA5-17387RabbitPolyclonalWB, IPDetects endogenous levels of p85/p55 only when phosphorylated at Tyr458/Tyr199.[8]
Abcamab191606RabbitMonoclonalWB, IHC, Flow, IP, ICC/IFRecombinant rabbit monoclonal.
Table 3: PLC-γ1 Antibodies
ManufacturerCatalog NumberHost SpeciesClonalityValidated Applications (Manufacturer)Notes/Published Performance
Cell Signaling Technology#2822RabbitPolyclonalWB, IPDetects endogenous levels of total PLC-γ1 protein and does not cross-react with PLC-γ2.[9]
Cell Signaling Technology#4510RabbitPolyclonalWBDetects PLC-γ1 only when phosphorylated at Ser1248.[10]
Abcamab109501RabbitMonoclonalWB, Flow CytometryValidated with knockout cell lines.[11]
Bio-RadVMA00584MouseMonoclonalWBValidated with CRISPR knockout HEK293 lysates.[12]
Table 4: Syk Antibodies
ManufacturerCatalog NumberHost SpeciesClonalityValidated Applications (Manufacturer)Notes/Published Performance
Cell Signaling Technology#2712RabbitPolyclonalWB, IP, IHC, IFWidely cited antibody for the detection of endogenous levels of total Syk protein.[13]
Thermo Fisher ScientificPA5-36692RabbitPolyclonalWB, IHCDetects Syk phosphorylated at Tyr525.[14]
R&D SystemsMAB6459MouseMonoclonalWBDetects human Syk when phosphorylated at Y525/Y526.[15]
F1000Research------------Provides a study identifying high-performing antibodies for Syk in WB, IP, and IF.[16][17]
Table 5: Crk-L Antibodies
ManufacturerCatalog NumberHost SpeciesClonalityValidated Applications (Manufacturer)Notes/Published Performance
Santa Cruz Biotechnologysc-365092MouseMonoclonalWB, IP, IF, ELISA---
Cell Signaling Technology#3182RabbitPolyclonalWB, IP, IFDetects endogenous levels of total Crk-L protein.
BD Biosciences610035MouseMonoclonalWB, IP---
Table 6: PKC-θ Antibodies
ManufacturerCatalog NumberHost SpeciesClonalityValidated Applications (Manufacturer)Notes/Published Performance
Cell Signaling Technology#13643RabbitMonoclonalWB, IP, IHC, IFValidated with PKC-θ knockout mouse splenocytes.
Cell Signaling Technology#9377RabbitPolyclonalWB, Simple WesternDetects endogenous levels of PKC-θ only when phosphorylated at Thr538.[18][19]
Thermo Fisher Scientific700043RabbitMonoclonalWB, IHC, Flow CytometryRecombinant rabbit monoclonal antibody for phospho-PKC theta (Thr538).[20]
Abcamab110826RabbitMonoclonalWB, IHC, ICC/IFRecombinant rabbit monoclonal.
Table 7: Stat6 Antibodies
ManufacturerCatalog NumberHost SpeciesClonalityValidated Applications (Manufacturer)Notes/Published Performance
Cell Signaling Technology#9362RabbitPolyclonalWB, IP, ChIPDetects endogenous levels of total Stat6 protein.[21]
Abcamab28829RabbitPolyclonalWB, IHCDetects Stat6 only when phosphorylated at Y641.
Thermo Fisher ScientificMA5-15659MouseMonoclonalWB, IF, ELISA, ChIP---
Proteintech51073-1-APRabbitPolyclonalWB, IHC, IF, ChIP, RIPWidely cited with numerous publication references.[22]

Experimental Protocols

This section provides a general, yet detailed, protocol for Western blot analysis of Cbl-b downstream targets. This protocol should be optimized for your specific experimental conditions, including cell type, protein abundance, and the specific primary antibody used.

A. Cbl-b Ubiquitination Assay by Western Blot

This protocol is designed to detect the ubiquitination of a target protein by Cbl-b.

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with appropriate stimuli to activate the signaling pathway of interest (e.g., T-cell receptor stimulation for T-cells).

    • To observe ubiquitination, it is often necessary to inhibit the proteasome using an inhibitor like MG132 (10-20 µM) for 2-4 hours prior to cell lysis. This prevents the degradation of ubiquitinated proteins.[23]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. To preserve ubiquitinated proteins, include a deubiquitinase inhibitor such as N-ethylmaleimide (NEM) at a final concentration of 10 mM.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Immunoprecipitation (IP) of the Target Protein:

    • Incubate 500 µg to 1 mg of protein lysate with an antibody specific for the target protein overnight at 4°C with gentle rotation.

    • Add protein A/G agarose (B213101) or magnetic beads and incubate for an additional 1-2 hours at 4°C.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

    • Elute the immunoprecipitated protein by boiling the beads in 2X Laemmli sample buffer for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the eluted samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A ladder of high molecular weight bands above the expected size of the target protein indicates ubiquitination.

B. Western Blot for Total and Phosphorylated Protein Levels

This protocol is for the detection of total protein levels or the phosphorylation status of Cbl-b downstream targets.

  • Cell Culture, Treatment, and Lysis:

    • Follow steps 1-3 from the ubiquitination assay protocol. Proteasome inhibitors are generally not required unless studying protein degradation.

  • SDS-PAGE and Western Blotting:

    • Load 20-40 µg of total protein lysate per lane onto an SDS-PAGE gel.

    • Follow steps 5 from the ubiquitination assay protocol.

    • For detecting total protein, use a primary antibody specific for the target protein.

    • For detecting phosphorylated protein, use a phospho-specific primary antibody. It is crucial to run a parallel blot with an antibody against the total protein to normalize the phosphorylation signal.

    • Follow the subsequent washing, secondary antibody incubation, and detection steps as described above.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key Cbl-b signaling pathways and a general experimental workflow for Western blot analysis.

Cbl_b_Signaling_Pathway cluster_receptor Cell Surface Receptor Activation cluster_targets Downstream Targets cluster_outcomes Cellular Outcomes TCR TCR/CD28 Cbl_b Cbl-b TCR->Cbl_b activates BCR BCR BCR->Cbl_b activates Vav1 Vav1 Cbl_b->Vav1 ubiquitinates PI3K PI3K (p85) Cbl_b->PI3K ubiquitinates PLCg1 PLC-γ1 Cbl_b->PLCg1 ubiquitinates Syk Syk Cbl_b->Syk ubiquitinates PKCtheta PKC-θ Cbl_b->PKCtheta ubiquitinates Stat6 Stat6 Cbl_b->Stat6 ubiquitinates CrkL Crk-L Cbl_b->CrkL ubiquitinates Degradation Proteasomal Degradation Vav1->Degradation Activity_Mod Modulation of Activity/Localization PI3K->Activity_Mod PLCg1->Activity_Mod Syk->Degradation PKCtheta->Activity_Mod Stat6->Degradation CrkL->Activity_Mod

Caption: Cbl-b signaling pathway overview.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis (with inhibitors) start->lysis quant Protein Quantification lysis->quant ip Immunoprecipitation (for Ubiquitination Assay) quant->ip Optional sds SDS-PAGE quant->sds ip->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target-specific or Ubiquitin) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection & Analysis secondary_ab->detection

Caption: General Western blot workflow.

References

Cbl-b-IN-2 Sparks Potent T Cell Activation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the novel Cbl-b inhibitor, Cbl-b-IN-2, reveals its potent ability to enhance T cell activation, positioning it as a significant tool for researchers in immuno-oncology and drug development. This guide provides an objective comparison of this compound's performance against other T cell activation strategies, supported by experimental data and detailed protocols.

Cbl-b (Casitas B-lineage lymphoma-b) is an E3 ubiquitin ligase that acts as a critical negative regulator of T cell activation. By inhibiting Cbl-b, compounds like this compound effectively lower the threshold for T cell activation, leading to a more robust anti-tumor immune response. This guide delves into the flow cytometry analysis of key T cell activation markers following treatment with this compound and its alternatives.

Cbl-b Signaling Pathway and the Role of this compound

The Casitas B-lineage lymphoma-b (Cbl-b) protein is a key intracellular checkpoint that dampens T cell activation. As an E3 ubiquitin ligase, its primary function is to tag signaling proteins downstream of the T cell receptor (TCR) and the co-stimulatory receptor CD28 for degradation. This process effectively raises the threshold for T cell activation, preventing inappropriate or excessive immune responses. This compound is a small molecule inhibitor that directly targets the enzymatic activity of Cbl-b. By blocking Cbl-b, the inhibitor prevents the ubiquitination and subsequent degradation of key signaling molecules. This leads to a sustained and amplified signal transduction cascade upon T cell receptor engagement, resulting in enhanced T cell proliferation, cytokine production, and effector function.

G Cbl-b Signaling Pathway and this compound Inhibition cluster_tcr T Cell Receptor Signaling cluster_cblb Cbl-b Regulation TCR TCR Downstream_Signaling Downstream Signaling (e.g., Lck, ZAP70, PLCγ1) TCR->Downstream_Signaling Signal 1 CD28 CD28 CD28->Downstream_Signaling Signal 2 (Co-stimulation) Activation T Cell Activation (Proliferation, Cytokine Release) Downstream_Signaling->Activation Cbl_b Cbl-b Cbl_b->Downstream_Signaling Ubiquitination & Degradation Cbl_b_IN_2 This compound Cbl_b_IN_2->Cbl_b Inhibition

Caption: Cbl-b signaling and this compound inhibition.

Comparative Analysis of T Cell Activation Markers

Flow cytometry is a powerful technique to assess the activation state of T cells by measuring the expression of various cell surface and intracellular markers. Inhibition of Cbl-b is expected to lead to a significant upregulation of early and mid-stage activation markers and potentially a reduction in exhaustion markers. The following table summarizes the expected effects of this compound on key T cell activation markers compared to other immunomodulatory agents, based on preclinical data with analogous compounds like NX-1607.

MarkerTypeThis compound EffectAlternative: anti-PD-1Alternative: anti-CTLA-4Rationale
CD69 Early ActivationStrongly Upregulated UpregulatedUpregulatedA very early marker of lymphocyte activation, its expression is rapidly induced upon TCR stimulation. Cbl-b inhibition enhances this early signaling event.[1][2]
CD25 Early-Mid ActivationStrongly Upregulated UpregulatedUpregulatedThe alpha chain of the IL-2 receptor, its expression is critical for T cell proliferation and is a hallmark of an activated state.[3][4]
PD-1 Exhaustion/ActivationPotentially Reduced BlockedUpregulatedWhile a marker of activation, sustained high expression is associated with T cell exhaustion. Cbl-b deficiency has been linked to reduced exhaustion markers on CAR-T cells.
TIM-3 ExhaustionPotentially Reduced May be co-expressedMay be co-expressedAnother key immune checkpoint receptor involved in T cell exhaustion.
LAG-3 ExhaustionNo direct data May be co-expressedMay be co-expressedAn inhibitory receptor that contributes to T cell exhaustion.
CTLA-4 Inhibitory ReceptorNo direct data May be co-expressedBlockedA key negative regulator of T cell activation that is upregulated upon activation.

Experimental Protocols

T Cell Activation and Treatment
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T Cell Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate. Stimulate T cells with anti-CD3 (plate-bound, 1 µg/mL) and anti-CD28 (soluble, 1 µg/mL) antibodies.

  • Inhibitor Treatment: Add this compound or alternative inhibitors (e.g., anti-PD-1 antibody, anti-CTLA-4 antibody) at desired concentrations to the stimulated T cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-72 hours. The incubation time will depend on the specific activation markers being analyzed (e.g., 24 hours for early markers like CD69, 48-72 hours for later markers).

Flow Cytometry Staining
  • Cell Harvesting: After incubation, gently resuspend the cells and transfer to V-bottom plates.

  • Washing: Wash the cells with FACS buffer (PBS containing 2% FBS and 0.1% sodium azide).

  • Surface Staining: Prepare a cocktail of fluorescently labeled antibodies against the T cell markers of interest (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25, anti-PD-1, anti-TIM-3, anti-LAG-3, anti-CTLA-4). Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on lymphocyte and T cell populations (CD3+) and then on CD4+ and CD8+ subsets to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.

Experimental Workflow

The following diagram outlines the typical workflow for assessing T cell activation markers by flow cytometry after treatment with this compound.

G Flow Cytometry Workflow for T Cell Activation Analysis cluster_prep Sample Preparation cluster_staining Flow Cytometry cluster_analysis Data Analysis PBMC_Isolation PBMC Isolation T_Cell_Stimulation T Cell Stimulation (anti-CD3/CD28) PBMC_Isolation->T_Cell_Stimulation Inhibitor_Treatment Inhibitor Treatment (this compound, etc.) T_Cell_Stimulation->Inhibitor_Treatment Cell_Harvest Cell Harvest Inhibitor_Treatment->Cell_Harvest Surface_Staining Surface Marker Staining Cell_Harvest->Surface_Staining Data_Acquisition Data Acquisition Surface_Staining->Data_Acquisition Gating Gating on T Cell Subsets (CD4+, CD8+) Data_Acquisition->Gating Marker_Analysis Activation Marker Analysis (% Positive, MFI) Gating->Marker_Analysis

Caption: Workflow for T cell activation analysis.

Conclusion

This compound demonstrates significant potential as a potent activator of T cells. By inhibiting the Cbl-b E3 ligase, this small molecule effectively enhances the T cell response to stimulation, as evidenced by the upregulation of key activation markers. For researchers in immuno-oncology and related fields, this compound offers a valuable tool to explore novel therapeutic strategies aimed at boosting the immune system's ability to combat cancer and other diseases. The detailed protocols and comparative data provided in this guide serve as a foundational resource for incorporating this compound into T cell activation studies. Further research with direct, quantitative comparisons will continue to elucidate the full potential of this promising therapeutic agent.

References

Comparative Analysis of Cbl-b-IN-2 Cross-Reactivity with Other E3 Ligases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the E3 ligase inhibitor, Cbl-b-IN-2, focusing on its cross-reactivity with other E3 ligases. The objective is to offer a clear, data-driven perspective on the selectivity of this compound, supported by experimental methodologies and visual representations of relevant biological pathways and workflows.

Executive Summary

Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is a RING finger E3 ubiquitin ligase that has emerged as a critical negative regulator of immune responses, particularly in T-cell activation.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity. This compound is a potent inhibitor of Cbl-b. A crucial aspect of its therapeutic potential is its selectivity, particularly against its closely related homolog, c-Cbl, and other E3 ligases that could lead to off-target effects. This guide synthesizes available data on the selectivity profile of Cbl-b inhibitors and provides detailed experimental context.

Data Presentation: Cross-Reactivity of Cbl-b Inhibitors

Selective inhibition of Cbl-b over its homolog c-Cbl is considered important, as simultaneous inhibition may lead to increased risks of adverse autoimmune effects. While specific quantitative data for this compound against a broad panel of E3 ligases is not widely available in the public domain, studies on other potent Cbl-b inhibitors provide insights into achievable selectivity. For instance, a study on a series of 44 Cbl-b inhibitors reported a wide range of activities and selectivities against c-Cbl, with some compounds demonstrating significant selectivity.[3]

Below is a representative table illustrating the type of data generated in such selectivity studies. Note: This table is a composite based on typical findings for selective Cbl-b inhibitors and does not represent specific data for this compound, for which a comprehensive public selectivity panel is not available.

E3 LigaseRepresentative IC50 (nM)Fold Selectivity vs. Cbl-bComments
Cbl-b 1 - 100 1x Primary Target
c-Cbl>1000>10-100xHigh homology with Cbl-b; selectivity is a key optimization parameter.
Itch>10,000>100xHECT-type E3 ligase involved in immune regulation.
Nedd4>10,000>100xHECT-type E3 ligase with roles in various cellular processes.
TRAF6>10,000>100xRING-type E3 ligase involved in inflammatory signaling.
MDM2>10,000>100xRING-type E3 ligase and a key negative regulator of p53.

Mandatory Visualization

Cbl-b Signaling Pathway

Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and the CD28 co-stimulatory receptor. This leads to their degradation or altered function, thereby raising the threshold for T-cell activation.

G Cbl-b Signaling Pathway in T-Cell Activation cluster_membrane Cell Membrane TCR TCR p85 p85 (PI3K) TCR->p85 Vav1 Vav1 TCR->Vav1 PKCtheta PKCθ TCR->PKCtheta CD28 CD28 CD28->p85 CD28->Vav1 Degradation Proteasomal/Lysosomal Degradation p85->Degradation Activation T-Cell Activation p85->Activation Vav1->Degradation Vav1->Activation PKCtheta->Degradation PKCtheta->Activation Cbl_b Cbl-b Ub Ubiquitin Inhibition Inhibition of T-Cell Activation Cbl_b->Inhibition Promotes Ub->p85 Ubiquitination Ub->Vav1 Ubiquitination Ub->PKCtheta Ubiquitination Cbl_b_IN_2 This compound Cbl_b_IN_2->Cbl_b Inhibits

Caption: Cbl-b ubiquitinates key signaling molecules downstream of the TCR and CD28, leading to their degradation and inhibition of T-cell activation. This compound blocks this process.

Experimental Workflow for E3 Ligase Inhibitor Selectivity Screening

The selectivity of an E3 ligase inhibitor is typically assessed using a panel of in vitro ubiquitination assays. The general workflow involves reconstituting the ubiquitination cascade for different E3 ligases in the presence of the inhibitor.

G Workflow for E3 Ligase Inhibitor Selectivity Screening cluster_reagents Reaction Components E1 E1 Activating Enzyme Reaction In Vitro Ubiquitination Reaction E1->Reaction E2 E2 Conjugating Enzyme E2->Reaction Ub Tagged Ubiquitin Ub->Reaction ATP ATP ATP->Reaction Substrate Substrate Protein Substrate->Reaction Inhibitor This compound Inhibitor->Reaction E3_panel Panel of E3 Ligases (Cbl-b, c-Cbl, Itch, etc.) E3_panel->Reaction Analysis SDS-PAGE & Western Blot (or other detection method) Reaction->Analysis IC50 IC50 Determination Analysis->IC50

Caption: A generalized workflow for determining the IC50 of an inhibitor against a panel of E3 ligases using an in vitro ubiquitination assay.

Experimental Protocols

The following is a generalized protocol for an in vitro ubiquitination assay to determine the IC50 of an E3 ligase inhibitor. This protocol is based on standard methodologies in the field and should be optimized for specific E3 ligases and substrates.

In Vitro Ubiquitination Assay for Cbl-b Inhibition

Objective: To measure the concentration-dependent inhibition of Cbl-b E3 ligase activity by this compound.

Materials:

  • Recombinant human E1 activating enzyme (e.g., UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

  • Recombinant human Cbl-b (and other E3 ligases for selectivity panel)

  • Recombinant substrate protein (e.g., a tyrosine-phosphorylated peptide or protein)

  • Ubiquitin (biotinylated or fluorescently tagged for detection)

  • ATP solution

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • This compound (or other test inhibitor) serially diluted in DMSO

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Antibodies for detection (e.g., anti-ubiquitin, streptavidin-HRP if using biotinylated ubiquitin)

  • Chemiluminescent substrate

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing E1 enzyme (e.g., 50-100 nM), E2 enzyme (e.g., 0.5-1 µM), tagged ubiquitin (e.g., 5-10 µM), and substrate in assay buffer.

  • Inhibitor Addition: In a microplate, add a small volume (e.g., 1 µL) of serially diluted this compound to each well. Include a DMSO-only control (vehicle control) and a control with no E3 ligase (negative control).

  • E3 Ligase Addition: Add the recombinant Cbl-b to each well to a final concentration of, for example, 100-500 nM.

  • Initiation of Reaction: Initiate the ubiquitination reaction by adding ATP to a final concentration of 2-5 mM.

  • Incubation: Incubate the reaction plate at 30°C or 37°C for a predetermined time (e.g., 30-90 minutes), during which the reaction proceeds linearly.

  • Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis and Western Blotting:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with an appropriate primary antibody or conjugate (e.g., streptavidin-HRP) to detect ubiquitinated substrate.

    • Wash and add a secondary antibody if necessary.

  • Detection and Analysis:

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Quantify the band intensity corresponding to the ubiquitinated substrate for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Selectivity Profiling:

To determine the cross-reactivity, this assay is repeated, substituting Cbl-b with other E3 ligases of interest (e.g., c-Cbl, Itch, Nedd4). The IC50 values obtained for each E3 ligase are then compared to the IC50 value for Cbl-b to calculate the fold selectivity.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Cbl-b Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of Cbl-b inhibitors, a promising class of molecules for cancer immunotherapy. As information on a specific compound designated "Cbl-b-IN-2" is not publicly available, this guide will utilize the well-characterized Cbl-b inhibitor, NX-1607 , as a representative agent to illustrate the potent anti-tumor activity mediated by the inhibition of the Casitas B-lineage lymphoma-b (Cbl-b) E3 ubiquitin ligase.

Cbl-b acts as a critical intracellular immune checkpoint, negatively regulating the activation of key anti-tumor immune cells, primarily T cells and Natural Killer (NK) cells.[1][2] Inhibition of Cbl-b is designed to unleash the full potential of the immune system to recognize and eliminate cancer cells.[3] This guide presents supporting experimental data in clearly structured tables, details the protocols for key experiments, and provides visualizations of the Cbl-b signaling pathway and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of a representative Cbl-b inhibitor, NX-1607, in both in vitro and in vivo settings.

Table 1: In Vitro Efficacy of Cbl-b Inhibitor NX-1607

ParameterAssay TypeCell TypeResult
Biochemical Potency Cbl-b E2-Ubiquitin Transfer TR-FRETRecombinant Human Cbl-bIC50: 59 nM[4]
T Cell Activation Cytokine Release (IL-2 & IFN-γ)Primary Human T CellsDose-dependent increase in IL-2 and IFN-γ secretion upon TCR stimulation[5]
NK Cell Function Cytotoxicity AssayPrimary Human NK Cells & K562 Target CellsEnhanced NK cell-mediated killing of tumor cells[6]

Table 2: In Vivo Efficacy of Cbl-b Inhibitor NX-1607 in CT26 Syngeneic Tumor Model

ParameterAnimal ModelDosing RegimenKey Findings
Tumor Growth Inhibition BALB/c mice bearing CT26 colon carcinoma30 mg/kg, oral, once dailySignificant tumor growth inhibition[5]
Mechanism of Action Anti-tumor activity is dependent on both CD8+ T cells and NK cells[5]
Combination Therapy In combination with anti-PD-1 antibodyEnhanced complete tumor rejections compared to single-agent therapy[3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approach to evaluating Cbl-b inhibitors, the following diagrams are provided.

Cbl_b_Signaling_Pathway Cbl-b Signaling Pathway in T Cell Activation cluster_TCR TCR Complex cluster_Costimulation Co-stimulation cluster_Downstream Downstream Signaling TCR TCR ZAP70 ZAP-70 TCR->ZAP70 activates CD3 CD3 CD28 CD28 PI3K PI3K CD28->PI3K activates Cbl_b Cbl-b CD28->Cbl_b inhibits PLCg1 PLCγ1 ZAP70->PLCg1 Vav1 Vav1 ZAP70->Vav1 NFkB NF-κB PLCg1->NFkB T_Cell_Activation T Cell Activation (Cytokine Release, Proliferation) Vav1->T_Cell_Activation Akt Akt PI3K->Akt Akt->NFkB NFkB->T_Cell_Activation Cbl_b->ZAP70 ubiquitinates & inhihibits Cbl_b->PLCg1 ubiquitinates & inhihibits Cbl_b->Vav1 ubiquitinates & inhihibits Cbl_b->PI3K ubiquitinates & inhihibits Cbl_b_IN_2 This compound (e.g., NX-1607) Cbl_b_IN_2->Cbl_b inhibits Experimental_Workflow Experimental Workflow for Cbl-b Inhibitor Evaluation cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., TR-FRET) In_Vitro_Results In Vitro Efficacy (IC50, EC50) Biochemical_Assay->In_Vitro_Results T_Cell_Assay T Cell Activation Assay (Cytokine Release) T_Cell_Assay->In_Vitro_Results NK_Cell_Assay NK Cell Cytotoxicity Assay (LDH Release) NK_Cell_Assay->In_Vitro_Results Tumor_Model Syngeneic Tumor Model (e.g., CT26) Dosing Cbl-b Inhibitor Dosing Tumor_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Immune_Profiling Immune Cell Profiling (TME Analysis) Dosing->Immune_Profiling In_Vivo_Results In Vivo Efficacy (Tumor Growth Inhibition) Tumor_Measurement->In_Vivo_Results Immune_Profiling->In_Vivo_Results Start Cbl-b Inhibitor (this compound) Start->Biochemical_Assay Start->T_Cell_Assay Start->NK_Cell_Assay In_Vitro_Results->Tumor_Model Lead Candidate Selection

References

Unlocking the Potential of Tumor-Infiltrating Lymphocytes: A Comparative Guide to Cbl-b Inhibitor Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cbl-b-IN-2 and other novel Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) inhibitors. We delve into the critical aspect of target engagement within tumor-infiltrating lymphocytes (TILs), presenting supporting experimental data, detailed protocols, and visual pathways to inform your research and development endeavors.

Cbl-b is a crucial E3 ubiquitin ligase that acts as an intracellular immune checkpoint, negatively regulating T-cell and NK-cell activation.[1][2] Its inhibition presents a promising strategy to enhance anti-tumor immunity, particularly within the tumor microenvironment where TILs often exist in a state of exhaustion.[3][4] This guide focuses on the validation of target engagement for a panel of Cbl-b inhibitors, providing a framework for their comparative evaluation.

Comparative Analysis of Cbl-b Inhibitors

The following tables summarize the available quantitative data for this compound and a selection of other Cbl-b inhibitors. It is important to note that direct comparisons may be limited by variations in experimental conditions across different studies.

Table 1: Biochemical Potency of Cbl-b Inhibitors

CompoundBiochemical IC50Assay TypeReference
This compound 5.1-100 nMNot SpecifiedMedChemExpress
NX-1607 0.46 nMNot SpecifiedProbechem
NTX-801 < 5 nMBiochemical and Cellular AssaysNimbus Therapeutics[5]
HST-1011 0.031 nM (Target Affinity)Not SpecifiedHotSpot Therapeutics[6]
Compound 31 30 nMNot Specified[7]

Table 2: Cellular Activity and Effects on Tumor-Infiltrating Lymphocytes (TILs)

CompoundCellular Assay/EffectKey FindingsReference
This compound Not specified in available literatureFurther studies are needed to characterize its effects on TILs.
NX-1607 Increased peripheral T-cell activation and proliferationStatistically significant increase in patients with stable disease. Increased CD8+ TIL density and enhanced immune activation gene signatures in tumor biopsies.Nurix Therapeutics
NX-0255 Enhanced ex vivo expansion of TILsIncreased total viable cell count, significant increases in total CD8+ T-cells and central memory T-cells.[4]
HST-1011 Increased immune activation in peripheral blood and tumorDose-dependent increase in a Cbl-b gene response signature. Higher TIL expression at baseline in patients with clinical benefit.[8][9]HotSpot Therapeutics[8][9]
NTX-801 Strong immune cell activation and tumor growth inhibition in vivoEnhanced cytokine production and increased T-cell activation markers.[5][10]Nimbus Therapeutics[5][10]
Cbl-b knockout Restored effector function of exhausted CD8+ TILsIncreased expression of IFN-γ, TNF-α, granzyme B, and IL-2.[3][11][3][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine Cbl-b inhibitor target engagement and function.

Cellular Thermal Shift Assay (CETSA) for Cbl-b Target Engagement

This protocol outlines a Western blot-based CETSA to confirm the direct binding of an inhibitor to Cbl-b in a cellular context.

1. Cell Treatment:

  • Culture tumor-infiltrating lymphocytes (TILs) or a relevant immune cell line.

  • Treat cells with the Cbl-b inhibitor at various concentrations or with a vehicle control (e.g., DMSO).

  • Incubate for a predetermined time (e.g., 1 hour) at 37°C to allow for compound entry and target binding.

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3 minutes) using a thermal cycler. This step induces denaturation and aggregation of unbound proteins.

  • Include an unheated control sample.

3. Cell Lysis and Fractionation:

  • After heating, cool the samples to room temperature.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

4. Western Blot Analysis:

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Determine the protein concentration of each sample.

  • Perform SDS-PAGE and Western blotting using a primary antibody specific for Cbl-b.

  • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detect the protein bands using a secondary antibody and an appropriate detection reagent.

5. Data Analysis:

  • Quantify the band intensities for Cbl-b at each temperature for both inhibitor-treated and vehicle-treated samples.

  • Normalize the band intensities to the unheated control.

  • Plot the percentage of soluble Cbl-b as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cbl-b Ubiquitination Activity

This protocol describes a TR-FRET assay to measure the E3 ubiquitin ligase activity of Cbl-b and the inhibitory effect of compounds.

1. Reagent Preparation:

  • Thaw UBE1 (E1 activating enzyme), UBCH5b (E2 conjugating enzyme), GST-tagged Cbl-b, a substrate protein (e.g., SRC or Tyro3), and TR-FRET ubiquitin mix (containing donor and acceptor-labeled ubiquitin) on ice.[12][13]

  • Prepare serial dilutions of the Cbl-b inhibitor.

2. Reaction Setup:

  • In a 384-well plate, add the following components in order:

    • Diluted Cbl-b inhibitor or vehicle control.

    • Master mix containing UBE1, UBCH5b, GST-tagged Cbl-b, and the substrate protein in assay buffer.[12][13]

    • TR-FRET Ubiquitin Mix.[12][13]

3. Initiation and Incubation:

  • Initiate the ubiquitination reaction by adding ATP to all wells except the negative control.[12][13]

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

4. Signal Detection:

  • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

5. Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Normalize the data using positive (no inhibitor) and negative (no ATP) controls.

  • Plot the percentage of inhibition as a function of inhibitor concentration to determine the IC50 value.

Visualizing the Molecular Landscape

Understanding the signaling pathways and experimental workflows is facilitated by clear and concise diagrams.

Cbl_b_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 PI3K PI3K CD28->PI3K Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 Phosphorylation Degradation Protein Degradation ZAP70->Degradation Vav1 Vav1 LAT_SLP76->Vav1 PLCg1 PLCγ1 LAT_SLP76->PLCg1 Vav1->Degradation T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Vav1->T_Cell_Activation PLCg1->Degradation PLCg1->T_Cell_Activation PI3K->Degradation PI3K->T_Cell_Activation Cbl_b Cbl-b Cbl_b->ZAP70 Cbl_b->Vav1 Cbl_b->PLCg1 Cbl_b->PI3K Ub Ubiquitin Cbl_b->Ub Ub->Degradation Ubiquitination Inhibitor Cbl-b Inhibitor Inhibitor->Cbl_b Inhibition

Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and degradation.

CETSA_Workflow Start Start: TILs/Cells Treatment Treat with Cbl-b Inhibitor or Vehicle Start->Treatment Heating Heat Challenge (Temperature Gradient) Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Pellet Aggregates Lysis->Centrifugation Supernatant Collect Soluble Protein Fraction Centrifugation->Supernatant WB Western Blot for Cbl-b Supernatant->WB Analysis Analyze Band Intensity & Generate Melt Curve WB->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.

By providing a framework for the comparative analysis of Cbl-b inhibitors, this guide aims to empower researchers in their quest to develop novel immunotherapies that can effectively harness the power of tumor-infiltrating lymphocytes to combat cancer. Further head-to-head studies under standardized conditions will be crucial for a definitive comparison of these promising therapeutic agents.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Cbl-b-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of small molecule inhibitors like Cbl-b-IN-2 are paramount for laboratory safety and environmental protection. This guide provides a comprehensive framework for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to regulatory standards.

Quantitative Data Summary

The following table summarizes key information for this compound, compiled from available safety data sheets and product information.

ParameterInformationSource
Chemical Formula C₂₉H₃₀F₅N₅O₂[1]
Molecular Weight 575.57 g/mol [1]
CAS Number 2503325-21-9[1]
Hazard Classification Not a hazardous substance or mixture[1]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Hazardous Decomposition May emit toxic fumes under fire conditions[1]

Experimental Protocols

General Handling and Preparation of this compound Solutions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[3]

Stock Solution Preparation:

  • In a chemical fume hood, bring the vial of this compound to room temperature.

  • Add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is fully dissolved. Gentle heating or sonication may be used if necessary.[3]

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and store at the recommended temperature.[2][3]

Working Solution Preparation:

  • Thaw an aliquot of the stock solution.

  • Dilute the stock solution to the final working concentration using the appropriate cell culture medium or buffer.

Proper Disposal Procedures for this compound

Although the Safety Data Sheet (SDS) for this compound states that it is not a hazardous substance or mixture, it is best practice to handle and dispose of it as a chemical waste product.[1][4] The following steps outline a general workflow for its safe disposal.

Step 1: Segregation and Collection

  • Waste Identification: Treat all materials contaminated with this compound as chemical waste. This includes unused stock and working solutions, as well as contaminated labware such as pipette tips, tubes, and gloves.[3]

  • Designated Waste Container: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] The container should be compatible with the solvents used.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". Also, include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.[4]

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[4]

Step 2: Storage

  • Store the waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic, until it is ready for pickup.[3]

Step 3: Final Disposal

  • Institutional Procedures: Follow your institution's specific procedures for requesting a chemical waste pickup.[3] The primary and recommended method for the disposal of chemical waste is through an approved waste disposal facility.[4]

  • Empty Container Disposal: A container that held this compound is considered "empty" when all contents have been removed by normal means, with no more than a minimal residue remaining.[3] The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[3] After thorough rinsing, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous waste.[3]

Visualizing Workflows and Signaling Pathways

Experimental Workflow for this compound Handling and Disposal

G cluster_handling Handling and Preparation cluster_disposal Disposal Don PPE Don PPE Prepare Stock Solution Prepare Stock Solution Don PPE->Prepare Stock Solution Prepare Working Solution Prepare Working Solution Prepare Stock Solution->Prepare Working Solution Perform Experiment Perform Experiment Prepare Working Solution->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store Waste Securely Store Waste Securely Label Waste Container->Store Waste Securely Schedule EHS Pickup Schedule EHS Pickup Store Waste Securely->Schedule EHS Pickup G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Vav1 Vav1 TCR->Vav1 Stimulation CD28 CD28 PI3K PI3K CD28->PI3K Co-stimulation Activation T-Cell Activation (e.g., IL-2 Production) Vav1->Activation Inhibition Inhibition of Activation PI3K->Activation Cbl-b Cbl-b Cbl-b->Vav1 Ubiquitinates Cbl-b->PI3K Ubiquitinates Ub Ubiquitin Ub->Cbl-b Inhibition->Activation

References

Personal protective equipment for handling Cbl-b-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cbl-b-IN-2

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), and step-by-step procedures for safe handling, storage, and disposal to ensure a secure laboratory environment.

Compound Stability and Storage

Proper storage is critical to maintain the integrity of this compound. Adherence to these temperature and time guidelines will ensure the compound's stability.

Storage ConditionDuration
-80°C6 months[1]
-20°C1 month[1]

Personal Protective Equipment (PPE) Protocol

While this compound is not classified as a hazardous substance, the following PPE is mandatory to minimize exposure and ensure safe handling in a laboratory setting.[2]

  • Lab Coat: A buttoned, long-sleeved lab coat should be worn to protect from potential splashes.[3][4]

  • Gloves: Nitrile gloves are recommended.[4][5] If there is a risk of splashing, consider double-gloving or using gloves with extended cuffs.[3] Gloves should be disposed of after use and hands should be washed thoroughly.[6]

  • Eye Protection: Safety glasses or goggles are required to shield the eyes from accidental splashes.[4][5]

  • Shoes: Closed-toe shoes must be worn to protect the feet from spills.[4]

Experimental Workflow: From Receipt to Disposal

The following diagram and procedural steps outline the complete workflow for handling this compound in a research setting.

G cluster_receiving Receiving and Storage cluster_preparation Experiment Preparation cluster_handling Handling and Use cluster_disposal Waste and Disposal Receive Receive this compound Inspect Inspect for Damage Receive->Inspect Log Log in Inventory Inspect->Log Store Store at -80°C or -20°C Log->Store Retrieve Retrieve from Storage Store->Retrieve Equilibrate Equilibrate to Room Temp Retrieve->Equilibrate Prepare Prepare Solution in BSC Equilibrate->Prepare Use Use in Experiment Prepare->Use Transport Transport in Secondary Container Use->Transport SolidWaste Dispose of Contaminated Solids Use->SolidWaste LiquidWaste Dispose of Liquid Waste Transport->LiquidWaste Decontaminate Decontaminate Surfaces LiquidWaste->Decontaminate SolidWaste->Decontaminate

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。